5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Description
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Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-5-8(10(12)14)13-15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLKKTAJTAONRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a methodology, but also the underlying scientific principles and practical insights for successful execution.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[2] The specific compound, this compound, serves as a versatile building block, enabling the introduction of the 5-(4-chlorophenyl)isoxazole moiety into larger, more complex molecular architectures. The presence of the reactive carbonyl chloride group facilitates a wide range of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents.[1]
This guide will delineate a robust three-stage synthetic route, commencing with readily available starting materials and culminating in the target acyl chloride. Each stage will be discussed in detail, emphasizing the rationale behind the chosen reagents and reaction conditions, and providing a clear, step-by-step protocol.
The Synthetic Pathway: A Three-Stage Approach
The synthesis of this compound is most effectively achieved through a convergent strategy. The core of this approach lies in the initial construction of the isoxazole ring via a [3+2] cycloaddition reaction, followed by functional group manipulations to yield the final product.
The overall synthetic workflow can be visualized as follows:
Sources
physicochemical properties of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
An In-Depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a reactive chemical intermediate of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, structural features, and core physicochemical properties. A central focus is placed on its synthesis from the corresponding carboxylic acid, including a detailed, field-tested experimental protocol and a mechanistic exploration. Furthermore, this guide covers essential analytical characterization techniques, inherent chemical reactivity, and critical safety and handling protocols required for its use in a laboratory setting. This paper is designed to serve as an authoritative resource for researchers utilizing this versatile building block in the development of novel molecular entities.
Chemical Identity and Structure
This compound is a derivative of isoxazole, a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. The presence of the highly reactive acyl chloride group at the 3-position and the 4-chlorophenyl moiety at the 5-position makes it a valuable precursor for creating a diverse range of amide and ester derivatives.
-
IUPAC Name: this compound
-
CAS Number: 50872-45-2[1]
-
Molecular Formula: C₁₀H₅Cl₂NO₂
-
Molecular Weight: 242.06 g/mol
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively published. The properties listed below are based on data from its precursor, related compounds, and the known chemical behavior of acyl chlorides.
| Property | Value / Observation | Rationale & References |
| Physical State | Expected to be a solid at room temperature. | The precursor carboxylic acid is a solid with a high melting point. Related acyl chlorides are also solids.[2][3] |
| Melting Point | No data available. | The precursor, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, melts at 200 °C with decomposition. |
| Boiling Point | No data available. | Expected to be high and likely to decompose before boiling at atmospheric pressure. |
| Solubility | Reacts with protic solvents (water, alcohols). Soluble in aprotic organic solvents (e.g., THF, toluene, DCM). | Acyl chlorides are inherently reactive towards nucleophilic solvents.[4] Synthesis is typically performed in solvents like toluene or THF.[5] |
| Stability | Moisture-sensitive; reacts with water to hydrolyze back to the carboxylic acid. Air-sensitive. | This is a characteristic property of acyl chlorides.[4][6] The reaction with atmospheric moisture produces corrosive HCl gas.[4] |
| Appearance | Cream-colored solid (for a related compound). | Based on the appearance of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[2] |
Synthesis and Mechanism
The most direct and common method for preparing this compound is through the chlorination of its parent carboxylic acid, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 33282-22-3).[7] Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) being one of the most effective and widely used.[8][9]
The overall transformation is as follows:
Caption: Synthesis of the target acyl chloride from its parent carboxylic acid.
General Reaction Mechanism with Thionyl Chloride
The conversion involves a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is transformed into a better leaving group.
-
Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.
-
Intermediate Formation: A chloride ion is eliminated, and a proton is transferred, forming a highly reactive chlorosulfite intermediate.
-
Nucleophilic Attack: The previously eliminated chloride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Product Formation: The carbonyl double bond reforms, leading to the departure of the leaving group, which fragments into sulfur dioxide (SO₂) and another chloride ion, yielding the final acyl chloride product.[8]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and must be performed by qualified personnel in a controlled laboratory setting with appropriate safety measures.
Objective: To synthesize this compound from 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.
Materials:
-
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure the entire apparatus is under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Flask: To the flask, add 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) and anhydrous toluene (or DCM) to create a slurry.
-
Addition of Reagent: Slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature. A catalytic drop of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete (the mixture often becomes a clear solution), allow the flask to cool to room temperature.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a vacuum pump protected by a cold trap and a base trap.
-
Purification: The resulting crude acyl chloride is often of sufficient purity for subsequent reactions.[10] If necessary, further purification can be achieved by vacuum distillation or recrystallization from a non-protic solvent.
-
Storage: Store the final product in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis.[6]
Analytical Characterization
Confirming the identity and purity of this compound is critical. The following analytical techniques are standard.
-
Infrared (IR) Spectroscopy: The most telling analysis. The spectrum should show a strong, characteristic absorbance for the acyl chloride C=O stretch in the range of 1780-1815 cm⁻¹. This is a significant shift from the C=O stretch of the starting carboxylic acid (~1700-1725 cm⁻¹) and the disappearance of the broad O-H stretch (~2500-3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals corresponding to the aromatic protons on the chlorophenyl ring and the single proton on the isoxazole ring. The chemical shifts will be slightly different from the starting material due to the change in the electronic environment.
-
¹³C NMR: Will display characteristic peaks for the carbons of the aromatic and heterocyclic rings, with a distinct signal for the carbonyl carbon.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and isotopic peaks corresponding to the presence of two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the final product, often used in quality control for synthetic intermediates.[5][11]
Reactivity and Applications
The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbon. It is an excellent acylating agent.
-
Reaction with Nucleophiles: It reacts readily with a wide range of nucleophiles to form stable derivatives.
-
Amines (R-NH₂): Forms N-substituted amides.
-
Alcohols (R-OH): Forms esters.
-
Water (H₂O): Hydrolyzes to the parent carboxylic acid.
-
-
Applications in Drug Discovery: Isoxazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[12][13] This acyl chloride serves as a key intermediate for synthesizing libraries of isoxazole derivatives (amides and esters) for screening as potential therapeutic agents. For instance, related isoxazole carbonyl chlorides are crucial in the synthesis of isoxazolyl penicillin antibiotics.[2]
Caption: Reactivity profile of this compound.
Safety and Handling
This compound is hazardous and must be handled with extreme care.
-
Primary Hazards:
-
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[14]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are required.
-
-
Handling and Storage:
-
Always handle inside a certified chemical fume hood to avoid inhalation of vapors and gases.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6]
-
-
Incompatible Materials: Avoid contact with water, alcohols, bases, amines, and strong oxidizing agents.[4]
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5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride CAS number
An In-depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its applications as a versatile building block for novel therapeutic agents. Emphasis is placed on the rationale behind experimental procedures and critical safety protocols required for handling this reactive compound.
Compound Identification and Physicochemical Properties
This compound is a reactive acyl chloride derivative. Its utility stems from the isoxazole core, a privileged scaffold in medicinal chemistry, combined with the reactive carbonyl chloride group, which allows for facile derivatization.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 50872-45-2 | [1] |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | |
| Molecular Weight | 242.06 g/mol | |
| Appearance | (Typically) Off-white to yellow solid | |
| Precursor CAS | 33282-22-3 (5-(4-Chlorophenyl)isoxazole-3-carboxylic acid) | [2][3] |
The precursor, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, is a solid with a melting point of approximately 200 °C (with decomposition)[2]. The final carbonyl chloride is significantly more reactive and moisture-sensitive.
Synthesis and Reaction Mechanism
The synthesis of this compound is typically a two-stage process. First, the isoxazole ring is constructed to form the stable carboxylic acid precursor. Second, the carboxylic acid is converted to the highly reactive acyl chloride.
Stage 1: Formation of the Isoxazole Carboxylic Acid Precursor
The isoxazole ring system is a foundational heterocyclic structure. Its synthesis can be achieved through various methods, most commonly via the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[4][5] For the specific precursor, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, a common route involves the cyclocondensation of a β-ketoester with hydroxylamine. This method provides a reliable pathway to the stable isoxazole core, which is noted for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7]
Stage 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It "activates" the carboxyl group, making it an excellent electrophile for subsequent nucleophilic acyl substitution reactions.[8] While several reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can be used, thionyl chloride (SOCl₂) is often the reagent of choice for this transformation.[9][10]
Causality of Reagent Choice: The primary advantage of using thionyl chloride is the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[9][11] This simplifies the purification process significantly, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion in accordance with Le Châtelier's principle. This leaves the desired acyl chloride with minimal contamination, which can often be purified by simple fractional distillation or recrystallization.[9]
Reaction Mechanism with Thionyl Chloride
The mechanism proceeds through a highly reactive intermediate, ensuring efficient conversion.
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[11][12]
-
Intermediate Formation: This forms a protonated chlorosulfite intermediate. A chloride ion is expelled from the sulfur atom and subsequently acts as a base to deprotonate the hydroxyl group, releasing HCl gas.
-
Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving groups, sulfur dioxide (SO₂) gas and another chloride ion.
Applications in Research and Drug Development
The isoxazole ring is a bioisostere for various functional groups, which allows it to modulate pharmacokinetic and pharmacodynamic properties favorably.[7] Isoxazole-containing compounds have demonstrated a vast array of biological activities and are present in several marketed drugs.[5][7]
This compound is a valuable building block for several reasons:
-
Privileged Scaffold: The 5-arylisoxazole core is a well-established pharmacophore.[13] Derivatives have been investigated as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[6][7][14]
-
Reactive Handle: The acyl chloride group is a highly versatile functional group that readily reacts with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Modulation of Properties: The 4-chlorophenyl substituent can engage in various interactions within a biological target and often enhances metabolic stability and binding affinity. The chlorophenyl group is a feature in many biologically active molecules.[15][16]
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol describes the conversion of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid to the target acyl chloride. This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Materials and Equipment:
-
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is critical to exclude atmospheric moisture, which would hydrolyze both the thionyl chloride and the acyl chloride product.[17]
-
Charging the Flask: To the flask, add 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. It can be used as both the reagent and the solvent, or an anhydrous solvent can be added.[10] The addition should be done carefully at room temperature or in an ice bath if the reaction is expected to be highly exothermic.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution (which can be bubbled through a basic solution to neutralize).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial that the vacuum pump is protected from the corrosive vapors.
-
Purification: The resulting crude this compound can be purified by recrystallization from an anhydrous non-polar solvent (e.g., hexanes) or by vacuum distillation if thermally stable.
Safety, Handling, and Storage
Acyl chlorides are hazardous materials and require strict safety protocols.[17][18]
Table 2: Hazard Profile and Safety Recommendations
| Hazard | Description & Rationale | Mitigation Strategy |
| Corrosivity | Acyl chlorides are corrosive to skin, eyes, and the respiratory tract.[17][19] Upon contact with moisture (e.g., in tissues), they hydrolyze to form hydrochloric acid (HCl), causing severe chemical burns. | PPE: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[17][20] Engineering Controls: Always handle in a chemical fume hood to prevent inhalation of corrosive vapors.[17] |
| Reactivity with Water | Reacts violently with water, alcohols, and other protic nucleophiles, releasing large amounts of corrosive and toxic HCl gas.[19][21] This reaction is highly exothermic and can cause pressure buildup in sealed containers. | Handling: Use only anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Never add water directly to the compound.[19] Spill Control: In case of a spill, do not use water. Neutralize with a dry, inert absorbent material like sand or sodium bicarbonate. |
| Storage | Prone to degradation by atmospheric moisture. | Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials like bases, alcohols, and moisture.[17][20] |
| Inhalation Toxicity | Vapors are highly irritating to the respiratory system, causing coughing, shortness of breath, and potential lung damage.[19] | Ventilation: Work in a well-ventilated fume hood. If exposure is possible, use an appropriate respirator with an acid gas cartridge.[21] |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[18][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18][19]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
Conclusion
This compound, with CAS number 50872-45-2, is a pivotal synthetic intermediate for drug discovery and development. Its preparation from the corresponding carboxylic acid via chlorination with thionyl chloride is an efficient and well-established method. The compound's value lies in the combination of a biologically active isoxazole scaffold and a reactive acyl chloride handle, enabling the synthesis of diverse molecular architectures. However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols during handling and storage. This guide serves as a foundational resource for researchers leveraging this potent building block in their scientific endeavors.
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An In-depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride: Starting Materials and Core Methodologies
Introduction
5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] The inherent reactivity of the acyl chloride function, combined with the specific pharmacophoric properties of the 5-(4-chlorophenyl)isoxazole moiety, makes it a highly sought-after precursor in drug discovery.[1][2] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4]
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing the key precursor, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, and its subsequent conversion to the target carbonyl chloride. We will delve into two field-proven strategies for constructing the isoxazole core: the 1,3-dipolar cycloaddition pathway and the condensation of a 1,3-dicarbonyl compound with hydroxylamine. The causality behind the selection of starting materials and reaction conditions will be explained to provide researchers with actionable, field-proven insights.
Part 1: Synthesis of the Core Intermediate: 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
The synthesis of the target acyl chloride hinges on the efficient preparation of its corresponding carboxylic acid. Two robust and widely adopted methodologies for constructing the isoxazole ring are detailed below.
Route A: 1,3-Dipolar Cycloaddition of a Nitrile Oxide
The 1,3-dipolar cycloaddition is a powerful and highly convergent method for forming five-membered heterocycles like isoxazoles.[5][6][7] This pathway involves the reaction of a nitrile oxide, generated in situ, with a dipolarophile—in this case, an alkyne or a precursor thereof.
The overall transformation for this route is as follows:
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.
1. Selection and Preparation of Starting Materials:
-
Nitrile Oxide Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate. This compound is a stable, commercially available solid that serves as an excellent precursor to the reactive ethoxycarbonylformonitrile oxide.[8][9] The presence of the electron-withdrawing ester group and the chlorine atom facilitates the elimination of HCl to generate the nitrile oxide dipole under mild basic conditions.[10]
-
Dipolarophile: 4-Chlorostyrene. 4-Chlorostyrene is a readily available liquid that provides the 4-chlorophenyl moiety at the desired 5-position of the isoxazole ring.[11][12][13] It can be synthesized via several methods, including the Wittig reaction from 4-chlorobenzaldehyde or the dehydration of 1-(4-chlorophenyl)ethanol.[11][14][15]
2. Experimental Protocol: Cycloaddition and Ring Formation
The reaction is typically a one-pot process where the nitrile oxide is generated slowly in the presence of the dipolarophile to minimize its dimerization.
Step-by-Step Methodology:
-
Dissolve 4-chlorostyrene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents).
-
Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine, dropwise to the stirred solution at room temperature. The base neutralizes the HCl formed during the in situ generation of the nitrile oxide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the intermediate Δ²-isoxazoline.
-
The crude isoxazoline is then oxidized (e.g., using a mild oxidant like N-bromosuccinimide followed by base-induced elimination) and the ester is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to afford 5-(4-chlorophenyl)isoxazole-3-carboxylic acid.[7]
Route B: Condensation of a β-Ketoester with Hydroxylamine
This classical and highly reliable method involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine.[16][17][18] The regioselectivity of the cyclization is a key consideration, but with the chosen precursors, the desired 3,5-disubstituted isoxazole is reliably formed.
The synthetic logic for this route is illustrated below:
Caption: Workflow for β-Ketoester Condensation Synthesis.
1. Selection and Preparation of Starting Materials:
-
β-Ketoester Synthon: Ethyl 4-chloroacetoacetate. This compound serves as the three-carbon backbone for the isoxazole ring.[19][20] It is commercially available and can be synthesized by the chlorination of diketene followed by reaction with ethanol.[20][21]
-
Acylating Agent: 4-Chlorobenzoyl Chloride. This provides the 4-chlorophenyl group. It is a standard, widely available acylating agent.
-
Cyclizing Agent: Hydroxylamine Hydrochloride. This reagent provides the nitrogen and oxygen atoms for the isoxazole ring.[16][17] It is a stable salt that releases free hydroxylamine under basic or neutral conditions.
2. Experimental Protocol: Acylation, Cyclization, and Hydrolysis
This pathway involves two distinct operational stages: the formation of the 1,3-dicarbonyl intermediate, followed by its cyclization.
Step-by-Step Methodology:
-
Formation of the 1,3-Dicarbonyl Intermediate:
-
Prepare a solution of a strong base, such as sodium ethoxide or sodium hydride, in a dry, aprotic solvent like THF or ethanol.
-
Cool the solution in an ice bath and slowly add ethyl 4-chloroacetoacetate (1.0 equivalent) to form the enolate.
-
Add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until acylation is complete (monitored by TLC).
-
Quench the reaction carefully with a weak acid and perform an aqueous workup to isolate the crude ethyl 2-(4-chlorobenzoyl)-4-chloro-3-oxobutanoate.
-
-
Cyclization and Hydrolysis:
-
Dissolve the crude 1,3-dicarbonyl intermediate in a solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate to buffer the reaction medium.[3]
-
Reflux the mixture for several hours until the cyclization is complete.[3]
-
Pour the reaction mixture into ice water to precipitate the crude ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.
-
Hydrolyze the resulting ester directly by adding aqueous sodium hydroxide and heating to reflux.
-
After cooling, acidify the mixture with HCl to precipitate the final product, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, which can be purified by recrystallization.
-
Part 2: Conversion to this compound
The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, with thionyl chloride (SOCl₂) being the most common and efficient reagent for this purpose.[22][23][24][25]
Causality of Reagent Choice: Thionyl chloride is preferred because its reaction with the carboxylic acid produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[23][25][26] This simplifies the purification process, as the excess reagent and byproducts can be easily removed by distillation or evaporation, often leaving a product of sufficient purity for subsequent steps.
Caption: Final chlorination step to the target acyl chloride.
Experimental Protocol: Acyl Chloride Formation
Step-by-Step Methodology:
-
To a flask containing 5-(4-chlorophenyl)isoxazole-3-carboxylic acid (1.0 equivalent), add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents), which can also serve as the solvent.[24]
-
Optionally, a high-boiling inert solvent like toluene or dichloromethane can be used.[27][28]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ.
-
Fit the flask with a reflux condenser connected to a gas trap (to neutralize the evolved HCl and SO₂).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the crude product may be co-evaporated with an inert solvent like toluene.
-
The resulting solid or oil is the desired this compound, which is often used in the next step without further purification due to its moisture sensitivity.
Quantitative Data Summary
| Step | Reagents | Key Conditions | Typical Yield | Reference |
| Route A: Acid Synthesis | 4-Chlorostyrene, Ethyl 2-chloro-2-(hydroxyimino)acetate, NaHCO₃ | THF, Room Temp | Good to Excellent | [7], |
| Route B: Acid Synthesis | Ethyl 4-chloroacetoacetate, 4-Chlorobenzoyl Chloride, NH₂OH·HCl | Two steps: Acylation then Cyclization/Hydrolysis | Good | [3],[4] |
| Final Chlorination | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, SOCl₂, cat. DMF | Reflux (70-80 °C) | High to Quantitative | [24],[27] |
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process: formation of the isoxazole carboxylic acid intermediate, followed by chlorination. Researchers can choose between two primary strategies for the core synthesis based on starting material availability and laboratory preference. The 1,3-dipolar cycloaddition offers a convergent approach, while the hydroxylamine condensation with a β-ketoester represents a more classical, linear synthesis. Both routes utilize readily accessible starting materials. The final conversion to the acyl chloride is a standard, high-yielding procedure using thionyl chloride, providing a direct path to this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this key molecular building block.
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An In-depth Technical Guide on the Reactivity of the Acyl Chloride Group in Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Core in Modern Chemistry
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in medicinal chemistry and materials science.[1][2] Their unique electronic properties and versatile reactivity make them ideal scaffolds for designing novel therapeutic agents and functional materials.[3][4] The introduction of an acyl chloride group onto the isoxazole ring dramatically enhances its synthetic utility, providing a highly reactive handle for a wide array of chemical transformations. This guide offers a comprehensive exploration of the reactivity of the acyl chloride group in isoxazoles, focusing on the underlying principles that govern their behavior and providing practical insights for their application in research and development.
Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The isoxazole ring is a key component in several FDA-approved drugs, such as the anti-inflammatory drug Valdecoxib and the antibiotic Cloxacillin. The reactivity of isoxazole acyl chlorides is central to the synthesis of many of these complex molecular architectures.
Synthesis of Isoxazole Acyl Chlorides: Activating the Carboxylic Acid
The most common and direct method for the synthesis of isoxazole acyl chlorides is the reaction of the corresponding isoxazole carboxylic acid with a chlorinating agent. The choice of reagent is critical and depends on the overall stability of the isoxazole derivative and the presence of other sensitive functional groups.
Commonly used chlorinating agents include:
-
Thionyl chloride (SOCl₂): A widely used and effective reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.[5][6]
-
Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF) for milder reaction conditions, which is particularly useful for substrates with acid-sensitive groups.[7]
-
Phosphorus pentachloride (PCl₅) and Phosphorus trichloride (PCl₃): Stronger chlorinating agents that are also effective but may lead to side reactions with certain substrates.[5][6]
The general mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves the initial formation of a reactive chlorosulfite intermediate, which is then attacked by a chloride ion to yield the acyl chloride.[8]
Experimental Protocol: Synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride
A notable example is the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, a key intermediate in the production of the antibiotic Cloxacillin.[9]
Materials:
-
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid
-
Thionyl chloride (SOCl₂) or an alternative chlorinating agent like bis(trichloromethyl) carbonate[9]
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Catalyst (if using an alternative agent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid in the chosen anhydrous solvent.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
-
Stir the reaction mixture at the appropriate temperature (which can range from room temperature to reflux, depending on the reactivity of the starting material and the chlorinating agent) for a period of 1 to 10 hours.[9]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, remove the excess chlorinating agent and solvent under reduced pressure.
-
The resulting crude isoxazole acyl chloride can be used directly in the next step or purified by distillation or crystallization if necessary.
Safety Note: Acyl chlorides are highly reactive and moisture-sensitive compounds. They are corrosive and can cause severe skin burns and eye damage.[10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
The Heart of Reactivity: Nucleophilic Acyl Substitution
The chemistry of isoxazole acyl chlorides is dominated by nucleophilic acyl substitution reactions.[11][12] The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the isoxazole ring. This makes it a prime target for attack by a wide range of nucleophiles.[8][13]
The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[14]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[14]
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molecular structure of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
An In-Depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride: Structure, Synthesis, and Application
Foreword: The Architectural Significance of the Isoxazole Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the isoxazole ring system stands as a privileged scaffold. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions make it a versatile building block for creating molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This guide focuses on a particularly valuable derivative: this compound. The strategic placement of a reactive carbonyl chloride group on this scaffold transforms it into a powerful intermediate, enabling chemists to readily construct complex molecular architectures and explore new chemical space in the quest for novel therapeutics and advanced materials.
Molecular Identity and Physicochemical Profile
This compound is a bifunctional organic compound characterized by a stable isoxazole core substituted with a 4-chlorophenyl group at the C5 position and a highly reactive acyl chloride at the C3 position. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic intermediate.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 50872-45-2 | [4] |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | Inferred from structure |
| Molecular Weight | 242.06 g/mol | Inferred from structure |
| Physical Form | Solid (Typical for similar structures) | N/A |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)Cl)Cl | N/A |
| InChI Key | Inferred from structure | N/A |
The presence of the aromatic chlorophenyl group and the polar carbonyl chloride imparts a degree of lipophilicity, while the isoxazole ring contributes to the molecule's overall rigidity and electronic profile.
Structural Visualization
The 2D structure of the molecule highlights the key functional components.
Caption: 2D structure of this compound.
Elucidation of Molecular Structure: A Spectroscopic Perspective
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is expected to show distinct signals. A singlet for the proton at the C4 position of the isoxazole ring (typically δ 6.8-7.5 ppm) is a key identifier.[5] The 4-chlorophenyl group will present as a pair of doublets (an AA'BB' system) in the aromatic region (typically δ 7.5-8.0 ppm), characteristic of para-substitution.
-
¹³C NMR : The carbon spectrum would reveal a signal for the carbonyl carbon around 160-165 ppm. Carbons of the isoxazole ring would appear between δ 95-170 ppm.[5] The carbons of the chlorophenyl ring would also be evident in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic shift.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band between 1750-1800 cm⁻¹ is the hallmark of the C=O stretch in an acyl chloride. Other expected peaks include C=N and C=C stretching vibrations from the isoxazole and phenyl rings (approx. 1500-1650 cm⁻¹) and a C-Cl stretching band (approx. 700-800 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) cluster corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing a definitive signature for the molecular formula. Key fragmentation would likely involve the loss of the -COCl group.
Synthesis and Chemical Reactivity
The synthesis of this key intermediate is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The primary goal is the construction of the substituted isoxazole carboxylic acid, which is then converted to the highly reactive carbonyl chloride.
Synthetic Pathway
A common and effective route begins with the synthesis of the precursor acid, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.[6] This is often achieved via a [3+2] cycloaddition reaction or condensation chemistry, followed by chlorination of the carboxylic acid.
Caption: General synthetic workflow for the target molecule.
Protocol: Chlorination of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
-
Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as toluene or dichloromethane.
-
Reagent Addition : Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.
-
Reaction : Heat the mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours, monitoring the reaction by TLC or observing the cessation of gas (HCl, SO₂) evolution. The solid carboxylic acid will typically dissolve as it converts to the soluble carbonyl chloride.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation). The crude product can be purified by recrystallization from an anhydrous solvent like hexane or by distillation under high vacuum if applicable.
Causality behind choices : Thionyl chloride is a classic and efficient reagent for this transformation. Its byproducts (HCl and SO₂) are gaseous, which simplifies purification as they are easily removed. Anhydrous conditions are critical because the carbonyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.
Reactivity Profile
The synthetic utility of this compound stems almost entirely from the high reactivity of the acyl chloride functional group. It is an excellent electrophile, readily undergoing nucleophilic acyl substitution.
Caption: Key reactivity pathways with common nucleophiles.
-
Reaction with Amines : Forms stable amide bonds, a cornerstone of peptide synthesis and the construction of many drug molecules.
-
Reaction with Alcohols : Yields esters, which can act as prodrugs or modify the pharmacokinetic properties of a molecule.
-
Hydrolysis : Reacts with water, even atmospheric moisture, to regenerate the parent carboxylic acid. This necessitates careful handling and storage under anhydrous conditions.
The isoxazole ring itself is generally stable under the conditions used for acylation reactions. However, the N-O bond is susceptible to cleavage under certain reductive conditions, a property that can be exploited in more complex synthetic strategies to yield enaminones.[3]
Applications in Research and Development
This molecule is not an end product but a high-value intermediate for accessing a wide range of more complex structures. Its applications are primarily centered in pharmaceutical and agrochemical research.[7]
-
Drug Discovery Scaffold : The isoxazole core is present in numerous approved drugs.[1] This carbonyl chloride allows for the rapid synthesis of libraries of novel amide and ester derivatives. Researchers can attach various side chains to probe structure-activity relationships (SAR) for targets such as kinases, proteases, and GPCRs. The 4-chlorophenyl moiety is a common feature in bioactive molecules, often enhancing binding affinity through halogen bonding or by occupying hydrophobic pockets in target proteins.
-
Agrochemical Synthesis : Similar to pharmaceuticals, the isoxazole scaffold is used in the development of modern herbicides and fungicides.[7] This intermediate provides a direct route to test new derivatives for enhanced potency and selectivity in crop protection.
-
Material Science : The rigid, aromatic nature of the core structure makes it a candidate for incorporation into advanced polymers or functional materials where specific electronic or physical properties are desired.[7]
Safety and Handling
As with all reactive acyl chlorides, this compound must be handled with appropriate caution.
-
Hazard Class : Corrosive. Causes severe skin burns and eye damage.[8][9]
-
Reactivity Hazards : Reacts violently with water and other protic nucleophiles. It is moisture-sensitive.
-
Personal Protective Equipment (PPE) : Always handle within a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.
Conclusion
This compound is a quintessential example of a strategic molecular building block. Its structure, confirmed by modern spectroscopic methods, combines the stable, biologically relevant isoxazole-chlorophenyl core with a highly versatile carbonyl chloride handle. This design allows researchers in drug discovery and materials science to efficiently and systematically synthesize novel compounds for a vast array of applications. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its synthetic potential to drive innovation.
References
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Supporting Information for a chemical synthesis paper. Available from: [Link].
-
Grady, A. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2, 2023. Available from: [Link].
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Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available from: [Link].
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3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. Available from: [Link].
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PubChem. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Available from: [Link].
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Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available from: [Link].
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A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Available from: [Link].
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5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available from: [Link].
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Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available from: [Link].
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Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH). Available from: [Link].
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Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link].
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Leveraging 5-(4-Chlorophenyl)isoxazole-3-carbonyl Chloride: A Versatile Synthon for Modern Medicinal Chemistry
An In-depth Technical Guide
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its unique electronic properties and structural versatility allow for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] This technical guide focuses on a particularly valuable derivative, 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride . We will explore its synthesis, reactivity, and profound potential as a building block for creating diverse chemical libraries aimed at novel therapeutic agent discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of this versatile intermediate.
The Isoxazole Scaffold: A Foundation of Bioactivity
The isoxazole moiety is a cornerstone of modern drug design. Its five-membered ring, containing adjacent nitrogen and oxygen atoms, is electron-rich and aromatic in nature.[3][5] This structure is not only relatively stable but also capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding, π–π stacking, and hydrophobic interactions.[6]
The significance of the isoxazole scaffold is underscored by its incorporation into several FDA-approved drugs, demonstrating its clinical relevance and favorable pharmacokinetic properties.[3][6] The ability to readily modify the substituents on the isoxazole ring allows chemists to fine-tune the pharmacological profile of lead compounds, enhancing potency and reducing toxicity.[4][5]
Key Attributes of the Isoxazole Ring in Drug Design:
-
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable trait for drug candidates.
-
Bioisosteric Replacement: Isoxazoles can serve as effective bioisosteres for other functional groups, like amides or esters, helping to improve oral bioavailability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]
-
Synthetic Accessibility: Advances in synthetic chemistry have made the creation of diverse isoxazole derivatives highly efficient, facilitating the rapid exploration of chemical space.[1][2]
Dissecting the Core Molecule: this compound
The title compound is a purpose-built intermediate for medicinal chemistry, with each component playing a critical role.
-
5-(4-Chlorophenyl) Group: The phenyl ring at the 5-position provides a large, hydrophobic surface for potential van der Waals or π-stacking interactions within a protein's binding pocket. The para-chloro substituent is particularly significant. As a small halogen, it is an electron-withdrawing group that can alter the electronic properties of the entire molecule.[7] Furthermore, the chlorine atom can act as a hydrogen bond acceptor and participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug-receptor binding.
-
Isoxazole Core: As discussed, this central scaffold provides a stable, planar framework and contributes to the overall electronic and pharmacokinetic profile of the resultant derivatives.
-
3-Carbonyl Chloride Group: This is the reactive handle of the molecule. The acyl chloride is a highly electrophilic functional group, making it an excellent synthon for forming new covalent bonds. It reacts readily with a wide array of nucleophiles—such as amines, alcohols, and thiols—to generate stable amides, esters, and thioesters, respectively. This reactivity is the key to its utility in building chemical libraries for high-throughput screening.
Synthetic Pathways and Methodologies
The primary route to obtaining this compound involves the synthesis of its carboxylic acid precursor, followed by conversion to the more reactive acyl chloride.
Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
The precursor acid, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (CAS No. 33282-22-3), is a stable, solid compound.[8][9] While several synthetic routes to substituted isoxazoles exist, a common and reliable method involves the cycloaddition of a nitrile oxide with an alkyne. A practical laboratory-scale synthesis can be conceptualized as follows:
Caption: Synthetic pathway to the carboxylic acid precursor.
Protocol: Conversion of Carboxylic Acid to Acyl Chloride
The conversion of the carboxylic acid to the highly reactive this compound is a standard procedure in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
WARNING: This reaction should be performed in a well-ventilated fume hood by trained personnel. Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂).
Materials:
-
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCM or toluene to the flask to create a slurry (approx. 5-10 mL per gram of acid).
-
Catalyst: Add a single drop of DMF as a catalyst.
-
Reagent Addition: Slowly add thionyl chloride (approx. 2.0-3.0 eq) to the stirred slurry at room temperature. Gas evolution (HCl, SO₂) will be observed.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude this compound.
-
Purification: The product is often used directly in the next step due to its reactivity. If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-polar solvent like hexanes.
Potential Applications in Medicinal Chemistry
The primary utility of this compound is as a scaffold for generating libraries of amide derivatives. This approach allows for systematic exploration of structure-activity relationships (SAR).[7][10]
General Workflow for Library Synthesis and Screening
The process follows a logical progression from chemical synthesis to biological evaluation.
Caption: Drug discovery workflow using the isoxazole synthon.
Therapeutic Targets and Rationale
Given the broad bioactivity of isoxazoles, derivatives from this core synthon could be explored in several therapeutic areas.[1][3][5]
-
Oncology: Many small molecule kinase inhibitors feature heterocyclic cores. The isoxazole scaffold could be used to target various kinases implicated in cancer progression. The amide linkage formed can act as a crucial hydrogen bond donor/acceptor, mimicking interactions of the native ATP ligand.[11]
-
Anti-inflammatory: Isoxazole derivatives, such as the COX-2 inhibitor Valdecoxib, have proven anti-inflammatory activity.[3] New amides could be screened against targets like COX enzymes, lipoxygenases, or pro-inflammatory cytokine pathways.
-
Antimicrobial Agents: The isoxazole ring is present in antibiotics like sulfamethoxazole.[3] Novel derivatives can be synthesized and tested against a panel of pathogenic bacteria and fungi, potentially overcoming existing resistance mechanisms.
Illustrative Structure-Activity Relationship (SAR) Table
To guide library design, a hypothetical SAR study can be envisioned. By reacting the core acyl chloride with various anilines, one could probe the effect of substitutions on the second phenyl ring.
| Compound ID | R Group (on Amine) | Target X IC₅₀ (µM) [Hypothetical] | Rationale for Choice |
| LIB-001 | -H (Aniline) | 5.2 | Baseline compound |
| LIB-002 | 4-OCH₃ | 2.8 | Electron-donating group, H-bond acceptor |
| LIB-003 | 4-CF₃ | 8.9 | Strong electron-withdrawing group |
| LIB-004 | 4-Cl | 1.5 | Halogen bonding potential, matches core |
| LIB-005 | 3-CH₃ | 4.1 | Steric and electronic effects of meta-sub |
| LIB-006 | 2-OH | > 20 | Potential for intramolecular H-bonding, may disrupt binding |
This table is for illustrative purposes to demonstrate the principles of SAR analysis. A key finding from such studies is often that small, electron-withdrawing groups like fluorine or chlorine at the para-position of a phenyl ring can enhance potency.[7] Conversely, bulky groups can introduce steric hindrance that diminishes activity.[7]
Protocol: General Procedure for Amide Library Synthesis
This protocol describes a standard method for reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5-2.0 eq)
-
Reaction vials or round-bottom flask
-
Magnetic stirrer
Step-by-Step Protocol:
-
Amine Solution: In a reaction vial, dissolve the desired amine (1.0 eq) and the tertiary amine base (e.g., TEA, 1.5 eq) in anhydrous DCM. Cool the vial in an ice bath (0°C).
-
Acyl Chloride Solution: In a separate dry vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, pure compound.
Conclusion
This compound is a high-value, reactive intermediate with significant potential in medicinal chemistry. Its structure is pre-configured with features known to be favorable for biological activity: a proven heterocyclic core and a strategically placed chlorophenyl group. The presence of the acyl chloride functionality provides a direct and efficient gateway to vast chemical diversity through the synthesis of amide, ester, and other derivative libraries. By applying the systematic workflows and robust synthetic protocols outlined in this guide, researchers and drug development professionals can effectively utilize this powerful building block to accelerate the discovery of next-generation therapeutic agents.
References
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- Advances in isoxazole chemistry and their role in drug discovery.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD..
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery.
- Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
- Biologically-active isoxazole-based drug molecules.
- Structure-Activity Relationship (SAR)
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97 33282-22-3. Sigma-Aldrich.
- 50872-45-2|this compound. BLDpharm.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID (1 x 100 mg). Reagentia.
- Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. PubMed.
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- 8. 5-(4-氯苯基)异噁唑-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. espublisher.com [espublisher.com]
Methodological & Application
Application Notes and Protocols for Amide Synthesis using 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Introduction: The Strategic Value of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][5] The incorporation of the 5-(4-chlorophenyl)isoxazole moiety, in particular, introduces a synthetically versatile handle and a pharmacologically significant structural element, often enhancing the potency and selectivity of drug candidates.[2]
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel amide derivatives utilizing 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride. This highly reactive acyl chloride serves as a powerful building block for rapidly accessing diverse chemical libraries. We will detail the underlying chemical principles, provide validated, step-by-step protocols for its preparation and subsequent use in amide coupling reactions, and offer expert insights into process optimization and troubleshooting.
Chemical Principles: The Nucleophilic Acyl Substitution Pathway
The synthesis of amides from this compound and a primary or secondary amine proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction.[6][7][8]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amine's nitrogen atom acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[6][8] This forms a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (either a second equivalent of the amine nucleophile or an added scavenger base like pyridine or triethylamine) to yield the final, neutral amide product and a corresponding ammonium salt.[7][8]
This reaction is typically fast and exothermic, and when conducted under the appropriate conditions, it is a highly efficient method for amide bond formation.[9]
Experimental Protocols
This section is divided into two core procedures: the preparation of the key acyl chloride intermediate and its subsequent use in a general amide coupling reaction.
Part A: Synthesis of this compound
The conversion of the parent carboxylic acid to the more reactive acyl chloride is a critical first step. The most common and effective method involves the use of thionyl chloride (SOCl₂).[2][6]
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): Chosen over other chlorinating agents like oxalyl chloride because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[2]
-
Solvent (Toluene): An inert, high-boiling solvent is used to allow the reaction to be heated to reflux, ensuring complete conversion.
-
Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the in-situ formation of the Vilsmeier reagent, which is a more potent acylating agent.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards moisture and will readily hydrolyze back to the carboxylic acid.[10] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Step-by-Step Protocol:
-
Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a gas scrubber (containing NaOH solution to neutralize HCl and SO₂), add 5-(4-chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq, e.g., 5.0 g).
-
Reagent Addition: Add anhydrous toluene (approx. 40 mL) to the flask, followed by a catalytic amount of anhydrous DMF (2-3 drops).
-
Chlorination: While stirring, add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature. Caution: This addition is exothermic and releases HCl gas.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Workup: After cooling to room temperature, remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound, typically a solid or oil, can often be used in the next step without further purification.
Part B: General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol describes a robust method for coupling the synthesized acyl chloride with a representative primary or secondary amine. The Schotten-Baumann reaction conditions, which utilize a base to neutralize the HCl byproduct, are highly effective for this transformation.[3][5][7][11]
Causality Behind Experimental Choices:
-
Solvent (Dichloromethane - DCM): A dry, aprotic solvent is chosen to dissolve the reactants without reacting with the acyl chloride.[12]
-
Base (Triethylamine or Pyridine): An organic base is added to act as an acid scavenger, neutralizing the HCl formed during the reaction.[11] This prevents the protonation of the amine nucleophile, which would render it unreactive, thereby driving the reaction to completion.[5] Using at least two equivalents of the amine reactant can also serve this purpose, but using a non-nucleophilic tertiary amine is often cleaner.[8]
-
Temperature (0 °C to Room Temperature): The initial addition is performed at 0 °C to control the exothermic nature of the reaction.[9] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
Step-by-Step Protocol:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane mixtures) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[12]
Visualization of the Synthetic Workflow
The following diagram outlines the two-stage process from the starting carboxylic acid to the final purified amide product.
Caption: Workflow for the synthesis of isoxazole carboxamides.
Data Presentation: Representative Amide Syntheses
| Entry | Amine (R¹R²NH) | Base | Solvent | Time (h) | Temp (°C) | Purification Method | Expected Yield |
| 1 | Benzylamine | Et₃N | DCM | 4 | 0 → RT | Chromatography | High |
| 2 | Aniline | Et₃N | DCM | 12 | 0 → RT | Recrystallization | Good |
| 3 | Morpholine | Et₃N | DCM | 3 | 0 → RT | Chromatography | High |
| 4 | tert-Butylamine | Et₃N | DCM | 16 | 0 → RT | Chromatography | Moderate-Good |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Amide | 1. Inactive acyl chloride (hydrolyzed).2. Amine nucleophile is protonated.3. Sterically hindered amine. | 1. Ensure strictly anhydrous conditions during acyl chloride formation and use. Prepare the acyl chloride fresh.2. Ensure at least 1.5 equivalents of a suitable base (e.g., Et₃N, pyridine) are used.3. Increase reaction time and/or temperature. Consider using a stronger, non-nucleophilic base like DBU. |
| Formation of Carboxylic Acid Byproduct | Presence of water in the reaction. | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Multiple Products Observed by TLC | 1. Side reactions of the acyl chloride.2. Impurities in starting materials. | 1. Maintain low temperatures during acyl chloride addition. Ensure efficient stirring.2. Purify starting amine and/or carboxylic acid before use. |
| Difficulty in Purification | 1. Product is highly polar.2. Byproducts have similar polarity. | 1. For polar amides, consider reversed-phase chromatography or recrystallization from polar solvents like ethanol or acetonitrile.[12]2. Adjust the solvent system for chromatography; adding a small percentage of methanol or triethylamine (for basic compounds) can improve separation. |
Safety Precautions
Chemical Hazard Overview:
-
This compound: As with all acyl chlorides, this compound should be treated as highly corrosive and moisture-sensitive. It will cause severe skin burns and eye damage upon contact.[10][14][15][16] It reacts with water to produce corrosive HCl gas.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood.
-
Solvents (DCM, Toluene): Dichloromethane is a suspected carcinogen. Toluene is flammable and toxic. Avoid inhalation and skin contact.
-
Bases (Triethylamine, Pyridine): Flammable, toxic, and corrosive.
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these reagents.
-
Fume Hood: All steps of this synthesis, particularly the handling of thionyl chloride and the acyl chloride, must be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: When handling the anhydrous acyl chloride, use an inert atmosphere (N₂ or Ar) to prevent hydrolysis.
-
Quenching: Quench reactive reagents like acyl chlorides and thionyl chloride slowly and carefully, typically by adding them to a stirred solution of a suitable nucleophile (e.g., isopropanol for SOCl₂, or a dilute aqueous base for the acyl chloride).[17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Advances in isoxazole chemistry and their role in drug discovery.
- Amide formation
- The recent progress of isoxazole in medicinal chemistry.
- A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
- Advances in isoxazole chemistry and their role in drug discovery.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- Schotten-Baumann Conditions. Organic Chemistry Portal.
- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Acetoxyacetyl chloride manufacturer.
- Schotten Baumann Reaction. BYJU'S.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
- reaction between acyl chlorides and amines - addition / elimin
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI.
- SAFETY DATA SHEET - 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. Fisher Scientific.
- 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. PubChem.
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
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Application Note & Protocol: Acylation with 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Introduction: The Strategic Role of the Isoxazole Scaffold in Synthesis
The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 5-aryl isoxazole motif, in particular, is a privileged structure in drug discovery.[3][4] 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride emerges as a highly valuable and reactive building block, enabling the facile introduction of this pharmacologically significant scaffold onto various nucleophiles through acylation.
As an acyl chloride, this reagent is a powerful electrophile designed for creating stable amide and ester linkages.[5] Its utility is paramount in the synthesis of novel chemical entities for drug development, agrochemicals, and materials science.[3] This document provides a comprehensive guide for researchers, detailing the reagent's properties, safety protocols, reaction mechanisms, and step-by-step procedures for its effective use in the acylation of amines and alcohols. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and high-yield outcomes.
Reagent Profile and Safe Handling
Chemical Properties and Synthesis
This compound is a derivative of its corresponding carboxylic acid. Its high reactivity stems from the electron-withdrawing nature of both the carbonyl group and the adjacent chlorine atom, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6][7]
Typically, this acyl chloride is synthesized from 5-(4-chlorophenyl)isoxazole-3-carboxylic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous, non-protic solvent.[5][8][9] This preparation must be conducted in a fume hood due to the evolution of corrosive gases like HCl and SO₂.[5] The crude acyl chloride is often used directly in subsequent reactions after the removal of excess chlorinating agent and solvent under reduced pressure.
Critical Safety and Handling Protocols
Acyl chlorides as a class are hazardous reagents that demand strict adherence to safety protocols.[8]
-
Corrosivity and Moisture Sensitivity: The primary hazard is its corrosive nature and extreme sensitivity to moisture.[10] Contact with water, including atmospheric humidity, leads to rapid hydrolysis, generating corrosive hydrochloric acid (HCl) fumes and the parent carboxylic acid.[5][6][8][10] This reaction is exothermic and can cause pressure buildup in sealed containers.
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Mandatory PPE includes chemical-resistant gloves (nitrile or neoprene), safety goggles with a face shield, and a flame-resistant lab coat.[10][11]
-
Storage Conditions: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[10] It must be stored away from incompatible materials such as water, alcohols, amines, and strong bases.[11]
-
Spill and Waste Management: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite and place it in a sealed container for disposal.[12] Do not use water or combustible materials for cleanup. All waste must be treated as hazardous.
The Chemistry of Acylation: Mechanism and Rationale
The acylation of nucleophiles such as amines and alcohols with this compound proceeds via a well-established nucleophilic addition-elimination mechanism .[6][7] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Addition: The reaction initiates with the attack of the nucleophile's lone pair of electrons (from the nitrogen in an amine or oxygen in an alcohol) on the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[7][13]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, an excellent leaving group, is expelled.[6][14]
-
Deprotonation: The resulting product is protonated and carries a positive charge. A base, typically a non-nucleophilic amine like triethylamine or pyridine (or an excess of the amine substrate itself), removes this proton.[13][15] This step is critical as it neutralizes the product and scavenges the HCl byproduct, which would otherwise protonate the starting nucleophile, rendering it unreactive.[16]
Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of amides and esters using this compound. All operations should be performed in a fume hood with appropriate PPE. Glassware must be oven or flame-dried before use.
Protocol 1: Synthesis of N-Substituted Amides
This procedure outlines the general method for acylating primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and triethylamine (1.5 eq). Dissolve the mixture in anhydrous DCM (concentration approx. 0.1-0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and minimize side-product formation.[17]
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to neutralize any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).[4][18]
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude amide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[18]
-
Protocol 2: Synthesis of Esters
This procedure is for the acylation of primary, secondary alcohols, or phenols. Alcohols are generally less nucleophilic than amines, so conditions may require a more effective catalyst and longer reaction times.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.1 eq)
-
Anhydrous Pyridine (can be used as both base and solvent) or Triethylamine (1.5 eq) with a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Reagents for workup as listed in Protocol 4.1
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, dissolve the alcohol (1.1 eq), triethylamine (1.5 eq), and catalytic DMAP (0.1 eq) in anhydrous DCM. Alternatively, dissolve the alcohol in anhydrous pyridine.
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Gentle heating (40-50 °C) may be required for less reactive alcohols, but this should be evaluated on a case-by-case basis. Monitor progress by TLC.
-
Workup and Purification: Follow the identical workup and purification steps as outlined in Protocol 4.1 (steps 5 and 6).
Data Summary and Optimization
The choice of reagents and conditions is critical for a successful acylation. The following table summarizes general parameters.
| Parameter | Amine Acylation (Amide) | Alcohol Acylation (Ester) | Rationale & Key Considerations |
| Nucleophile | Primary or Secondary Amine | Primary, Secondary, or Phenolic Alcohol | Amines are more nucleophilic than alcohols and react more readily. |
| Stoichiometry | 1.1-1.2 eq Nucleophile | 1.1-1.2 eq Nucleophile | A slight excess of the nucleophile ensures complete consumption of the valuable acyl chloride. |
| Base | Triethylamine, Pyridine, or excess amine (2.2 eq) | Pyridine, Triethylamine + cat. DMAP | A non-nucleophilic base is required to scavenge HCl.[15] DMAP is an effective acylation catalyst for less reactive alcohols. |
| Solvent | Anhydrous DCM, THF, Toluene | Anhydrous DCM, Toluene, Pyridine | Must be aprotic and anhydrous to prevent hydrolysis of the acyl chloride.[10] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp (may require heat) | Initial cooling is vital to control the exotherm.[5] Less reactive nucleophiles may need heating to proceed. |
| Reaction Time | 2 - 16 hours | 4 - 24 hours | Monitor by TLC until starting material is consumed. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];// Nodes A[label="1. Setup\nDissolve Nucleophile & Base\nin Anhydrous Solvent under N₂"]; B[label="2. Cooling\nCool reaction mixture\nto 0 °C in an ice bath"]; C [label="3. Addition\nAdd Acyl Chloride solution\ndropwise"]; D [label="4. Reaction\nWarm to RT and stir\n(Monitor by TLC)"]; E [label="5. Aqueous Workup\nQuench, Wash with acid,\nbase, and brine"]; F [label="6. Isolation\nDry organic layer (e.g., MgSO₄),\nfilter, and concentrate"]; G [label="7. Purification\nRecrystallization or\nColumn Chromatography"]; H [label="Pure Acylated Product", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124", color="#FBBC05", penwidth=2];
// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Caption: Figure 2: General Experimental Workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Hydrolyzed acyl chloride. 2. Wet solvent or glassware. 3. Insufficient or inappropriate base. | 1. Use freshly prepared acyl chloride or a new batch. 2. Ensure all glassware is oven-dried and use anhydrous solvents from a sealed bottle or still. 3. Use at least 1.5 equivalents of a suitable non-nucleophilic base. |
| Multiple Products on TLC | 1. Reaction temperature was too high. 2. Di-acylation of nucleophile. 3. Side reactions (e.g., ketene formation with strong, hindered bases).[15][16] | 1. Maintain cooling during addition and control the rate of addition. 2. Use a larger excess of the nucleophile if it has multiple reactive sites. 3. Use a standard base like triethylamine or pyridine. |
| Difficult Aqueous Workup (Emulsion) | 1. Formation of fine particulates. 2. Similar densities between layers. | 1. Add saturated brine (NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.[18] 2. Add more organic solvent. 3. If persistent, filter the entire mixture through a pad of Celite.[18] |
| Product is an Oil (Expected Solid) | 1. Presence of impurities (e.g., solvent, unreacted starting material). | 1. Ensure complete removal of solvent under high vacuum. 2. Re-purify using column chromatography to remove impurities that may be inhibiting crystallization. |
References
-
Acylation Mechanism - A Level Chemistry Revision Notes. (n.d.). Save My Exams. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Brown, D. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry. Retrieved from [Link]
-
Acyl chloride. (n.d.). Sciencemadness Wiki. Retrieved from [Link]
-
Reaction of Alcohols with Acyl Chlorides to Form Esters. (n.d.). Sparkl. Retrieved from [Link]
-
Acylation of Alcohols, Part 1: with Acyl Halides. (2021, April 6). [Video]. YouTube. Retrieved from [Link]
-
Ramirez, A., et al. (2012). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry. Retrieved from [Link]
-
Acylation (Acyl Chlorides). (2021, June 27). Tuttee Academy. Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2021). Organic Syntheses, 98, 215-228. Retrieved from [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). [Video]. YouTube. Retrieved from [Link]
-
International Chemical Safety Cards (ICSC): Acetyl Chloride. (n.d.). Inchem.org. Retrieved from [Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Dikusar, E. A., et al. (2004). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (1977). Organic Syntheses, 57, 45. Retrieved from [Link]
-
Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. Retrieved from [Link]
-
Abuelizz, H. A., et al. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. Retrieved from [Link]
-
Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2018). Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. Retrieved from [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (2023). ChemRxiv. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
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Application Notes & Protocols: The Strategic Use of 5-(4-Chlorophenyl)isoxazole-3-carbonyl Chloride as a Versatile Intermediate for Bioactive Compound Synthesis
Abstract
The isoxazole ring is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2][3] These five-membered heterocyclic compounds are prized for their metabolic stability, ability to engage in various non-covalent interactions, and their role as versatile synthetic platforms.[3][4] Derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][5] This guide focuses on a particularly valuable synthetic intermediate: 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride . We will explore the synthesis of this reactive building block from its corresponding carboxylic acid and detail its subsequent application in the development of potent bioactive agents, specifically focusing on the synthesis of a model kinase inhibitor and an antimicrobial compound. The protocols provided are designed to be robust and self-validating, offering researchers a practical framework for leveraging this intermediate in drug discovery programs.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The isoxazole moiety is more than just a stable aromatic ring; its unique electronic properties and the specific geometry it imparts on a molecule make it a "privileged structure." The nitrogen and adjacent oxygen atoms act as hydrogen bond acceptors, while the ring system itself can participate in π-π stacking interactions. Furthermore, the weak N-O bond, under certain reductive conditions, can be cleaved, offering a pathway to other complex structures, making isoxazoles not only a final pharmacophore but also a valuable synthetic intermediate.[3][6]
The title compound, this compound, is an activated form of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid.[7] The 4-chlorophenyl group at the 5-position is a common feature in bioactive molecules, often occupying hydrophobic pockets in target proteins, while the acyl chloride at the 3-position provides a reactive handle for facile derivatization. This allows for the rapid generation of compound libraries—amides, esters, and ketones—by reacting it with a wide array of nucleophiles.
Intermediate [label="5-(4-Chlorophenyl)isoxazole-\n3-carbonyl Chloride", fillcolor="#F1F3F4", pos="0,0!"]; Amine [label="R-NH2\n(Amines)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-2!"]; Alcohol [label="R-OH\n(Alcohols/Phenols)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"]; Organometallic [label="R-MgBr / R2CuLi\n(Organometallics)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"];
Amide [label="Bioactive Amides\n(e.g., Kinase Inhibitors)", fillcolor="#F1F3F4", pos="-3,-4!"]; Ester [label="Bioactive Esters\n(e.g., Antimicrobials)", fillcolor="#F1F3F4", pos="0,-4!"]; Ketone [label="Bioactive Ketones", fillcolor="#F1F3F4", pos="3,-4!"];
Intermediate -> Amine [label="+ Nucleophile"]; Intermediate -> Alcohol [label="+ Nucleophile"]; Intermediate -> Organometallic [label="+ Nucleophile"]; Amine -> Amide [label=" Forms"]; Alcohol -> Ester [label=" Forms"]; Organometallic -> Ketone [label=" Forms"]; }
Synthesis of the Key Intermediate
The journey to our target bioactive compounds begins with the reliable synthesis of the key intermediate. This is a two-stage process: first, the construction of the isoxazole carboxylic acid, followed by its activation to the acyl chloride.
Protocol: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
This protocol is based on the classical 1,3-dipolar cycloaddition reaction pathway, a robust method for forming the isoxazole ring. We first generate a nitrile oxide in situ from an oxime, which then reacts with an alkyne.
}
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorobenzaldehyde | Reagent | Sigma-Aldrich | |
| Hydroxylamine HCl | ACS Grade | Fisher Scientific | |
| Sodium Bicarbonate | ACS Grade | VWR | |
| N-Chlorosuccinimide (NCS) | ReagentPlus®, 98% | Sigma-Aldrich | Handle with care. |
| Ethyl Propiolate | 99% | Acros Organics | |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Anhydrous, freshly distilled. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR | |
| Thionyl Chloride (SOCl₂) | 99.7% | Sigma-Aldrich | EXTREME CAUTION . Use in fume hood. |
| Toluene | Anhydrous | Fisher Scientific | |
| Catalytic DMF | Anhydrous | Sigma-Aldrich | 1-2 drops. |
Step-by-Step Methodology:
-
Oxime Formation: Dissolve 4-chlorobenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol/water (3:1). Add sodium bicarbonate (1.2 eq.) portion-wise and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the aldehyde. Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude oxime, which can be used without further purification.
-
Chloro-oxime Formation: Dissolve the crude oxime (1 eq.) in anhydrous DMF. Add N-chlorosuccinimide (1.05 eq.) portion-wise while maintaining the temperature below 30°C. Stir for 1 hour. The formation of the chloro-oxime intermediate is critical for the subsequent cycloaddition.
-
Cycloaddition: To the chloro-oxime solution, add ethyl propiolate (1.1 eq.). Cool the mixture to 0°C and add triethylamine (1.5 eq.) dropwise. The TEA acts as a base to generate the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkyne. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up & Purification (Ester): Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify the crude ester via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Saponification: Dissolve the purified ester (1 eq.) in a mixture of THF and methanol (2:1). Add a 2M aqueous solution of NaOH (3 eq.) and heat the mixture to 60°C for 2-4 hours.
-
Acidification: After cooling, acidify the basic solution to pH ~2 with concentrated HCl. The carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 5-(4-chlorophenyl)isoxazole-3-carboxylic acid.
Protocol: Activation to this compound
This is a standard conversion of a carboxylic acid to a highly reactive acyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the synthesized carboxylic acid (1 eq.) and suspend it in anhydrous toluene.
-
Chlorination: Add thionyl chloride (2-3 eq.) dropwise via syringe, followed by 1-2 drops of catalytic anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (a rotary evaporator connected to a base trap is essential). The resulting crude this compound is typically a solid or oil and is often used immediately in the next step without further purification due to its moisture sensitivity.
Causality & Trustworthiness Insight: The use of thionyl chloride is a classic and efficient method for this transformation. The addition of catalytic DMF accelerates the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent. Performing this reaction under anhydrous conditions is paramount; any moisture will hydrolyze the thionyl chloride and the product acyl chloride, drastically reducing the yield. The crude product's immediate use ensures maximum reactivity for the subsequent nucleophilic substitution.
Application in the Synthesis of Bioactive Compounds
With the reactive intermediate in hand, we can now rapidly synthesize target molecules.
Protocol 1: Synthesis of an Amide-Linked Kinase Inhibitor Model
Many kinase inhibitors utilize a heterocyclic core linked via an amide bond to a substituted aromatic or heteroaromatic amine.[8][9][10] This protocol demonstrates this key bond formation.
}
Step-by-Step Methodology:
-
Nucleophile Preparation: In a separate flame-dried flask under N₂, dissolve the amine nucleophile (e.g., 3-aminopyridine, 1 eq.) and a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography to yield the pure amide.
Expert Insight: The choice of a non-nucleophilic base like TEA is crucial. Its role is to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Running the initial addition at 0°C helps to control the exothermicity of the reaction and minimize side-product formation. The subsequent purification is a self-validating step; obtaining clean NMR and Mass Spec data confirms the successful synthesis and purity of the target molecule.
Protocol 2: Synthesis of an Ester-Linked Antimicrobial Agent Model
The isoxazole scaffold is a known pharmacophore in antimicrobial agents.[6][11][12][13] Creating ester derivatives can modulate properties like lipophilicity and cell permeability.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a flask under N₂, dissolve a hydroxyl-containing compound (e.g., 4-nitrophenol, 1 eq.) and pyridine (2 eq.) in anhydrous DCM. Pyridine acts as both a base and a nucleophilic catalyst.
-
Addition of Acyl Chloride: Dissolve the crude this compound (1.2 eq.) in anhydrous DCM and add it dropwise to the alcohol solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor by TLC.
-
Work-up and Purification: Dilute the reaction mixture with DCM. Wash with 1M HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography to obtain the final product.
Data Presentation and Characterization
Verifying the identity and purity of synthesized compounds is critical. Below is a table representing typical data obtained for the intermediate and final products.
| Compound | Structure | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) Highlights | MS (ESI+) m/z |
| Carboxylic Acid | C₁₀H₆ClNO₃ | ~75% | 200 (dec.) | 13.5 (br s, 1H, COOH), 7.9 (d, 2H), 7.6 (d, 2H), 7.1 (s, 1H) | 224.0 [M+H]⁺ |
| Model Kinase Inhibitor | C₁₅H₁₀ClN₃O₂ | ~80% | 210-212 | 9.5 (s, 1H, NH), 8.8 (d, 1H), 8.4 (d, 1H), 7.9 (d, 2H), 7.6 (d, 2H) | 300.1 [M+H]⁺ |
| Model Antimicrobial | C₁₆H₉ClN₂O₅ | ~85% | 185-187 | 8.3 (d, 2H), 7.9 (d, 2H), 7.6 (d, 2H), 7.5 (d, 2H), 7.3 (s, 1H) | 345.0 [M+H]⁺ |
Conclusion
This compound is a high-value, reactive intermediate that serves as an exceptional entry point for the synthesis of diverse and potentially potent bioactive molecules. Its straightforward preparation and high reactivity with a range of nucleophiles allow for the rapid elaboration of the isoxazole core into libraries of amides and esters. The protocols detailed herein provide a validated, step-by-step guide for researchers in drug discovery, enabling the efficient exploration of chemical space around this privileged scaffold. The inherent logic of activating a carboxylic acid for coupling reactions, combined with rigorous purification and analytical validation, ensures the trustworthiness and reproducibility of these synthetic methods.
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Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxamides: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxamides, a class of compounds with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the strategic synthesis of the isoxazole core, followed by the crucial amide bond formation, offering insights into the rationale behind the chosen methodologies and providing step-by-step protocols for practical implementation.
The isoxazole ring is a prominent scaffold in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The specific substitution pattern of a 4-chlorophenyl group at the 5-position and a carboxamide at the 3-position can significantly influence the compound's biological profile, making the development of robust and versatile synthetic routes a key objective for medicinal chemists.
Strategic Approach to Synthesis
The synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxamides can be logically divided into two primary stages:
-
Construction of the Core Intermediate: The synthesis of the key building block, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid.
-
Amide Bond Formation: The coupling of the isoxazole carboxylic acid with a variety of primary and secondary amines to generate the desired carboxamide derivatives.
This guide will provide detailed protocols for both stages, emphasizing efficiency, scalability, and the generation of pure products.
Visualization of the Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Sources
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Application Notes & Protocols: A Detailed Guide to the Esterification of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Abstract
This document provides a comprehensive experimental guide for the synthesis of various esters from 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry and materials science, and the ability to functionalize them through esterification is a critical step in the development of novel compounds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles. We will delve into the reaction mechanism, step-by-step procedures, safety protocols, and characterization techniques, explaining the causality behind each experimental choice to ensure reproducibility and success.
Introduction and Scientific Principles
The isoxazole ring is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiviral, and anti-tumor activities.[1][2] The starting material, this compound, is a highly reactive acyl chloride. Its conversion to an ester is a fundamental transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol (R-OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is vigorous and often considered irreversible, driven by the formation of the stable ester bond and the liberation of hydrogen chloride (HCl) gas.[3][4][5] To facilitate the reaction and prevent the protonation of the alcohol nucleophile by the HCl byproduct, a non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is typically added. The base serves as both a catalyst and an acid scavenger.[3][6]
Critical Safety Considerations
Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.
-
Reactivity: this compound is highly reactive and corrosive. It reacts violently with water and other protic solvents, releasing corrosive HCl gas.[7][8][9] The entire procedure must be conducted under anhydrous conditions.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors and gases.[8][10]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE is required:
-
Handling: Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, especially when working with flammable solvents.[9][10][11] Keep away from heat, sparks, and open flames.[9][11]
-
Emergency Response: Ensure an emergency eyewash station and safety shower are readily accessible.[10] In case of skin contact, immediately rinse with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] For inhalation, move the individual to fresh air and seek immediate medical attention.[8][9]
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | (e.g., Sigma-Aldrich) | Store under inert gas, moisture sensitive. |
| Alcohol (generic, R-OH) | Anhydrous (≤0.005% water) | Various | Ensure alcohol is completely dry. |
| Triethylamine (Et₃N) or Pyridine | Reagent Grade, Redistilled | Various | Serves as an acid scavenger. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Various | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house preparation | For aqueous work-up. |
| Brine (Saturated NaCl) | Aqueous Solution | In-house preparation | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Various | For NMR analysis. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Glass funnels and a pressure-equalizing dropping funnel
-
Condenser with gas inlet/outlet
-
Nitrogen or Argon gas supply with a bubbler
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
-
NMR Spectrometer, IR Spectrometer, Mass Spectrometer
Detailed Experimental Protocol
This protocol describes a general procedure for the esterification of this compound with a primary or secondary alcohol.
Workflow Overview
Step-by-Step Procedure
-
Apparatus Preparation:
-
Ensure all glassware (a 100 mL round-bottom flask, a magnetic stir bar, and a pressure-equalizing dropping funnel) is oven-dried or flame-dried to remove all traces of water.
-
Assemble the apparatus under a stream of dry nitrogen or argon. Equip the flask with the stir bar and dropping funnel, and top the assembly with a condenser connected to a gas bubbler to maintain a positive inert atmosphere.
-
-
Reagent Addition:
-
To the round-bottom flask, add the desired alcohol (1.0 eq.) and triethylamine (1.2 eq.).
-
Dissolve these reagents in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of the starting acyl chloride.
-
Begin stirring and cool the flask to 0 °C using an ice-water bath.
-
In a separate, dry vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM (approx. 2-3 mL).
-
Transfer this acyl chloride solution to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled, stirring alcohol/base mixture over 15-20 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A precipitate of triethylammonium chloride will likely form.
-
-
Aqueous Work-up and Extraction:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Wash the organic layer sequentially with:
-
After each wash, allow the layers to separate fully and drain the aqueous (lower) layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer (DCM) to a clean Erlenmeyer flask.
-
Add a spatula-tip worth of anhydrous magnesium sulfate (MgSO₄) to the solution. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing, indicating all water has been absorbed.
-
Filter the solution through a cotton plug or fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude solid or oil should be purified. Recrystallization from a suitable solvent system (e.g., ethanol/hexane) or silica gel column chromatography are common methods.[14]
-
The pure ester product should be characterized by standard analytical techniques to confirm its identity and purity.[15] This includes ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. For a typical ethyl ester derivative, one would expect to see characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm in ¹H NMR).[16]
-
Data Presentation
Reaction Scheme
Note: The DOT graph for the chemical structures is a placeholder. A visual representation of the chemical structures would be inserted here.
Table of Reagents and Stoichiometry (Example)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 242.06 | 5.0 | 1.0 | 1.21 g |
| Ethanol | 46.07 | 5.0 | 1.0 | 0.29 mL |
| Triethylamine (Et₃N) | 101.19 | 6.0 | 1.2 | 0.84 mL |
| Anhydrous DCM | - | - | - | 15 mL |
Troubleshooting and Field-Proven Insights
-
Low Yield: The most common cause of low yield is the presence of moisture. Ensure all glassware is scrupulously dried and that anhydrous solvents and reagents are used. Performing the reaction under a positive pressure of inert gas is essential.
-
Reaction Stalls: If TLC analysis shows the reaction is not proceeding, gentle heating (e.g., to 40 °C) can sometimes facilitate the conversion, especially with sterically hindered alcohols.
-
Difficult Purification: If the triethylammonium chloride salt is difficult to remove during work-up, filtering the reaction mixture before the aqueous wash can be beneficial.
References
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Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Retrieved from [Link]
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Esterification of acyl chlorides in continuous flow. (n.d.). Inoflow. Retrieved from [Link]
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Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
Hu, Y., Pa, W., Cui, W., & Wang, J. (2002). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications, 22(19), 2763-2768. Retrieved from [Link]
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Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]
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-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Work up of ester? (2021). ResearchGate. Retrieved from [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). Molecules, 28(1), 275. Retrieved from [Link]
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Clark, J. (n.d.). preparation of esters. Chemguide. Retrieved from [Link]
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Experimental Procedure for Esterification. (2018). Writing in Biology. Retrieved from [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
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Fischer Esterification. (n.d.). UMass Lowell. Retrieved from [Link]
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Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
Acyl chlorides and alcohols. (2025). Save My Exams. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions on 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride. This versatile acyl chloride is a key intermediate in the synthesis of a wide array of bioactive molecules, including potential therapeutic agents and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers an in-depth exploration of the underlying reaction mechanisms, practical guidance on experimental setup, and step-by-step protocols for the synthesis of amides, esters, and thioesters. The causality behind experimental choices is explained, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a prominent feature in numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5-arylisoxazole-3-carbonyl moiety, in particular, serves as a valuable scaffold for the development of novel chemical entities. This compound is a highly reactive and versatile building block, enabling the facile introduction of the 5-(4-chlorophenyl)isoxazole-3-carboxamide, -ester, or -thioester functionalities into a target molecule. Its reactivity stems from the electron-withdrawing nature of the isoxazole ring and the chlorine atom on the phenyl group, which enhances the electrophilicity of the carbonyl carbon.
Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway
The reactions of this compound with nucleophiles proceed via a classic nucleophilic acyl substitution mechanism. This is typically a two-step addition-elimination process.
-
Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion. The protonated product is then deprotonated by a base to yield the final neutral product.
The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.
dot digraph "Nucleophilic Acyl Substitution Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
sub [label=<
Step 1: Nucleophilic Attack Step 2: Elimination
Acyl Chloride + Nucleophile → Tetrahedral Intermediate
Tetrahedral Intermediate → Product + Leaving Group
]; } caption [label="General workflow of the two-step mechanism.", fontname="Arial", fontsize=10];
Experimental Protocols
Safety Precaution: this compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and appropriate measures should be taken to work under anhydrous conditions. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
General Materials and Reagents
-
This compound
-
Nucleophile (amine, alcohol, or thiol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks and appropriate glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Protocol 1: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxamides
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines to form the corresponding amides.
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic solvents to prevent hydrolysis of the acyl chloride. |
| Base | Triethylamine, DIPEA, or Pyridine (1.5-2.0 eq) | To scavenge the HCl produced during the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 2-4 hours (TLC monitored) | Varies depending on the nucleophilicity of the amine. |
dot digraph "Amide_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
sub [label="Dissolve Amine & Base in DCM"]; cool [label="Cool to 0°C"]; acyl [label="Prepare Acyl Chloride Solution"]; add [label="Slow Addition of Acyl Chloride"]; react [label="Warm to RT & Stir"]; workup [label="Aqueous Work-up"]; purify [label="Purification"]; product [label="Final Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> cool; cool -> add; acyl -> add; add -> react; react -> workup; workup -> purify; purify -> product; } caption [label="Workflow for amide synthesis.", fontname="Arial", fontsize=10];
Protocol 2: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylate Esters
This protocol outlines the synthesis of esters from this compound and an alcohol or phenol.
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous THF to the cooled alcohol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC. For less reactive alcohols, heating may be required.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or Dichloromethane | Aprotic solvents that are good at solubilizing the reactants. |
| Base | Pyridine or Triethylamine (1.5-2.0 eq) | Acts as a nucleophilic catalyst and an acid scavenger. |
| Temperature | 0 °C to Reflux | Dependent on the reactivity of the alcohol. |
| Reaction Time | 4-6 hours (TLC monitored) | Generally longer than amidation due to lower nucleophilicity of alcohols. |
Protocol 3: Synthesis of S-alkyl/aryl 5-(4-Chlorophenyl)isoxazole-3-carbothioates (Thioesters)
This protocol details the preparation of thioesters from this compound and a thiol.
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile dropwise.
-
After the addition, allow the reaction to proceed at room temperature for 1-3 hours. Monitor by TLC.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude thioester by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile or THF | Aprotic polar solvents facilitate the reaction. |
| Base | Triethylamine (1.5 eq) | To deprotonate the thiol and neutralize HCl. |
| Temperature | 0 °C to Room Temperature | Thiols are generally reactive nucleophiles. |
| Reaction Time | 1-3 hours (TLC monitored) | Typically faster than esterification. |
Expertise & Experience: Causality and Troubleshooting
-
Choice of Base: While triethylamine is a common and effective choice, for sterically hindered amines or alcohols, a non-nucleophilic base like DIPEA may be preferable to minimize side reactions. Pyridine can act as both a base and a nucleophilic catalyst, accelerating esterification reactions.
-
Solvent Selection: The choice of solvent can influence reaction rates. More polar aprotic solvents like acetonitrile can sometimes accelerate the reaction compared to less polar solvents like DCM. However, solubility of all reactants should be the primary consideration.
-
Temperature Control: The initial cooling to 0 °C is critical to manage the exothermicity of the reaction between the highly reactive acyl chloride and the nucleophile. Uncontrolled temperature increase can lead to side reactions and degradation of the product.
-
Moisture Sensitivity: this compound readily hydrolyzes to the corresponding carboxylic acid in the presence of water. Therefore, the use of anhydrous solvents and an inert atmosphere is paramount for achieving high yields. If the carboxylic acid is observed as a major byproduct, it indicates insufficient drying of reagents or glassware.
-
Potential for Rearrangement: It is important to note that some 5-chloroisoxazoles can undergo isomerization to 2H-azirine-2-carbonyl chlorides, especially in the presence of catalysts like FeCl₂. While this is less common for 3-carbonyl chlorides, it is a potential side reaction to be aware of, which could lead to unexpected products. Performing the reaction at low temperatures and in the absence of certain metal catalysts can help mitigate this risk.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of diverse isoxazole-containing compounds. The protocols outlined in this guide provide a robust framework for the successful synthesis of amides, esters, and thioesters. By understanding the underlying reaction mechanism and the rationale behind the chosen experimental conditions, researchers can effectively utilize this building block in their synthetic endeavors and troubleshoot any challenges that may arise. Careful attention to anhydrous conditions and temperature control are key to achieving high yields and purity.
References
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
PubMed Central. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Retrieved from [Link]
Sources
Leveraging 5-(4-Chlorophenyl)isoxazole-3-carbonyl Chloride in the Synthesis of Novel Agrochemicals
An Application Guide for Researchers
Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemicals
The isoxazole ring system is a cornerstone in modern agrochemical design, featuring prominently in a variety of commercial and developmental fungicides and herbicides.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, offers a stable, aromatic core that can be readily functionalized to modulate biological activity, selectivity, and physicochemical properties. The presence of specific substituents, such as the 4-chlorophenyl group, is known to enhance the biological efficacy of many compounds by increasing their metabolic stability and interaction with target sites.[1]
This application note focuses on 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride , a highly versatile synthetic intermediate. Its primary utility stems from the reactive acyl chloride group at the 3-position of the isoxazole ring. This functional group serves as an electrophilic handle for coupling with a wide array of nucleophiles, most notably amines, to form stable carboxamide linkages. This reaction is fundamental to the construction of large libraries of candidate molecules for high-throughput screening in agrochemical discovery programs. The resulting isoxazole carboxamides have demonstrated significant potential, particularly as fungicides.[3][4][5]
This guide provides a detailed protocol for the synthesis of isoxazole carboxamides using this key building block, explains the rationale behind the procedural steps, and outlines the broader workflow in an agrochemical research context.
Core Application: Synthesis of Isoxazole Carboxamide Derivatives
The principal application of this compound is in the synthesis of N-substituted 5-(4-chlorophenyl)isoxazole-3-carboxamides. This transformation is a classic nucleophilic acyl substitution reaction.
Mechanism Rationale: The carbon atom of the carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the oxygen atom. An amine, acting as a nucleophile, attacks this carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the thermodynamically stable amide bond. A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: General reaction scheme for carboxamide synthesis.
Experimental Protocol: Synthesis of N-Aryl-5-(4-chlorophenyl)isoxazole-3-carboxamide
This protocol provides a robust, generalizable method for synthesizing isoxazole carboxamides, which are frequently evaluated for fungicidal and herbicidal properties.[3][6]
Objective: To synthesize a representative N-aryl-5-(4-chlorophenyl)isoxazole-3-carboxamide via nucleophilic acyl substitution for subsequent biological screening.
Materials & Equipment:
-
This compound (CAS: 50872-45-2)[7]
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Triethylamine (Et₃N) or Pyridine (Base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Rotary evaporator
-
Equipment for column chromatography or recrystallization
-
Nitrogen or Argon gas supply
Safety Precautions (Trustworthiness Pillar):
-
Reagent Hazards: this compound is an acyl chloride. Acyl chlorides are corrosive, moisture-sensitive, and toxic.[8][9] They react with water (including moisture in the air) to release corrosive HCl gas. Handle this reagent exclusively in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling: Use dry glassware and solvents to prevent hydrolysis of the starting material. Maintain an inert atmosphere (N₂ or Ar) to exclude moisture.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the aniline).
-
Expert Insight: Using a slight excess of the base ensures complete neutralization of the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Causality: The acylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate, minimizes the formation of potential byproducts, and ensures safety.
-
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the cooled amine solution dropwise via a dropping funnel over 15-20 minutes.
-
Expert Insight: A slight excess of the acyl chloride can be used to ensure the complete consumption of the more valuable amine. Slow, dropwise addition is critical to maintain temperature control.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine (to initiate drying). c. Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by one of two methods: a. Recrystallization: (Preferred for highly crystalline products) Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate/hexane mixture) and allow it to cool slowly to form pure crystals. b. Column Chromatography: (For oils or less crystalline solids) Purify on a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation: Representative Synthesized Derivatives
The following table illustrates hypothetical outcomes for the synthesis of various carboxamide derivatives using the protocol above, demonstrating its versatility.
| Amine Nucleophile | Product Name | Expected Yield (%) | Physical State |
| Aniline | N-Phenyl-5-(4-chlorophenyl)isoxazole-3-carboxamide | 85-95% | White Solid |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide | 88-96% | Off-white Solid |
| Piperidine | (5-(4-Chlorophenyl)isoxazol-3-yl)(piperidin-1-yl)methanone | 90-98% | Crystalline Solid |
| Benzylamine | N-Benzyl-5-(4-chlorophenyl)isoxazole-3-carboxamide | 82-90% | Pale Yellow Solid |
Agrochemical Discovery Workflow
The synthesis of a candidate molecule is the first step in a comprehensive discovery pipeline. The subsequent evaluation is critical to identifying a viable agrochemical product.
Caption: Workflow from synthesis to lead candidate.
This workflow illustrates how the initial synthesis feeds into a cycle of biological testing and iterative chemical design. Promising compounds from primary screens undergo more rigorous testing, and the resulting data informs the design of next-generation analogs to improve potency, selectivity, and safety profiles. The versatility of the this compound intermediate is paramount to this process, allowing for rapid generation of diverse structures for SAR (Structure-Activity Relationship) studies.
References
-
Gucma, M., Golebiewski, W. M., Morytz, B., Charville, H., & Whiting, A. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507. [Link]
-
ResearchGate. (2010). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate.[Link]
-
Pharma Focus Asia. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Pharma Focus Asia.[Link]
-
Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9). [Link]
-
Ferreira, B. R., et al. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 28(15), 5894. [Link]
-
ResearchGate. (2023). Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. ResearchGate.[Link]
-
Błaszczyk, P., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.[Link]
- Google Patents. (n.d.). Isoxazole derivatives and their use as herbicides.
-
Angene Chemical. (2024). Safety Data Sheet for 5-Amino-3-(2-chlorophenyl)isoxazole. Angene Chemical.[Link]
-
Hamper, B. C., et al. (1995). 3-Aryl-4-substituted-5-(halo)alkylisoxazoles. Design, Synthesis, and Herbicidal Activity of a Unique Class of Pre- and Postemergent Herbicides. In Synthesis and Chemistry of Agrochemicals IV (Vol. 584, pp. 114-121). American Chemical Society. [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.[Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 50872-45-2|this compound|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: A Guide to the Preparation of Isoxazole-Based Enzyme Inhibitors
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[3][4] Isoxazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5][6]
A key application of the isoxazole motif is in the development of potent and selective enzyme inhibitors.[3] For example, the drug Valdecoxib, a selective COX-2 inhibitor, features a core isoxazole ring responsible for its therapeutic action against inflammation.[3][7] The isoxazole's ability to act as a bioisostere for amide or ester groups, combined with its rigid structure, allows it to orient functional groups precisely within an enzyme's active site, leading to high-affinity binding and effective inhibition.[8] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies, step-by-step experimental protocols, and methods for biological evaluation of isoxazole-based enzyme inhibitors.
Section 1: Strategic Approaches to Isoxazole Synthesis
The construction of the isoxazole ring can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most robust and widely employed strategies are the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine.[9][10]
-
[3+2] Cycloaddition (Huisgen Cycloaddition): This is arguably the most versatile method for isoxazole synthesis.[8][9] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). A significant advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from precursors like aldoximes, α-nitroketones, or hydroximoyl chlorides, which avoids decomposition and dimerization.[11][12][13] This approach offers excellent control over regioselectivity, particularly when using terminal alkynes, typically yielding 3,5-disubstituted isoxazoles.[2]
-
Condensation of 1,3-Dicarbonyls with Hydroxylamine: First described by Claisen, this classical method remains a powerful tool for creating 3,5-disubstituted isoxazoles.[10][14] The reaction proceeds via the formation of a monoxime intermediate from one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[10][12] This method is straightforward and utilizes readily available starting materials.
Diagram: Core Synthetic Strategies
The following diagram illustrates the two primary pathways for constructing the isoxazole core.
Caption: Overview of the two major synthetic routes to isoxazole rings.
Table 1: Comparison of Primary Synthetic Routes
| Feature | [3+2] Cycloaddition (from Aldoxime) | Condensation (from 1,3-Diketone) |
| Versatility | High; allows for 3,4,5-trisubstitution. | Moderate; primarily yields 3,5-disubstitution. |
| Key Reagents | Aldoxime, Alkyne, Oxidant (e.g., NCS, bleach).[12] | 1,3-Diketone, Hydroxylamine HCl, Base.[10] |
| Reaction Conditions | Often mild, room temperature.[8] | Can require heating/reflux.[12] |
| Control | Good regiochemical control with terminal alkynes.[2] | Regioselectivity depends on diketone symmetry. |
| Substrate Scope | Broad scope for both nitrile oxide and alkyne. | Broad scope for diketones. |
| Primary Advantage | High degree of control over substitution pattern. | Operationally simple, readily available starting materials. |
Section 2: Detailed Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition
This protocol details the synthesis of a model isoxazole, 3-phenyl-5-(phenoxymethyl)isoxazole, through the in situ generation of benzonitrile oxide from benzaldoxime followed by cycloaddition with propargyl phenyl ether.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
N-Chlorosuccinimide (NCS)
-
Propargyl phenyl ether
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Part A: Synthesis of Benzaldoxime [2]
-
To a solution of benzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: 20% ethyl acetate in hexanes) to yield benzaldoxime as a white solid. Expertise Note: Proper drying of the organic layer is crucial to prevent hydrolysis of intermediates in the next step.
Part B: [3+2] Cycloaddition [12]
-
In a round-bottom flask, dissolve benzaldoxime (1.0 eq) and propargyl phenyl ether (1.1 eq) in dichloromethane (DCM).
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes. Causality Note: The slow, portion-wise addition of NCS controls the rate of nitrile oxide formation, minimizing dimerization side-products.
-
Allow the reaction to warm to room temperature and stir for 18 hours. Monitor by TLC until the starting aldoxime is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting crude oil by silica gel column chromatography (eluent: 10-15% ethyl acetate in hexanes) to afford the pure 3-phenyl-5-(phenoxymethyl)isoxazole.
Protocol 2: Synthesis of 3,5-Dimethylisoxazole via Condensation
This protocol describes the classic synthesis of 3,5-dimethylisoxazole from acetylacetone (a 1,3-dicarbonyl compound).[15]
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium hydroxide (1.1 eq) in water and cool it in an ice bath.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.0 eq) in water. Slowly add this solution to the cold NaOH solution with stirring. Trustworthiness Note: Pre-forming free hydroxylamine from its salt ensures it is readily available for reaction and avoids acidic conditions that could hinder the initial condensation.
-
To this freshly prepared hydroxylamine solution, add acetylacetone (1.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Gently warm the reaction mixture to 50-60 °C and hold for 30 minutes. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent by rotary evaporation to yield 3,5-dimethylisoxazole. The product is often of sufficient purity for subsequent use, but can be further purified by distillation if necessary.
Section 3: Purification and Characterization
Ensuring the purity and confirming the structure of the synthesized inhibitor is a critical, self-validating step in the workflow.
Purification:
-
Column Chromatography: This is the most common method for purifying isoxazole derivatives.[2][16] Silica gel is the standard stationary phase, with mobile phases typically consisting of ethyl acetate/hexane or dichloromethane/methanol mixtures.
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes) can provide highly pure crystalline material.[16]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton on the C4 position of the isoxazole ring typically appears as a characteristic singlet in the aromatic region (δ 6.0-7.0 ppm), providing a clear diagnostic signal.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups and the formation of the C=N bond within the isoxazole ring (typically ~1600-1650 cm⁻¹).[16]
Section 4: Biological Evaluation - Enzyme Inhibition Assay
Once a pure isoxazole derivative is obtained, its efficacy as an enzyme inhibitor must be quantified. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to determine an inhibitor's potency.[18][19]
Protocol 3: General Protocol for IC₅₀ Determination
This protocol provides a general framework for determining the IC₅₀ value of a synthesized isoxazole compound using a spectrophotometric enzyme assay. The specific substrate, buffer, and wavelength will depend on the target enzyme.[20][21]
Materials:
-
Target enzyme stock solution
-
Specific enzyme substrate
-
Synthesized isoxazole inhibitor stock solution (typically in DMSO)
-
Assay buffer (e.g., Tris-HCl, PBS with appropriate pH and cofactors)[20]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the isoxazole inhibitor stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a no-inhibitor control (buffer with DMSO only).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor dilution (or DMSO control)
-
Enzyme solution (at a fixed, final concentration)
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the enzyme substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength over a set period (e.g., 10-30 minutes). The rate of the reaction is determined from the slope of the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).[19]
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[18]
-
Diagram: Experimental Workflow
This diagram outlines the complete workflow from synthesis to biological validation.
Caption: From synthesis to activity: a comprehensive experimental workflow.
References
-
Al-Ghorbani, M., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Li, Z., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Gesteiro, E. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. Retrieved from [Link]
-
Wang, X., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Retrieved from [Link]
-
Kumari, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
-
Life Academica. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Retrieved from [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Shiri, L., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved from [Link]
-
Guesmi, Z., et al. (2020). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Retrieved from [Link]
-
Tuffour, F. A., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Saini, R.K., et al. (2020). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Alam, M., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLOS ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Khan, J., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Retrieved from [Link]
-
Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Retrieved from [Link]
-
Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
-
Carrassa, L., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem. Retrieved from [Link]
-
Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Gorgan, J., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. Retrieved from [Link]
-
Nguyen, T., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]
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coupling 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride with amino acids
Application Note & Protocol Guide
Topic: Strategic Coupling of 5-(4-Chlorophenyl)isoxazole-3-carbonyl Chloride with Amino Acids for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Isoxazole-Amino Acid Conjugates
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The 5-(4-chlorophenyl)isoxazole moiety, in particular, serves as a versatile building block for creating complex molecular architectures aimed at therapeutic innovation.[5] One powerful strategy to explore new chemical space and develop novel drug candidates is the conjugation of this isoxazole core with amino acids. This process yields N-acyl amino acids, a class of molecules with significant biological relevance, mimicking endogenous signaling lipids and offering opportunities for enhanced target interaction and improved pharmacokinetic profiles.[6][7][8]
This guide provides a comprehensive overview of the chemical principles and a detailed, field-proven protocol for the efficient coupling of this compound with various amino acids. The primary method described leverages the classic Schotten-Baumann reaction, a robust and reliable technique for amide bond formation.[9][10][11]
Part 1: Foundational Chemical Principles
The Key Reagents: Electrophile and Nucleophile
-
The Acylating Agent: this compound This molecule acts as the electrophile. It is a highly reactive derivative of the more stable 5-(4-chlorophenyl)isoxazole-3-carboxylic acid.[5][12][13] The conversion of the carboxylic acid to the acyl chloride is a critical activation step. The presence of the electron-withdrawing chlorine atom on the carbonyl carbon makes it exceptionally susceptible to nucleophilic attack, ensuring a high-yielding and often rapid reaction.[14][]
-
The Nucleophile: Amino Acids Amino acids provide the nucleophilic amino group (-NH₂) that attacks the carbonyl carbon of the acyl chloride.[16] A crucial aspect of this reaction is that the amino group is a stronger nucleophile than the carboxylate group of the amino acid, ensuring the desired regioselectivity for N-acylation. The reaction is typically performed under basic conditions, which both deprotonates the amino group to enhance its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct.[17]
The Mechanism: Nucleophilic Acyl Substitution
The coupling reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[18]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base present in the reaction mixture (such as hydroxide or another molecule of the amino acid) removes the proton from the nitrogen atom, yielding the final, stable N-acyl amino acid product and neutralizing the generated acid.
The entire process is often conducted under Schotten-Baumann conditions , which utilize a biphasic system (typically an organic solvent like dichloromethane and an aqueous base).[9][11][19] This setup is highly effective because it sequesters the reactive acyl chloride in the organic phase, minimizing its hydrolysis by water, while the deprotonated amino acid remains in the aqueous phase, reacting at the interface.[10]
Part 2: Experimental Workflow and Protocols
This section details the necessary protocols, from the activation of the carboxylic acid to the final coupling and purification of the N-acyl amino acid product.
Workflow Overview
Protocol 1: Synthesis of this compound
Causality: The carboxylic acid is not reactive enough for direct amidation under mild conditions. Conversion to the highly electrophilic acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is the standard and most efficient activation method.
Materials:
-
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Rotary evaporator, reflux condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: In a fume hood, add 5-(4-chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of acid) to the flask.
-
Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. Add one drop of DMF as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. The solid starting material should fully dissolve.
-
Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Self-Validation: To ensure all SOCl₂ is removed, co-evaporate with anhydrous toluene twice.
-
Product: The resulting solid or oil is the crude this compound, which is highly moisture-sensitive and should be used immediately in the next step without further purification.
Protocol 2: Coupling with an Amino Acid (General Schotten-Baumann Procedure)
Causality: This protocol uses a biphasic system to maximize the reaction rate between the nucleophile and electrophile while minimizing the undesirable hydrolysis of the acyl chloride. The base maintains the amino acid's nucleophilicity and drives the reaction to completion.
Materials:
-
Crude this compound (from Protocol 1)
-
Selected amino acid (e.g., glycine, L-alanine, L-phenylalanine)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl, concentrated or 2M)
-
Ice bath, magnetic stirrer, separatory funnel, Buchner funnel
Procedure:
-
Amino Acid Preparation: In a beaker, dissolve the amino acid (1.1 eq) in a 1 M aqueous solution of NaOH (2.2 eq) with stirring. Cool the solution to 0-5 °C in an ice bath.
-
Acyl Chloride Preparation: Dissolve the crude acyl chloride (1.0 eq) in DCM (approx. 10-15 mL per gram) in a separate flask.
-
Coupling Reaction: Add the acyl chloride solution dropwise to the vigorously stirring, chilled amino acid solution over 15-20 minutes. A white precipitate may form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Work-up - Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2x). Note: The product may be in either the aqueous or organic layer depending on its solubility and the pH. It is often preferable to proceed directly to acidification.
-
Product Precipitation: Cool the entire reaction mixture in an ice bath and slowly acidify with HCl until the pH is ~2. This protonates the carboxylate of the product, causing it to precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Part 3: Data, Purification, and Characterization
Quantitative Data Summary
| Reagent | Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Key Role |
| 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | C₁₀H₆ClNO₃ | 223.61 | 200 (dec.)[12] | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | -104 | Activating Agent |
| Glycine | C₂H₅NO₂ | 75.07 | 233 (dec.) | Nucleophile |
| L-Alanine | C₃H₇NO₂ | 89.09 | 297 (dec.) | Nucleophile |
Purification Techniques
For most products, the precipitation and washing steps yield a sufficiently pure material. However, if further purification is required:
-
Recrystallization: A common method is to recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[20]
-
Column Chromatography: For non-crystalline or difficult-to-separate mixtures, silica gel chromatography can be employed, typically using a gradient of ethyl acetate in hexane containing a small amount (0.5-1%) of acetic acid to ensure the carboxylic acid remains protonated and elutes cleanly.[21]
Spectroscopic Characterization
The structure of the final N-acyl amino acid must be confirmed using standard analytical techniques.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the 4-chlorophenyl group, a singlet for the isoxazole C4-H, signals corresponding to the amino acid side chain, and a downfield-shifted doublet for the newly formed amide N-H proton (typically δ 8-9 ppm).[21][22]
-
¹³C NMR: Key signals include the amide carbonyl carbon (δ ~165-175 ppm), the carboxylic acid carbonyl (δ ~170-180 ppm), and carbons of the isoxazole and aromatic rings.[22]
-
Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ or [M-H]⁻ peak corresponding to the calculated molecular weight of the final product.[6]
-
Infrared (IR) Spectroscopy: Look for a strong absorption band for the amide carbonyl (C=O) stretch around 1640-1680 cm⁻¹, the carboxylic acid C=O stretch around 1700-1730 cm⁻¹, and the N-H stretch around 3300 cm⁻¹.[22]
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- StudySmarter. Amide Formation: Mechanism & Acyl Chloride. (2023-10-20).
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
- PMC - NIH. Advances in isoxazole chemistry and their role in drug discovery. (2025-03-17).
- ResearchGate. The recent progress of isoxazole in medicinal chemistry | Request PDF.
- Chemguide. reaction between acyl chlorides and amines - addition / elimination.
- Wikipedia. Schotten–Baumann reaction.
- ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. (2025-03-03).
- Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. (2025-03-19).
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024-03-29).
- L.S.College, Muzaffarpur. Schotten–Baumann reaction. (2020-08-01).
- Benchchem. Spectroscopic and Synthetic Overview of N-Acyl Amino Acids: A Focus on N-(2-Furoyl)leucine.
- PMC - NIH. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity.
- NIH. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (2021-08-19).
- Pearson. Reactions of Amino Acids: Acylation: Videos & Practice Problems. (2024-10-03).
- Chem-Impex. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.
- PMC. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids.
- PMC - NIH. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021-03-09).
- Sigma-Aldrich. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97 33282-22-3.
- NIH. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022-01-03).
- Reagentia. 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID (1 x 100 mg).
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
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- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Welcome to the technical support guide for the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Isoxazole derivatives are prevalent scaffolds in many commercially available drugs, and their synthesis is a key step in numerous drug discovery programs.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during this multi-step synthesis.
The overall synthesis is typically a two-stage process: first, the construction of the isoxazole ring to form the carboxylic acid precursor, followed by the conversion of this acid to the final, highly reactive acyl chloride.
Overall Synthetic Workflow
The synthetic pathway can be visualized as a two-part process, each with its own set of challenges and optimization parameters.
Caption: High-level workflow for the synthesis of the target acyl chloride.
Part 1: Troubleshooting the Synthesis of the Precursor, 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
The foundation of a successful synthesis is a pure, high-quality precursor. The formation of the isoxazole ring system is the most complex step and is often the primary source of yield loss and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 5-arylisoxazole ring?
A1: The two most prevalent and versatile strategies are the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4] A highly efficient variation involves the reaction of a 3-(dimethylamino)-1-arylprop-2-en-1-one (a chalcone derivative) with hydroxylamine hydrochloride, often in an aqueous medium, which can simplify purification.[5][6]
Q2: My reaction produces a mixture of regioisomers. How can I improve selectivity?
A2: Regioisomer formation is a classic challenge in isoxazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls. The reaction pH is a critical factor; acidic conditions often favor one isomer while basic conditions favor the other. We recommend running small-scale trials at different pH values (e.g., using acetate buffer vs. sodium ethoxide) to determine the optimal conditions for your specific substrate. For 1,3-dipolar cycloadditions, the choice of catalyst (e.g., Cu(I)) and the electronic nature of the substituents on both the nitrile oxide and the alkyne can significantly influence regioselectivity.[1]
Troubleshooting Guide: Precursor Synthesis
Problem: My reaction yield is very low or I've isolated no product.
-
Potential Cause 1: Incomplete Reaction. The cyclization/condensation reaction can be slow.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or moderately increasing the temperature. Ultrasonic irradiation has been shown to significantly accelerate reaction times and improve yields for isoxazole synthesis.[7]
-
-
Potential Cause 2: Poor Reagent Quality. Hydroxylamine solutions can degrade over time. Starting materials may contain impurities that inhibit the reaction.
-
Solution: Use freshly prepared hydroxylamine solution or a high-quality commercial grade of hydroxylamine hydrochloride. Ensure the purity of your starting 1,3-dicarbonyl or chalcone via NMR or melting point analysis.
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The solvent and base (if applicable) play a crucial role.
-
Solution: While ethanol is common, other solvents like methanol or aqueous mixtures can sometimes provide better results.[8] Ensure the stoichiometry of your base is correct to facilitate the reaction without causing side reactions.
-
Problem: I'm having extreme difficulty purifying the carboxylic acid product.
-
Potential Cause 1: Byproducts with Similar Polarity. The reaction may produce side products, such as furoxans or isomers, which have very similar polarity to the desired product, making chromatographic separation challenging.[9]
-
Solution 1 - Optimize Chromatography: Systematically screen solvent systems for column chromatography using TLC. A common starting point is a hexane/ethyl acetate mixture. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can sharpen the peak of the desired carboxylic acid and improve separation. If silica gel fails, consider alternative stationary phases like alumina (neutral or acidic).[9]
-
Solution 2 - Attempt Crystallization: Crystallization is an excellent method for purification if the product is a solid.[9] After isolating the crude product, perform small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.[10]
-
Solution 3 - Leverage pH: As your product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude mixture in a solvent like ethyl acetate and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Part 2: Challenges in Converting the Carboxylic Acid to the Acyl Chloride
This step converts the stable carboxylic acid into the highly reactive this compound. The primary challenges here relate to the reactivity and instability of the product.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
A1: Both are excellent reagents for this transformation. The choice often depends on the scale and the desired workup procedure.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Conditions | Typically used neat or in a solvent, often requires heating (reflux).[11] | Used in a solvent (e.g., DCM, Toluene) with a catalytic amount of DMF, often at 0 °C to room temperature.[12] |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Workup | Excess reagent and solvent are removed under reduced pressure. The byproducts are volatile. | Excess reagent and byproducts are highly volatile, making workup very clean and simple via evaporation. |
| Recommendation | Excellent for large-scale reactions where cost is a factor. | Ideal for smaller-scale or sensitive substrates where a clean reaction and mild conditions are paramount.[12] |
Q2: How do I know when the reaction is complete?
A2: The most reliable method is in-situ FT-IR spectroscopy. You will observe the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a new, sharp carbonyl (C=O) stretch for the acyl chloride at a higher frequency (typically ~1750-1800 cm⁻¹).[13] TLC can be used cautiously; spot a tiny aliquot of the reaction mixture on a plate, but be aware that the acyl chloride may partially hydrolyze back to the acid on the silica plate. The disappearance of the starting material spot is a good indicator of completion.
Q3: Is it necessary to purify the acyl chloride?
A3: In most cases, no. Acyl chlorides are typically generated and used immediately (in-situ) in the next reaction step.[14] Their high reactivity and sensitivity to moisture make purification by chromatography or distillation difficult and often unnecessary. After the reaction is complete, the excess chlorinating agent and solvent are simply removed under vacuum, and the crude acyl chloride is redissolved in a dry solvent for the subsequent transformation.
Troubleshooting Guide: Acyl Chloride Formation
Caption: Decision tree for troubleshooting low acyl chloride yield.
Problem: My final product is a dark, oily tar.
-
Potential Cause 1: Reaction Temperature Too High. Thionyl chloride reactions, if heated too aggressively, can cause decomposition, especially with sensitive heterocyclic systems. The N-O bond in isoxazoles is known to be relatively weak.[4]
-
Solution: Perform the reaction at a lower temperature. If refluxing in neat SOCl₂ (b.p. 76 °C), consider using a solvent like toluene and refluxing at a controlled temperature. Alternatively, switch to the oxalyl chloride/DMF method, which runs at room temperature or below.[12]
-
-
Potential Cause 2: Impure Starting Material. Impurities in the carboxylic acid precursor can char and decompose under the harsh, acidic reaction conditions.
-
Solution: Ensure your 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is of high purity (>98%) before proceeding. Refer to the purification strategies in Part 1.
-
Problem: How should I handle and store the final product?
-
Handling: this compound is a reactive and moisture-sensitive compound.[14][15] All manipulations should be carried out quickly under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use dry syringes and needles for transfers.
-
Storage: If you must store the acyl chloride, do so in a sealed vial with a PTFE-lined cap, blanketed with argon or nitrogen. Store in a desiccator, preferably in a freezer at -20 °C, to slow down any potential degradation pathways.[15] However, the strong recommendation is to use it immediately after synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
This protocol is adapted from a general and efficient method for isoxazole synthesis.[5]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and water (20 mL per gram of starting material).
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting enaminone spot has been consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The intermediate, 5-(4-chlorophenyl)isoxazole, will often precipitate as a solid.
-
Isolation & Saponification: The isoxazole intermediate can be isolated or, for convenience, a solution of sodium hydroxide (2.5 eq) in water can be added directly to the reaction mixture. Heat the mixture to reflux (100 °C) and stir until the hydrolysis to the carboxylate salt is complete (monitor by TLC).
-
Purification: Cool the mixture to room temperature. Filter off any neutral byproducts. Transfer the aqueous filtrate to a beaker and, while stirring, slowly acidify with concentrated HCl until the pH is ~1-2. The desired 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid will precipitate as a white or off-white solid.
-
Final Steps: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to a constant weight. The purity should be checked by ¹H NMR and melting point.
Protocol 2: Conversion to this compound
This protocol uses thionyl chloride, a common and effective reagent.[11][16]
-
Setup: In a flame-dried, two-neck 50 mL round-bottom flask under a nitrogen atmosphere, place the dry 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq). Equip the flask with a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic scrubber).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (at least 2.0 eq, can be used as the solvent) via a dry syringe.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then slowly heat to a gentle reflux (~75-80 °C). Maintain the reflux until the reaction is complete (typically 1-3 hours). Gas evolution (HCl, SO₂) should cease.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (use a trap cooled with dry ice/acetone to capture the volatile and corrosive SOCl₂).
-
Final Product: The resulting crude this compound is typically an oil or low-melting solid. Do not expose it to the atmosphere. Immediately dissolve the residue in a suitable anhydrous solvent (e.g., dry THF, DCM) for use in the next reaction step.
References
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
-
Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available at: [Link]
-
Yan, Z., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Szlachta, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Acyl chloride. Available at: [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]
-
Save My Exams. (2025). Acyl Chlorides. Available at: [Link]
-
Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]
-
MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link]
-
PubMed Central. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Heliyon. Available at: [Link]
-
ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Available at: [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Available at: [Link]
- Google Patents. (n.d.). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Wikipedia. (n.d.). Isoxazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Stability of acyl halides in various water media. Available at: [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Acyl chloride - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. savemyexams.com [savemyexams.com]
Technical Support Center: Reactions of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
A Guide for Navigating Synthesis and Overcoming Side Reactions
Welcome to the technical support resource for 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes. This compound is a highly reactive acylating agent, prized for its ability to introduce the biologically significant isoxazole moiety into new chemical entities. However, its high reactivity is a double-edged sword, often leading to undesired side reactions if not handled with precision.
This document moves beyond simple step-by-step instructions to offer a deeper understanding of the molecule's behavior with various nucleophiles, the stability of the isoxazole core, and the causal relationships between reaction parameters and product purity.
Frequently Asked Questions (FAQs): Understanding Core Reactivity
This section addresses the most common questions and concerns encountered during the use of this compound in acylation reactions.
Q1: What is the primary, desired reaction of this compound with a nucleophile?
The primary reaction is a nucleophilic acyl substitution. The lone pair of electrons on a nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming a new amide, ester, or thioester bond, respectively. An acid scavenger, typically a non-nucleophilic base, is required to neutralize the HCl generated in situ.
Q2: My reaction with a primary amine is giving me a low yield of the desired amide and a significant amount of an insoluble white solid. What's happening?
This is a classic issue. There are two likely culprits:
-
Hydrolysis of the Acyl Chloride: this compound is extremely sensitive to moisture.[1][2] If your solvent or amine contains trace amounts of water, the acyl chloride will rapidly hydrolyze back to the corresponding carboxylic acid, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid. This carboxylic acid is often a crystalline solid with limited solubility in common organic solvents, appearing as the white precipitate you're observing.
-
Reaction with HCl Byproduct: If the base (acid scavenger) is not efficient enough or is added too slowly, the HCl generated during the reaction can protonate your starting amine. The resulting ammonium salt is typically insoluble in many organic solvents and is unreactive towards the acyl chloride, effectively removing your nucleophile from the reaction and stalling it.
Q3: Can the isoxazole ring itself degrade or participate in side reactions under standard acylation conditions?
Yes, this is a critical consideration that is often overlooked. While the isoxazole ring is an aromatic heterocycle, its stability is pH and temperature-dependent.[3] The N-O bond is the ring's Achilles' heel, particularly under basic conditions.
A key study on the related isoxazole-containing drug, Leflunomide, demonstrated that the isoxazole ring is susceptible to base-catalyzed hydrolytic opening.[4] The ring was stable at acidic and neutral pH but showed significant decomposition at basic pH (pH 10), a process that was accelerated at higher temperatures (37°C vs. 25°C).[4]
Therefore, using strong, sterically hindered bases or running the reaction at elevated temperatures for extended periods can risk cleaving the isoxazole ring, leading to a complex mixture of byproducts and significantly reducing the yield of your target molecule.
Q4: I'm trying to acylate a secondary amine and the reaction is very sluggish. Should I increase the temperature?
Increasing the temperature should be your last resort. As mentioned above, high temperatures can compromise the integrity of the isoxazole ring.[4] Sluggish reactions with secondary amines are typically due to steric hindrance. The bulky nature of the secondary amine slows its approach to the carbonyl carbon.
Instead of heat, consider these strategies:
-
Switch to a Nucleophilic Catalyst: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent and can overcome the steric barrier.
-
Use a More Polar Aprotic Solvent: Switching from a solvent like Dichloromethane (DCM) to Tetrahydrofuran (THF) or Acetonitrile can help to better solvate the transition state and may increase the reaction rate.
-
Extended Reaction Time: Simply allow the reaction to stir longer at room temperature or slightly above (e.g., 30-40°C).
Q5: How does the choice of base (e.g., triethylamine vs. pyridine) impact the reaction?
The choice of base is crucial for controlling side reactions.
-
Triethylamine (TEA): A strong, non-nucleophilic base. It is an excellent acid scavenger but its high basicity can promote the undesirable ring-opening of the isoxazole, especially if the reaction is heated.[4] It can also cause elimination side reactions if your nucleophile has acidic protons alpha to a leaving group.
-
Pyridine: A milder base that can also function as a nucleophilic catalyst. It is less likely to induce ring degradation. It is often a good first choice, particularly for sensitive substrates.
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. Its bulk prevents it from reacting with the acyl chloride, making it a pure acid scavenger. It is a good choice when you want to avoid any potential catalysis or side reactions from the base itself.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Hydrolysis of Acyl Chloride: Reagent has degraded due to moisture.[1][2] 2. Inactive Nucleophile: Nucleophile has been protonated by HCl byproduct. 3. Steric Hindrance: Nucleophile is too bulky for efficient reaction. | 1. Use freshly opened acyl chloride. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 2. Ensure the base is added concurrently with or prior to the acyl chloride. Use at least 1.1 equivalents of base. 3. Add a catalytic amount of DMAP. Allow for longer reaction times at room temperature. |
| Multiple Spots on TLC; Difficult Purification | 1. Isoxazole Ring Opening: Reaction conditions (strong base, high temp) are too harsh.[4] 2. Di-acylation: Nucleophile has more than one reactive site (e.g., a primary amine reacting twice). 3. Rearrangement: Under energetic conditions (heat, light), the isoxazole can rearrange to an oxazole.[3] | 1. Switch to a milder base (e.g., pyridine or DIPEA). Run the reaction at 0°C or room temperature. 2. Use inverse addition: add the acyl chloride solution slowly to a solution of excess nucleophile. This keeps the concentration of the acylating agent low. 3. Avoid high temperatures and exposure to UV light. |
| Formation of an Insoluble Precipitate | 1. Hydrolyzed Acyl Chloride: The byproduct, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, has precipitated. 2. Protonated Nucleophile: The amine hydrochloride/hydrobromide salt is crashing out of solution. | 1. Confirm identity by filtering, washing, and taking an NMR or melting point. Prevent by using rigorous anhydrous techniques. 2. Ensure efficient stirring and appropriate choice of solvent to keep all components in solution. |
Visualizing Reaction Pathways
Understanding the desired pathway versus potential side reactions is key to successful synthesis. The following diagrams illustrate these processes.
Desired Acylation Pathway
Caption: The desired two-step nucleophilic acyl substitution mechanism.
Key Side Reaction: Base-Catalyzed Ring Opening
Caption: Simplified pathway of isoxazole degradation under harsh basic conditions.
Validated Experimental Protocols
The following protocols are designed to minimize side reactions and serve as a robust starting point for your experiments.
Protocol 1: General Synthesis of an Amide
This protocol emphasizes anhydrous conditions and controlled addition to prevent hydrolysis and di-acylation.
-
Preparation: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the amine nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or THF, ~0.1 M concentration).
-
Base Addition: Add a suitable base (e.g., Diisopropylethylamine, 1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Preparation: In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent.
-
Controlled Addition: Add the acyl chloride solution dropwise to the stirring amine/base mixture over 15-20 minutes. A slow addition is critical to maintain temperature and minimize side reactions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation of a Sterically Hindered Alcohol
This protocol utilizes a nucleophilic catalyst to overcome poor reactivity.
-
Preparation: Follow the same rigorous anhydrous preparation as in Protocol 1.
-
Reaction Setup: To a flame-dried flask, add the alcohol (1.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), and pyridine (as both base and solvent). Stir until all solids dissolve. Cool to 0°C.
-
Acyl Chloride Addition: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DCM dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine and DMAP), water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude ester via flash column chromatography.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
- Construction of Isoxazole ring: An Overview. (2024). Preprints.org.
- Ring Closure of Nitroalkylmalonates for the Synthesis of Isoxazolines under the Acylation Conditions. (2022).
- The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Functionalization of the Isoxazole Ring
- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.
- One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97%. Sigma-Aldrich.
- pH and temperature stability of the isoxazole ring in leflunomide.
- 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
Sources
Technical Support Hub: Purification of Products from 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride. This guide provides in-depth troubleshooting and practical, field-tested protocols to help you navigate the common and complex purification challenges associated with its reaction products, typically amides and esters.
Understanding the Chemistry: Common Reactions & Impurities
This compound is a highly reactive acyl chloride.[1][2] It is primarily used in acylation reactions, most commonly reacting with primary or secondary amines to form amides, or with alcohols to form esters.[3][4] The high reactivity that makes it a useful reagent also predisposes it to several side reactions, leading to a predictable profile of impurities.
Primary Reaction (Amide Formation): R-NH₂ + this compound → 5-(4-Chlorophenyl)isoxazole-3-carboxamide + HCl
Key Potential Impurities:
-
Unreacted Starting Materials: Residual amine/alcohol and the acyl chloride.
-
Hydrolysis Product: The most common impurity is 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, formed by the reaction of the acyl chloride with trace water.[5][6] This acidic impurity can complicate purification.
-
Excess Base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA), often used to scavenge the HCl byproduct, and their corresponding hydrochloride salts.[7]
-
Side-Products from the Nucleophile: Impurities arising from the specific amine or alcohol used.
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Typical Polarity | Removal Strategy |
| 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | Carboxylic Acid | High (Acidic) | Aqueous basic wash (e.g., NaHCO₃, Na₂CO₃), Chromatography |
| Unreacted Amine/Alcohol | Amine/Alcohol | Varies (often polar) | Aqueous acidic wash (e.g., 1M HCl), Chromatography |
| Triethylamine Hydrochloride | Salt | Very High | Aqueous wash |
| Unreacted Acyl Chloride | Acyl Chloride | Moderate | Quench with water or methanol, Aqueous wash |
Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common initial challenges encountered during purification.
Q1: My TLC plate shows a baseline spot that won't move. What is it? A1: This is very likely a salt, such as triethylamine hydrochloride, which is highly polar and strongly adsorbs to the silica gel. It can also be the carboxylic acid hydrolysis byproduct if it is deprotonated. This is easily removed by performing an aqueous work-up. Dissolve your crude reaction mixture in a solvent like ethyl acetate or dichloromethane (DCM) and wash it sequentially with water, a mild base (like saturated sodium bicarbonate solution), and brine.
Q2: After my aqueous work-up, my product "oiled out" instead of crystallizing. What should I do? A2: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid, often due to the presence of impurities or rapid cooling.[8] First, try to pre-purify the oil via a quick filtration through a small plug of silica gel to remove highly polar impurities. If it still oils out, column chromatography is the recommended next step. If the oil is relatively clean (based on ¹H NMR), you can attempt recrystallization from a different solvent system.[8]
Q3: I am trying to purify my amide product on a silica gel column, but the yield is very low, and I see streaking on my TLC. Why? A3: Amides, especially those containing basic nitrogen heterocycles, can interact strongly with the acidic surface of silica gel, leading to poor recovery and streaking.[8][9] To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your chromatography eluent.[8] This neutralizes the acidic sites on the silica, improving peak shape and recovery. Alternatively, using a different stationary phase like neutral alumina can be effective.[8]
Q4: How do I choose the best solvent system for column chromatography? A4: The ideal solvent system is determined using Thin Layer Chromatography (TLC).[10] The goal is to find a solvent mixture where your desired product has an Rf (retention factor) of approximately 0.2-0.4, and is well-separated from its impurities.[11]
-
Good Starting Point: For moderately polar isoxazole amides, begin with a mixture of Ethyl Acetate (EtOAc) and Hexanes.[12] A common starting ratio is 30% EtOAc in Hexanes.
-
Adjusting Polarity:
-
If the Rf is too low (compound doesn't move far), increase the polarity by adding more EtOAc.[8]
-
If the Rf is too high (compound moves with the solvent front), decrease the polarity by adding more Hexanes.[8]
-
For very polar products, a system like 5% Methanol in Dichloromethane (DCM) may be necessary.[12]
-
In-Depth Purification Protocols
For persistent challenges, a more rigorous, step-by-step approach is necessary. Always monitor the success of each step with TLC analysis.
Protocol 1: Standard Aqueous Work-up
This protocol is the first line of defense to remove salts and water-soluble impurities.
-
Quench the Reaction: After the reaction is complete (as monitored by TLC), cool the mixture to 0 °C and slowly add water to quench any remaining acyl chloride.
-
Dilute: Add an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Acid Wash (Optional): To remove excess amine starting material or basic catalysts, wash the organic layer with 1M HCl (1 x volume of organic layer).
-
Base Wash: To remove the carboxylic acid impurity, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) (1 x volume). Caution: CO₂ evolution may occur. Vent the funnel frequently.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water (1 x volume).
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization is the most effective method for purifying solid compounds to a high degree, provided a suitable solvent is found.[13] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[13]
-
Solvent Selection: The ideal solvent should dissolve your compound well when hot but poorly when cold.[13] For isoxazole amides, polar solvents like ethanol, isopropanol, or acetonitrile are often good choices.[9][14] Test small amounts of your crude product in different solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Table 2: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A versatile and commonly used solvent for amides.[13] |
| Acetonitrile | 82 | Polar | Often gives excellent results for amide recrystallization.[9] |
| Isopropanol | 82 | Polar | Similar to ethanol, a good alternative. |
| Toluene | 111 | Non-polar | Useful for less polar products or as part of a solvent-pair system.[13] |
| Ethyl Acetate/Hexane | Varies | Mixed | A solvent-pair system. Dissolve in hot EtOAc, then add Hexane until cloudy.[15] |
Protocol 3: Flash Column Chromatography
When recrystallization fails or is impractical, flash column chromatography is the workhorse for purification.[11] This technique uses positive pressure to force the solvent through the column more quickly than gravity chromatography.[11]
-
Select Solvent System: As described in FAQ A4, determine the optimal eluent using TLC. Aim for an Rf of 0.2-0.4 for your product.[10]
-
Pack the Column:
-
Securely clamp a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your starting, non-polar solvent (e.g., Hexane).
-
Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Wet Loading: Dissolve your crude product in the minimum amount of DCM or the eluent. Carefully add this solution to the top of the column.[11]
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[11] Dry loading often results in better separation.
-
-
Elute and Collect: Carefully add the eluent to the column and apply gentle pressure (using air or nitrogen). Begin collecting fractions and monitor the elution process using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Final Product Analysis
Confirming the purity and identity of your final product is a critical final step.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.[16][17] A pure compound should show a single major peak.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and is invaluable for confirming the identity of the desired product.[17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16][18]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., amide C=O stretch).[16]
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for approaching the purification of your this compound reaction product.
Caption: Decision workflow for purification strategy.
References
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from Macroscale and Microscale Organic Experiments.
-
ResearchGate. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Medistri SA. (2023). Small Molecule Identification and Purity Testing. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
- (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
- (n.d.).
-
Organic Letters. (2020). Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]
- YouTube. (2021, April 6).
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- (n.d.).
-
Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved from [Link]
-
ResearchGate. (2014). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
Molecules. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. NIH. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Retrieved from [Link]
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- 5. 5-(4-氯苯基)异噁唑-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 18. researchgate.net [researchgate.net]
managing the hydrolysis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Technical Support Center: 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Welcome to the technical support guide for this compound (CAS: 50872-45-2). This document provides in-depth guidance for researchers, chemists, and drug development professionals on the proper handling, reaction monitoring, and troubleshooting associated with this highly reactive intermediate. Our goal is to ensure you can confidently manage its reactivity, particularly against hydrolysis, to achieve optimal outcomes in your synthetic applications.
Chemical Profile & Core Reactivity
This compound is a key building block in medicinal chemistry, often used in the synthesis of novel pharmaceutical candidates.[1][2] Its utility stems from the reactive acyl chloride group, which is an excellent electrophile for forming amide, ester, and other carbonyl derivatives.[3][4]
However, this high reactivity also makes it extremely susceptible to hydrolysis.[5][6] The primary challenge in its use is preventing its reaction with ambient or trace moisture, which degrades the starting material into the corresponding carboxylic acid, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid. This side reaction consumes the acyl chloride, generates corrosive HCl gas, and complicates product purification.[5][7]
Mechanism of Hydrolysis
The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and hydrochloric acid.[6][8]
}
Figure 1. Hydrolysis via nucleophilic addition-elimination.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Storage is critical to maintaining the compound's integrity. It is highly moisture-sensitive.[9] Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a desiccator with a drying agent like silica gel or Drierite.[10][11] For long-term storage, placing the sealed container inside a secondary container with a desiccant and storing it in a freezer (-20 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[11]
Q2: What are the best solvents for reactions involving this acyl chloride?
A2: Always use anhydrous (dry) aprotic solvents. The presence of water will lead to rapid hydrolysis.[5] Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile. Ensure solvents are obtained from a sealed bottle or freshly dried using appropriate methods (e.g., molecular sieves, distillation).
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Excellent choice for many reactions at low to moderate temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66.0 | Good general-purpose solvent; ensure it is peroxide-free. |
| Toluene | Nonpolar | 110.6 | Suitable for higher temperature reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | Use with caution, as it is not inert under all conditions. |
Q3: My reaction yield is low, and I see a byproduct with a similar polarity to my starting material. What is likely happening?
A3: This is a classic sign of hydrolysis. The byproduct is almost certainly the corresponding carboxylic acid. Low yield in amidation or esterification reactions is frequently caused by the acyl chloride reacting with trace water instead of your intended nucleophile.[5] To confirm, you can analyze the crude reaction mixture by TLC, LC-MS, or ¹H NMR. The carboxylic acid will typically have a slightly lower Rf value on a silica TLC plate than the acyl chloride.
Q4: Can I monitor the hydrolysis reaction? If so, how?
A4: Yes, monitoring is crucial for troubleshooting.
-
Thin-Layer Chromatography (TLC): TLC can be challenging because the acyl chloride may hydrolyze on the silica plate itself, causing streaking.[12] To minimize this, use fresh, dry plates and elute quickly. Staining with an indicator like bromocresol green can help visualize the acidic spot of the carboxylic acid byproduct.
-
¹H NMR Spectroscopy: Take a small, anhydrously prepared sample and dissolve it in a dry deuterated solvent (e.g., CDCl₃). The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield (typically >10 ppm).
-
HPLC/UPLC-MS: This is a highly effective method. The acyl chloride and its carboxylic acid hydrolysate will have distinct retention times and can be identified by their mass-to-charge ratio.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
}
Figure 2. Troubleshooting workflow for low-yield reactions.
Issue 1: Significant Amount of Carboxylic Acid Detected Before Reaction Start
-
Cause: Improper storage or handling of the acyl chloride starting material. The compound may have been exposed to atmospheric moisture.[11]
-
Solution:
-
Verification: Before use, take a small sample and run a quick ¹H NMR in anhydrous CDCl₃ to check for the presence of the carboxylic acid peak.
-
Purification: If significant hydrolysis has occurred, the acyl chloride can sometimes be regenerated by treating the mixture with thionyl chloride (SOCl₂) or oxalyl chloride, though this adds a reaction step.[14]
-
Prevention: Review storage and handling procedures. Ensure the bottle is purged with inert gas after each use and the cap is sealed securely.[7][9]
-
Issue 2: Amide/Ester Synthesis Stalls or Yields are Poor Despite Anhydrous Conditions
-
Cause: The reaction of an acyl chloride with an amine or alcohol generates one equivalent of HCl.[15] This HCl can protonate the starting amine/alcohol, rendering it non-nucleophilic and halting the reaction.[5]
-
Solution:
-
Add a Base: Include a non-nucleophilic base in the reaction mixture to act as an HCl scavenger. Common choices are triethylamine (TEA) or pyridine, typically used in a slight excess (1.1-1.5 equivalents).[3][5]
-
Order of Addition: For amine reactions, add the acyl chloride slowly to a solution of the amine and the scavenger base at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.[5]
-
Issue 3: Difficulty in Purifying the Product from the Carboxylic Acid Byproduct
-
Cause: The desired product (e.g., an amide or ester) may have similar polarity to the carboxylic acid byproduct, making chromatographic separation difficult.
-
Solution:
-
Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution.[5] The carboxylic acid is acidic and will be deprotonated to its carboxylate salt, which is water-soluble and will be extracted into the aqueous layer.
-
Caution: Perform this wash carefully, as the neutralization of any remaining HCl or acyl chloride can cause gas evolution (CO₂) and pressure buildup in the separatory funnel.
-
Key Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol outlines a standard method for forming an amide, a common application for this acyl chloride, while actively managing hydrolysis.[14]
-
Setup: Dry all glassware in an oven (e.g., 120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator. Assemble the reaction apparatus under an inert atmosphere.
-
Reagents: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine/TEA), saturated NaHCO₃ solution (to remove carboxylic acid byproduct), and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
}
Figure 3. Standard workflow for amide synthesis using the acyl chloride.
Protocol 2: Confirmatory Test for Hydrolysis using AgNO₃
This test can rapidly confirm the presence of the acyl chloride through its hydrolysis product, the chloride ion.
-
Sample Prep: In a test tube, dissolve a few milligrams of the suspect compound in a small amount of acetone or ethanol.
-
Reagent Addition: Add a few drops of aqueous silver nitrate (AgNO₃) solution.[16]
-
Observation: The acyl chloride will rapidly hydrolyze in the aqueous solution, releasing chloride ions (Cl⁻).[17] These ions will immediately react with silver ions (Ag⁺) to form a thick white precipitate of silver chloride (AgCl).
-
Interpretation: The immediate formation of a white precipitate is a strong indicator of the presence of an acyl chloride. The corresponding carboxylic acid will not produce this result.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Retrieved from [Link]
-
Clark, J. (2023). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Alcohols. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Reddit. (2023). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]
-
Reddit. (2019). [A level chemistry] testing for an acyl chloride. r/HomeworkHelp. Retrieved from [Link]
-
Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
Save My Exams. (n.d.). Test for Acyl Chlorides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. Retrieved from [Link]
Sources
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alternative reagents for the synthesis of isoxazole amides
Welcome to the technical support center for isoxazole amide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of amide bond formation involving isoxazole carboxylic acids. Our goal is to provide field-proven insights and robust solutions to common challenges encountered during these critical synthetic steps.
This document moves beyond standard protocols to explore the causality behind experimental choices, offering a troubleshooting framework grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: Why do standard coupling reagents like EDC/HOBt or HATU sometimes fail for isoxazole amide synthesis?
A1: While reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are workhorses in amide synthesis, their effectiveness can be diminished for several reasons specific to isoxazole substrates.[1][2]
-
Electronic Effects: The isoxazole ring is electron-withdrawing. This can reduce the nucleophilicity of an amine substituent on the ring or decrease the reactivity of a carboxylic acid attached to it. Similarly, coupling with electron-deficient anilines is often sluggish with standard reagents.[1][3]
-
Steric Hindrance: Substituents on the isoxazole ring adjacent to the carboxylic acid, or the use of sterically bulky amines, can physically block the approach of the activated acid and the amine, leading to slow or incomplete reactions.[3][4] In these challenging cases, the activated intermediates formed by standard reagents may not be reactive enough to overcome the high activation energy barrier.[3]
-
Ring Stability: The N-O bond of the isoxazole ring is inherently weak and can be susceptible to cleavage under certain conditions, particularly strongly basic or reductive environments.[5][6] While most modern coupling conditions are mild, the choice of base and prolonged reaction times at elevated temperatures should be carefully considered.
Q2: What are the main classes of alternative reagents I should consider for a difficult isoxazole amide coupling?
A2: When standard methods falter, a systematic escalation in reagent reactivity is recommended. The main alternatives fall into these categories:
-
Phosphonium Salt Reagents (e.g., PyBOP, PyBrOP): These reagents, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and are less likely to cause side reactions at the amine N-terminus compared to uronium salts. PyBrOP is particularly potent and useful for coupling N-methylated or other hindered amino acids.[7]
-
Immonium/Uronium Salt Reagents (e.g., COMU): (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium reagent that is often more efficient than HATU.[8] It incorporates the non-explosive and highly effective Oxyma Pure additive and boasts better solubility and safety profiles.[9]
-
Phosphonic Anhydride Reagents (e.g., T3P®): n-Propylphosphonic anhydride (T3P®) is a versatile and powerful water-free coupling agent. It promotes efficient dehydration with a simple workup, as the phosphonic acid byproducts are easily removed with an aqueous wash. Many chemists swear by it for difficult couplings.[8][10]
-
Acyl Halide Formation: For the most challenging substrates, converting the isoxazole carboxylic acid to a highly reactive acyl fluoride or chloride is a robust strategy.[4] This can be done in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Deoxo-Fluor, followed by the addition of the amine.[4] This approach minimizes steric hindrance between the coupling partners.[4]
Q3: Are there greener solvent alternatives to DMF and DCM for these coupling reactions?
A3: Yes, significant research has been dedicated to replacing common dipolar aprotic solvents. For amide coupling reactions, several greener solvents have been shown to be effective replacements for N,N-Dimethylformamide (DMF) and Dichloromethane (CH₂Cl₂). Studies have demonstrated that 2-Methyltetrahydrofuran (2-MeTHF) , Ethyl Acetate (EtOAc) , and Dimethyl Carbonate (DMC) are often excellent substitutes, providing comparable or even superior performance in many cases.[8][11]
Troubleshooting Guide & Advanced Protocols
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic insights and actionable protocols.
Problem 1: Low to No Product Formation
Q: My reaction with EDC/HOBt is sluggish. What's the likely cause and what are my immediate alternatives?
A: A sluggish reaction with EDC/HOBt typically points to insufficient activation of the carboxylic acid or poor nucleophilicity of the amine. The HOBt-ester intermediate may not be reactive enough for your specific substrate combination.[4]
Causality Checklist:
-
Electron-Deficient Amine: Is your amine an aniline with electron-withdrawing groups? This significantly reduces its nucleophilicity.
-
Steric Hindrance: Are either the acid or amine sterically crowded near the reaction centers?
-
Poor Solubility: Are all components fully dissolved in the reaction solvent?
Recommended Alternative: COMU with a Suitable Base
COMU is an excellent first-line alternative to EDC/HOBt or HATU, often providing faster and cleaner conversions.[8][9]
Workflow Diagram: Troubleshooting a Failed Coupling
Caption: Decision tree for selecting an alternative coupling reagent.
Q: I'm coupling a severely hindered amine and my HATU reaction failed. What is a more powerful activation strategy?
A: For exceptionally difficult couplings where even high-reactivity uronium salts like HATU fail, converting the carboxylic acid to an acyl fluoride is a superior strategy.[4] Acyl fluorides are small, highly electrophilic, and can react with even poorly nucleophilic or hindered amines, often requiring heat to drive the reaction to completion.[4]
Protocol: Two-Step, One-Pot Acyl Fluoride-Mediated Amide Coupling
This protocol uses Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) and is adapted from procedures developed for hindered amino acid couplings.[4]
-
Activation (Step 1):
-
Dissolve the isoxazole carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or 2-MeTHF under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIEA) or 2,6-lutidine (1.2 equiv).
-
Cool the mixture to 0 °C.
-
Add TFFH (1.1 equiv) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Formation of the acyl fluoride can be monitored by IR (look for a C=O stretch around 1840 cm⁻¹) or ¹⁹F NMR if desired.
-
-
Coupling (Step 2):
-
Add the hindered amine (1.1 equiv) to the reaction mixture containing the in situ generated acyl fluoride.
-
Add an additional 1.0 equivalent of the base (DIEA or 2,6-lutidine).
-
Stir the reaction at room temperature. If no reaction is observed, gently heat the mixture to 40-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and proceed with a standard extractive workup.
-
Problem 2: Difficult Purification & Side Products
Q: My reaction with DCC is complete, but I can't remove the dicyclohexylurea (DCU) byproduct. What should I do?
A: The insolubility of DCU is a classic problem with Dicyclohexylcarbodiimide (DCC).[7] While filtration removes the bulk, trace amounts often remain.
Troubleshooting Steps:
-
Solvent Choice: DCU is notoriously insoluble in many common solvents but has very low solubility in acetonitrile (MeCN).[10] After your primary filtration, concentrate the crude product, re-dissolve it in a minimal amount of DCM or EtOAc, and then add a large volume of cold MeCN. The DCU should precipitate and can be removed by a second filtration.[10]
-
Alternative Reagent: For future syntheses, switch to a carbodiimide that produces a water-soluble urea byproduct, such as EDC.[9] Alternatively, use Diisopropylcarbodiimide (DIC); the resulting diisopropylurea is more soluble in organic solvents and is often easier to remove during chromatography.[7]
Q: I suspect my amine is reacting with the coupling reagent itself. How can I prevent this?
A: This side reaction is common with uronium/aminium reagents like HATU or HBTU. The amine can react with the activated reagent to form an inactive guanidinium byproduct, consuming both your amine and the coupling agent.[7]
Mechanistic Insight & Solution: The key is the order of addition . The carboxylic acid must be activated before the amine is introduced.
Diagram: Activation Mechanisms & Side Reaction
Caption: Correct order of addition prevents byproduct formation.
Optimized Protocol (Pre-activation):
-
Dissolve the isoxazole carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DMF, 2-MeTHF).
-
Add the coupling reagent (e.g., HATU, 1.05 equiv) and the base (e.g., DIEA, 2.0 equiv).
-
Stir this "activation mixture" at room temperature for 5-10 minutes.
-
Then, and only then, add the amine (1.0-1.2 equiv) to the pre-activated mixture.
-
Monitor the reaction to completion.
This simple change in procedure ensures the coupling reagent is consumed in the productive activation step before it has a chance to react with your valuable amine.
Data Summary: Comparison of Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[12] | Lower reactivity, risk of racemization, byproduct issues (DCU).[7] | Routine, non-hindered couplings where cost is a factor. |
| Uronium/Aminium | HATU, HBTU, COMU | High efficiency, fast reactions.[7] | Can form guanidinium byproducts if added incorrectly. HOBt/HOAt components can be explosive.[9] | General purpose, first alternative for sluggish carbodiimide reactions. |
| Phosphonium | PyBOP, PyAOP | Very reactive, no guanidinium formation, low racemization.[7] | Byproduct (HMPA from BOP) can be carcinogenic. More expensive. | Hindered couplings, N-methyl amines, fragment couplings. |
| Phosphonic Anhydride | T3P® | Very powerful, broad substrate scope, easy aqueous workup.[8] | Requires a base (e.g., pyridine, DIEA). | Difficult couplings, large scale reactions due to easy workup. |
| Acyl Fluoride Precursors | TFFH, Deoxo-Fluor | Highest reactivity for forming the activated species.[4] | Reagents can be moisture sensitive; may require elevated temperatures.[4] | Severely hindered or electron-deficient substrates where all else fails. |
References
- Vertex AI Search, based on an overview of metal-free synthetic routes to isoxazoles (2021).
- Vertex AI Search, based on advances in isoxazole chemistry and their role in drug discovery (2025).
- Vertex AI Search, based on a review of isoxazole biological activity and present synthetic techniques.
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
- Vertex AI Search, based on the green and effective synthesis of isoxazole-based molecules under ultrasonic irradi
- Vertex AI Search, based on diverse ring opening and annulation catalyses of isoxazole to construct valuable functionalized pyrroles, pyridines, and nicotinamides (2025).
-
McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1898-1904. [Link]
- BenchChem. (2025).
- Vertex AI Search, based on Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine.
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 6672145. [Link]
- Vertex AI Search, based on combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.
- Vertex AI Search, based on Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC (2025).
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Technical Articles. [Link]
- Vertex AI Search, based on synthetic reactions using isoxazole compounds.
- Vertex AI Search, based on synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
Pattar, S. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- BenchChem. (2025). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. BenchChem Technical Support.
-
Lanthorn, E. D., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 78-82. [Link]
- Vertex AI Search, based on Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles.
- Vertex AI Search, based on evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
- Vertex AI Search, based on an overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- BenchChem. (2025). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. BenchChem Technical Support.
- Vertex AI Search, based on Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Vertex AI Search, based on process optimization for acid-amine coupling: a c
-
Reddit. (2022). r/Chempros - amide coupling help. [Link]
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Technical Support Center: Amide Synthesis with 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Welcome to the technical support center for amide synthesis using 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of amines in this specific acylation reaction. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic work.
I. Understanding the Core Challenge: Reactivity Issues
The acylation of amines with this compound is a crucial transformation for synthesizing a variety of isoxazole-based amides, which are significant scaffolds in medicinal chemistry.[1][2] However, researchers often face difficulties stemming from the low reactivity of certain amines. This can be attributed to several factors:
-
Steric Hindrance: Bulky substituents on the amine can physically obstruct the approach of the nitrogen's lone pair to the electrophilic carbonyl carbon of the acyl chloride.[3][4][5] Primary amines are generally more nucleophilic than secondary amines, which are in turn more reactive than tertiary amines due to increasing steric hindrance.[3]
-
Electronic Effects: The nucleophilicity of an amine is dictated by the availability of the lone pair of electrons on the nitrogen atom.[3][6][7][8] Electron-withdrawing groups attached to the amine can decrease the electron density on the nitrogen, rendering it less nucleophilic.[3] Conversely, electron-donating groups enhance nucleophilicity.[3][6]
-
Basicity vs. Nucleophilicity: While closely related, basicity and nucleophilicity are not interchangeable. Basicity is a thermodynamic property related to the equilibrium position of a reaction, while nucleophilicity is a kinetic property reflecting the rate of reaction.[4][6] A strong base is not always a strong nucleophile, especially if it is sterically hindered.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Nucleophilicity of the Amine: The amine's lone pair is not sufficiently available to attack the acyl chloride. This is common with aromatic amines or amines bearing electron-withdrawing groups.[3][9] | a. Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier. Monitor for potential side reactions or decomposition at higher temperatures. b. Use a Stronger, Non-Nucleophilic Base: A base like pyridine or triethylamine (TEA) can deprotonate the ammonium salt formed during the reaction, regenerating the free amine to react.[10] It also neutralizes the HCl byproduct.[10] c. Employ a Catalyst: Acidic catalysts like Sc(OTf)₃ or Bi(OTf)₃ can activate the acyl chloride.[11] Basic catalysts such as 4-(dimethylamino)pyridine (DMAP) can enhance the nucleophilicity of the amine.[11] |
| 2. Steric Hindrance: Bulky groups on the amine or near the reaction center are preventing the reaction.[3][5][12] | a. Prolong Reaction Time: Allow the reaction to proceed for a longer duration to increase the probability of successful molecular collisions. b. Change the Solvent: A more polar, aprotic solvent like DMF or DMSO can help stabilize the charged transition state, potentially accelerating the reaction. c. Consider Alternative Acylating Agents: If possible, converting the carboxylic acid to a more reactive acyl fluoride might be beneficial.[12] | |
| Formation of Side Products | 1. Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the amine for the acyl chloride. | a. Use Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally preferred.[13][14] |
| 2. Hydrolysis of Acyl Chloride: The acyl chloride is highly sensitive to moisture and can hydrolyze back to the carboxylic acid.[15] | a. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Over-acylation (for primary amines): The initially formed amide reacts further. | a. Control Stoichiometry: Use a slight excess of the amine to ensure the acyl chloride is consumed. b. Slow Addition: Add the acyl chloride dropwise to the amine solution to maintain a low concentration of the acylating agent. | |
| Difficult Product Isolation/Purification | 1. Formation of Ammonium Salts: The HCl byproduct reacts with the starting amine or product to form salts, which can complicate extraction. | a. Aqueous Workup with Base: Wash the reaction mixture with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize HCl and deprotonate any ammonium salts. |
| 2. Product is Highly Water-Soluble: This can be an issue with certain polar amines. | a. Extraction with Different Organic Solvents: Try a range of organic solvents for extraction. b. Salting Out: Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and drive the product into the organic layer. |
III. Frequently Asked Questions (FAQs)
Q1: My amine is very expensive. How can I avoid using it in excess?
A1: Instead of using an excess of your valuable amine to act as a base, you can use a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of the amine and add an auxiliary, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 1.1-1.5 equivalents).[14] This base will scavenge the HCl produced during the reaction, preventing the formation of the unreactive ammonium salt of your starting amine.[16]
Q2: I am using an aniline derivative and the reaction is very slow. What can I do?
A2: Anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring.[9] To improve the reaction rate, you can try the following:
-
Increase the reaction temperature.
-
Use a catalyst. A Lewis acid catalyst might help to activate the acyl chloride. Alternatively, a catalytic amount of DMAP can be very effective.
-
Use a more polar aprotic solvent like DMF.
Q3: Can I use an aqueous solvent system for this reaction?
A3: Generally, aqueous systems are not recommended due to the high reactivity of acyl chlorides with water, which leads to hydrolysis.[15] The Schotten-Baumann reaction is a classical method for acylating amines in a biphasic aqueous-organic system with a base, but its success is highly dependent on the relative rates of acylation and hydrolysis.[16] For this compound, it is safer to perform the reaction under anhydrous conditions to maximize the yield of the desired amide.
Q4: What is the role of pyridine in this reaction?
A4: Pyridine can serve two purposes. Firstly, it acts as a base to neutralize the HCl byproduct.[10] Secondly, it can act as a nucleophilic catalyst. Pyridine can react with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the amine.
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol provides a starting point for the acylation of a primary or secondary amine with this compound.
dot
Caption: General workflow for amide synthesis.
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and the base (e.g., TEA, 1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: Catalytic Acylation for Less Reactive Amines
This protocol is recommended for amines that show low reactivity under the general conditions.
dot
Caption: Catalytic acylation workflow for challenging amines.
Additional Materials:
-
Pyridine (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 equivalents)
-
Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF)
Procedure:
-
Follow steps 1-3 of Protocol 1, but use pyridine as the base and add DMAP (0.1 eq.) to the amine solution. Consider using ACN or THF as the solvent.
-
Add the acyl chloride solution dropwise at 0 °C.
-
After addition, allow the reaction to warm to room temperature. If the reaction is still sluggish, gently heat the mixture to reflux (40-80 °C, depending on the solvent) until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. You may need to wash with a dilute acid (e.g., 1M HCl) to remove excess pyridine and DMAP, followed by a base wash (e.g., saturated NaHCO₃).
-
Dry, concentrate, and purify the product as described in Protocol 1.
V. Data Summary: Factors Influencing Amine Reactivity
The following table summarizes the key factors affecting the nucleophilicity of amines in acylation reactions.
| Factor | Effect on Nucleophilicity | Example (More Nucleophilic > Less Nucleophilic) |
| Alkyl Substitution | Generally, nucleophilicity increases with alkyl substitution due to the inductive effect, but is counteracted by steric hindrance.[6] | Secondary Amine > Primary Amine > Tertiary Amine (sterics dominate) |
| Steric Hindrance | Decreases nucleophilicity by impeding access to the electrophile.[3][4][5] | n-Propylamine > Isopropylamine > t-Butylamine[4] |
| Electronic Effects | Electron-donating groups (EDGs) increase nucleophilicity; electron-withdrawing groups (EWGs) decrease it.[3] | Diethylamine > Aniline > p-Nitroaniline |
| Hybridization | Higher s-character of the lone pair orbital holds the electrons more tightly, decreasing nucleophilicity. | Aliphatic Amine (sp³) > Pyridine (sp²) |
| Solvent | Polar aprotic solvents are generally better as they do not form a bulky solvent shell around the nucleophile through hydrogen bonding.[4] | DMF, DMSO, ACN > H₂O, EtOH, MeOH |
VI. Concluding Remarks
Successfully synthesizing amides from this compound and various amines often requires careful consideration of the amine's intrinsic reactivity. By understanding the interplay of steric and electronic factors, and by systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can overcome common challenges and efficiently access their target molecules. Always prioritize safety and proper experimental technique, especially when working with reactive acyl chlorides.
References
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Fiveable. (n.d.). Nucleophilicity of Amines Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Fiveable. (n.d.). Acylation of Amines Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). a Synthesis of isoxazole-based amides A1-13. b Synthesis of isoxazole... [Image]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]
-
Massah, A. R., et al. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids. [Video]. Retrieved from [Link]
-
DiRocco, D. A., & Rovis, T. (n.d.). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Ca. SciSpace. Retrieved from [Link]
-
YouTube. (2014, April 26). Amines as Nucleophiles. [Video]. Retrieved from [Link]
-
StudySmarter. (2022, January 19). Basicity and Nucleophilicity of Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Retrieved from [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Mild and Eco-Friendly Acylation of Amines using Solid Acid Catalyst- A Green Route. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]
-
SpringerLink. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. [Video]. Retrieved from [Link]
-
YouTube. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. [Video]. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. [Video]. Retrieved from [Link]
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Video]. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
CDN. (2023, December 8). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
National Institutes of Health. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
SpringerLink. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
MDPI. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
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Isoxazole Synthesis Technical Support Center: A Guide to Byproduct Formation
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Unwanted byproduct formation is a frequent challenge that can impact yield, purity, and overall experimental success. This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format to address specific issues you may encounter.
Our approach is grounded in explaining the "why" behind experimental choices, offering insights into reaction mechanisms, and providing actionable protocols to steer your synthesis toward the desired outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Mixtures
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common hurdle, especially in the synthesis of unsymmetrical isoxazoles.[1][2] The regiochemical outcome is dictated by a delicate interplay of steric and electronic factors of your reactants, along with the specific reaction conditions.[1][2]
Underlying Causes & Mechanistic Insights:
In the widely used 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, the frontier molecular orbitals (HOMO and LUMO) of both reactants govern the cycloaddition's regioselectivity. Similarly, in the Claisen isoxazole synthesis (condensation of a 1,3-dicarbonyl compound with hydroxylamine), the differential reactivity of the two carbonyl groups is key.[2] Modifying substituents or reaction conditions can alter these electronic and steric profiles, thereby favoring one regioisomer over the other.
Troubleshooting Workflow:
To systematically address regioselectivity issues, consider the following decision-making workflow:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Experimental Protocols for Enhancing Regioselectivity:
Protocol A: Lewis Acid Catalysis in Cyclocondensation of β-Enamino Diketones [2][3]
This method has been shown to selectively produce 3,4-disubstituted isoxazoles.[3]
-
Reactant Preparation: Dissolve the β-enamino diketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in an appropriate solvent (e.g., acetonitrile).
-
Catalyst Addition: Add a Lewis acid, such as BF₃·OEt₂ (1.1 eq), to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Catalyst | Solvent | Typical Outcome |
| BF₃·OEt₂ | Acetonitrile | Favors 3,4-disubstituted isoxazoles |
| None | Ethanol | Often results in a mixture of regioisomers |
Protocol B: Copper(I)-Catalyzed Cycloaddition for 3,5-Disubstituted Isoxazoles [3][4]
This is a well-established method for achieving high regioselectivity with terminal alkynes.
-
Catalyst Preparation (if needed): Prepare the Cu(I) catalyst in situ by mixing CuSO₄ (0.1 eq) with a reducing agent like sodium ascorbate (0.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Reactant Addition: To the catalyst mixture, add the terminal alkyne (1.0 eq) followed by the slow, in-situ generation of the nitrile oxide from its precursor (e.g., an aldoxime with an oxidant).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent. Purify via column chromatography.
Issue 2: Dimerization of Nitrile Oxide Intermediate
Question: I'm observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent the dimerization of my nitrile oxide intermediate?
Answer: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole 2-oxides) is a very common and often frustrating side reaction in 1,3-dipolar cycloaddition syntheses.[1][5] This occurs when the concentration of the nitrile oxide builds up faster than it can be consumed by the dipolarophile (your alkyne or alkene).
Underlying Causes & Mechanistic Insights:
Nitrile oxides are high-energy, reactive intermediates.[6] In the absence of a reactive dipolarophile, they will readily react with themselves in a [3+3] cycloaddition to form a more stable furoxan ring. This process is concentration-dependent and often accelerated by heat.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile oxide dimerization.
Experimental Protocol for Minimizing Dimerization:
Protocol: In Situ Generation with Slow Addition
The key is to maintain a low, steady-state concentration of the nitrile oxide.
-
Reaction Setup: In your reaction flask, combine your dipolarophile (alkyne, 1.0 eq) and a suitable base (if required by the generation method, e.g., triethylamine) in your chosen solvent.
-
Prepare Precursor Solution: In a separate addition funnel, dissolve the nitrile oxide precursor (e.g., the corresponding aldoxime, 1.1 eq) and the oxidant (e.g., N-chlorosuccinimide (NCS), 1.1 eq) in the reaction solvent.
-
Slow Addition: Add the precursor solution dropwise to the stirred reaction mixture containing the dipolarophile over a period of 1-4 hours. The optimal addition rate will depend on the reactivity of your substrates.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) during the addition to further disfavor the dimerization pathway.[1]
-
Monitoring and Workup: Monitor the reaction by TLC, looking for the consumption of the dipolarophile and the appearance of the desired isoxazole product. Once complete, proceed with your standard workup and purification.
| Parameter | Standard Condition | Optimized Condition to Reduce Dimerization |
| Nitrile Oxide Generation | Batch (all at once) | In situ, slow addition |
| Temperature | Room Temp to Reflux | 0 °C to Room Temp |
| Concentration | High | Low (maintained by slow addition) |
Issue 3: Poor Yield and Unreacted Starting Materials
Question: My reaction has a very low yield, and I'm recovering a lot of my starting materials. What could be the issue?
Answer: Low conversion can be attributed to several factors, including the integrity of your starting materials, suboptimal reaction conditions, or instability of intermediates. A systematic approach is necessary to pinpoint the cause.[1]
Underlying Causes & Mechanistic Insights:
For a successful reaction, every component must be sufficiently reactive under the chosen conditions. For instance, in 1,3-dicarbonyl condensations, the keto-enol tautomerism of the dicarbonyl compound can affect its reactivity.[1] In cycloadditions, the stability of the nitrile oxide precursor and the electronic nature of the alkyne are critical.[5] Inefficient activation or generation of the key reactive species is a common culprit.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Strategies for Improving Yield:
-
Starting Material Integrity:
-
Purity Check: Confirm the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can inhibit catalysts or introduce side reactions.
-
Reactivity: For 1,3-dicarbonyls, ensure you are using the correct tautomeric form if reactivity is sensitive to it. For cycloadditions, verify the stability of the alkyne and the nitrile oxide precursor.
-
-
Optimization of Reaction Conditions:
-
Temperature: Some reactions require precise temperature control. For instance, in situ nitrile oxide generation may need to be performed at a low temperature to prevent dimerization, followed by warming to facilitate the cycloaddition.[1]
-
Reaction Time: Use TLC or LC-MS to create a time course of your reaction. Insufficient time leads to low conversion, while excessive time can cause product degradation.
-
Solvent and Catalyst: The choice of solvent can significantly impact reaction rates and equilibria. Consider screening a panel of solvents with varying polarities. Similarly, if using a catalyst, ensure it is active and consider screening alternatives. The use of ultrasound irradiation has been shown in some cases to improve yields and reduce reaction times.[7][8]
-
Issue 4: Difficulty in Purifying the Final Product
Question: I'm struggling to purify my isoxazole derivative. The byproducts have very similar polarity to my desired compound. What purification strategies can I employ?
Answer: Purification can indeed be challenging, especially when byproducts like regioisomers have similar physical properties to the target molecule.[1] Standard column chromatography may not be sufficient without careful optimization.
Advanced Purification Strategies:
-
Column Chromatography Optimization:
-
Solvent System Screening: Don't rely on a single eluent system. Systematically screen various solvent mixtures using TLC. Sometimes, a three-component solvent system or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can dramatically improve separation.[1]
-
Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
-
-
Crystallization:
-
If your desired product is a solid, crystallization can be a powerful purification technique. Experiment with a variety of solvent/anti-solvent systems to induce crystallization of the desired isomer, leaving impurities in the mother liquor.
-
-
Chemical Derivatization:
-
In complex cases, it may be possible to selectively react one of the components in the mixture (either the product or a major impurity) to form a derivative with significantly different polarity. After separation, the derivatizing group can be removed to yield the pure compound. This is an advanced technique and requires careful planning.
-
References
-
López-Alberca, M. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-10. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. Retrieved from [Link]
-
Krompiec, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(15), 4935. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
Dou, G., & Shi, D. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 16(5), 3734-3742. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(10), 1179. Retrieved from [Link]
Sources
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- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Improving the Solubility of Isoxazole Derivatives for Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions to a common yet critical challenge in synthetic chemistry: the poor solubility of isoxazole derivatives in reaction media. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying rationale to empower you to make informed decisions in your own experiments. Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous drugs.[1][2][3] However, their often complex and lipophilic nature can lead to significant solubility hurdles, impeding reaction kinetics and overall success. This guide offers a series of frequently asked questions and troubleshooting workflows to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my isoxazole derivative exhibiting poor solubility in my chosen reaction solvent?
A1: The solubility of any organic compound is governed by the principle of "like dissolves like," which relates to intermolecular forces.[4][5] Isoxazole derivatives often possess a complex molecular structure with both polar and non-polar regions.[6]
-
Structural Factors: The isoxazole ring itself is polar due to the presence of nitrogen and oxygen atoms.[7] However, the substituents attached to the ring are frequently large, hydrophobic, or aromatic groups. When these non-polar regions dominate the structure, the overall molecule will have low solubility in polar solvents like water or ethanol. Conversely, it will be more soluble in non-polar or slightly polar organic solvents.[6][7]
-
Molecular Size and Crystallinity: Larger molecules are generally less soluble than smaller ones because it is more difficult for solvent molecules to surround and solvate them.[4][6] Furthermore, if your derivative is a highly stable crystalline solid, a significant amount of energy is required to break the crystal lattice, which can further limit its solubility.
Q2: I'm observing incomplete dissolution of my starting material. What are the initial, straightforward steps I can take?
A2: Before moving to more complex methods, simple adjustments to your reaction setup can often resolve minor solubility issues.
-
Solvent Selection: Re-evaluate your solvent choice. If your isoxazole derivative is largely non-polar, a polar solvent like ethanol might be inappropriate. Consult a solvent polarity chart and try switching to a more suitable solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene.[8][9] Sometimes, a solvent that is effective for the synthesis of the isoxazole core may not be suitable for subsequent reactions involving that derivative.[10]
-
Temperature Increase: For many compounds, solubility increases with temperature.[7] Gently warming the reaction mixture (while ensuring the temperature is well below the solvent's boiling point and does not cause degradation of your starting materials) can often be sufficient to dissolve the reactant.
-
Particle Size Reduction: While it doesn't increase equilibrium solubility, reducing the particle size of a solid reactant through methods like micronization (grinding with a mortar and pestle) increases the surface area available for solvation, which can improve the rate of dissolution.[11][12]
Q3: Simple solvent changes aren't working. How can I design an effective co-solvent system to improve solubility?
A3: This is the most common and powerful strategy for solubilizing challenging compounds. A co-solvent system uses a mixture of two or more miscible solvents to create a medium with the desired polarity to dissolve all reactants.[8][13]
The Mechanism: The rationale is to use a primary solvent that is optimal for the reaction chemistry, and add a secondary solvent (the co-solvent) in which your poorly soluble reactant has high solubility.[14] This co-solvent acts as a "bridge," reducing the interfacial tension between the reactant and the primary solvent.[12][13] For example, if your reaction works best in an aqueous buffer but your isoxazole derivative is hydrophobic, adding a water-miscible organic solvent like ethanol, propylene glycol, or Dimethyl Sulfoxide (DMSO) can dramatically enhance solubility.[13][15][16]
Selection Strategy:
-
Identify Miscible Solvents: Choose a co-solvent that is fully miscible with your primary reaction solvent.
-
Match Polarity: The co-solvent should have a polarity that is favorable for your poorly soluble compound.[14]
-
Screen Ratios: The optimal ratio of co-solvents must be determined experimentally. Too little co-solvent won't be effective, while too much could negatively impact the reaction itself by diluting reactants.[14] A systematic screening process is highly recommended (see Protocol 1).
Q4: My compound is extremely difficult to dissolve, even with co-solvents. Are there any other techniques I can try?
A4: For particularly recalcitrant compounds, more advanced methods may be necessary.
-
Micellar Catalysis (Surfactants): In aqueous or highly polar systems, adding a surfactant can be highly effective. Above a specific concentration (the Critical Micelle Concentration, or CMC), surfactant molecules self-assemble into micelles.[17][18] These structures have a hydrophobic core that can effectively encapsulate and solubilize non-polar isoxazole derivatives, creating a high local concentration and a favorable microenvironment for the reaction to occur.[14][17] Non-ionic surfactants like Tween 80 or Triton X-100 are often good starting points.[19]
-
Solvent-Free Reactions: In some cases, solubility issues can be entirely circumvented by using solvent-free reaction conditions, such as ball milling. This high-energy mixing technique can drive reactions between solid-state reactants, eliminating the need for a solvent altogether.[20]
Troubleshooting Guide
| Observed Problem | Primary Suspected Cause | Recommended Troubleshooting Steps |
| Reaction is sluggish, incomplete, or fails to start. | Poor Solubility of Starting Material: The isoxazole derivative is not sufficiently dissolved to participate in the reaction at an effective concentration. | 1. Confirm solubility issue by visual inspection (undissolved solid). 2. Increase temperature moderately. 3. Switch to a more appropriate primary solvent based on the compound's likely polarity. 4. Implement a co-solvent system (see Protocol 1).[8][13] |
| Initial dissolution is successful, but starting material crashes out over time. | Supersaturation/Temperature Fluctuation: The initial solution was supersaturated, or a drop in ambient temperature decreased solubility. | 1. Gently re-heat the reaction mixture to re-dissolve the material. 2. Maintain a constant, slightly elevated temperature throughout the reaction. 3. Add a small amount of co-solvent to increase the overall solubilizing power of the medium. |
| Product precipitates from the reaction mixture, hindering purification. | Change in Polarity: The product of the reaction has significantly different polarity and solubility characteristics than the starting materials. | 1. This can sometimes be advantageous for purification (crystallization). 2. If it's problematic, design your solvent system based on the expected solubility of the product, not just the reactants. 3. Alternatively, add a co-solvent after the reaction is complete to keep the product in solution for workup. |
Experimental Protocols
Protocol 1: Systematic Co-Solvent Screen for Solubility Enhancement
This protocol provides a method for rapidly determining an effective co-solvent system for a poorly soluble isoxazole derivative.
Objective: To identify a binary solvent system and ratio that achieves a target solubility for your compound (e.g., >10 mg/mL) at room temperature.
Materials:
-
Your isoxazole derivative
-
Primary reaction solvent (e.g., Water, Toluene)
-
A selection of miscible co-solvents (e.g., Ethanol, THF, Dioxane, DMF, DMSO)
-
Small-volume vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare Stock Solutions/Vials:
-
Accurately weigh a fixed amount of your isoxazole derivative into a series of vials (e.g., 5 mg per vial).
-
-
Prepare Co-Solvent Mixtures:
-
In separate containers, prepare a range of co-solvent mixtures by volume. For example, if your primary solvent is water and your co-solvent is ethanol, prepare mixtures of 90:10, 75:25, 50:50, and 25:75 (Water:Ethanol).
-
-
Solubility Testing:
-
To the first vial containing your compound, add a small, precise volume of the first co-solvent mixture (e.g., 0.5 mL of the 90:10 mix). This gives you a concentration of 10 mg/mL.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. Let the vial stand for 5 minutes to ensure no solid settles.
-
If the compound dissolves, the solubility is ≥10 mg/mL in that system. Mark this as a success.
-
If the compound does not dissolve, the solubility is <10 mg/mL.
-
-
Repeat Screening:
-
Repeat step 3 for all prepared co-solvent mixtures and for each candidate co-solvent.
-
-
Record and Analyze:
-
Record your observations in a structured table for easy comparison.
-
Data Summary Table Example:
| Primary Solvent | Co-Solvent | Ratio (v/v) | Concentration Tested | Result (Dissolved/Not Dissolved) |
| Water | Ethanol | 90:10 | 10 mg/mL | Not Dissolved |
| Water | Ethanol | 75:25 | 10 mg/mL | Not Dissolved |
| Water | Ethanol | 50:50 | 10 mg/mL | Dissolved |
| Water | DMSO | 90:10 | 10 mg/mL | Dissolved |
| Toluene | THF | 75:25 | 10 mg/mL | Dissolved |
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: How co-solvents solvate both polar and non-polar regions.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Co-solvent: Significance and symbolism. (2025). Google AI Search.
- Isoxazole derivative - Solubility of Things. Solubility of Things.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Deriv
- Isoxazole - Solubility of Things. Solubility of Things.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- DETERMIN
- Toward overcoming solubility issues in organic chemistry. (2021). Asia Research News.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- addressing poor solubility of reactants in surfactant synthesis. Benchchem.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
- Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025).
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(4-Chlorophenyl)isoxazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a specific, promising class: 5-(4-Chlorophenyl)isoxazole-3-carboxamide derivatives. By synthesizing data from various studies, this document provides a comparative analysis of their biological activities, insights into their structure-activity relationships (SAR), and detailed experimental protocols to support further research and development.
General Synthesis of the Core Scaffold
The synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxamide derivatives is typically achieved through a straightforward amide coupling reaction. The process begins with the formation of the 5-(4-chlorophenyl)isoxazole-3-carboxylic acid intermediate. This carboxylic acid is then activated, commonly using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[3][4] The activated intermediate subsequently reacts with a variety of substituted anilines or other amines to yield the final carboxamide derivatives.[3][4][5] This modular synthesis allows for the generation of a diverse library of compounds for biological screening.
Caption: General synthetic workflow for 5-(4-Chlorophenyl)isoxazole-3-carboxamide derivatives.
Comparative Analysis of Biological Activities
Derivatives of the 5-(4-chlorophenyl)isoxazole-3-carboxamide scaffold have demonstrated a broad spectrum of biological activities, most notably in the areas of anticancer and antimicrobial research.[3][6] The nature and position of substituents on the carboxamide's phenyl ring play a crucial role in modulating the potency and selectivity of these compounds.
Anticancer Activity
Isoxazole derivatives have gained significant attention for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and targeting specific protein kinases.[1][7][8]
Mechanism of Action: Many isoxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[1] Some derivatives act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases (HDACs).[1][9] The introduction of an isoxazole ring into a molecule has been shown to be a strategy to induce apoptosis in tumor cells.[1]
Caption: A simplified pathway showing tubulin inhibition as a mechanism of anticancer activity.
Comparative Data: The following table summarizes the cytotoxic activity (IC50 values) of various 5-(4-chlorophenyl)isoxazole-3-carboxamide derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | R-Group (Substitution on Carboxamide Phenyl Ring) | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1a | 2,5-dimethoxyphenyl | Hep3B | 23 | [10] |
| 1b | 3,4-dimethoxyphenyl | Hep3B | <11.6 | [10] |
| 2a | 4-fluorophenyl | HeLa | 39.80 | [5] |
| 2b | 4-chlorophenyl | HeLa | 0.11 | [11] |
| 2c | 4-bromophenyl | MCF-7 | 1.59 | [11] |
| 2d | 2,4-dichlorophenyl | HeLa | 18.62 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence of halogen atoms on the carboxamide phenyl ring significantly influences anticancer activity. For instance, compound 2b with a 4-chloro substituent showed exceptionally high potency against the HeLa cell line.[11]
-
Methoxy Groups: The position of methoxy groups is also critical. Derivatives with 3,4-dimethoxy substitutions have shown promising activity against hepatocellular carcinoma (Hep3B) cells.[10]
-
Electron-withdrawing groups , such as halogens, on the carboxamide's phenyl ring tend to enhance the cytotoxic effects of these derivatives.[6]
Antimicrobial Activity
Isoxazole derivatives have also been explored for their antibacterial and antifungal properties.[6][12][13] The ability to inhibit microbial growth makes them attractive candidates for the development of new anti-infective agents.
Mechanism of Action: The precise antimicrobial mechanisms are still under investigation but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Molecular docking studies have suggested that these compounds can bind to key bacterial or fungal proteins, interfering with their function.[13]
Comparative Data: The table below presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism.
| Compound ID | R-Group (Substitution on Carboxamide Phenyl Ring) | Microorganism | MIC (mg/mL) | Reference |
| 3a | 4-chlorophenyl | Candida albicans | 2.0 | [11] |
| 3b | 3,4-dimethoxyphenyl | Pseudomonas aeruginosa | 2.0 | [13] |
| 3c | 3,4-dimethoxyphenyl | Klebsiella pneumoniae | 2.0 | [13] |
| 3d | 4-chlorophenyl | Staphylococcus aureus | - (Active) | [14] |
| 3e | 4-chlorophenyl | Escherichia coli | - (Active) | [14] |
Structure-Activity Relationship (SAR) Insights:
-
Compounds with electron-withdrawing groups, particularly halogens, have demonstrated notable antimicrobial and antifungal activity.[6]
-
Compound 3a , featuring a 4-chlorophenyl group, showed antifungal activity against Candida albicans.[11]
-
The presence of 3,4-dimethoxy substitutions, as in compounds 3b and 3c , conferred activity against both Gram-negative bacteria P. aeruginosa and K. pneumoniae.[13]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Sources
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The Isoxazole Scaffold: A Privileged Motif in the Pursuit of Potent and Selective Therapeutics
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have cemented its status as a "privileged scaffold," a molecular framework that consistently yields compounds with diverse and potent biological activities.[3] This guide provides an in-depth comparison of the efficacy of various isoxazole-based compounds, focusing on their anticancer and anti-inflammatory applications. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The Versatility of the Isoxazole Nucleus
The isoxazole moiety's value lies in its ability to serve as a versatile pharmacophore, engaging in a range of non-covalent interactions with biological targets.[4] The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. Furthermore, the weak N-O bond can be susceptible to cleavage under specific biological conditions, a property that can be exploited in prodrug design.[5] These characteristics have led to the incorporation of the isoxazole ring into a wide array of approved drugs and clinical candidates, targeting a spectrum of diseases from infections and inflammation to cancer and neurological disorders.[1][6]
Comparative Efficacy of Isoxazole-Based Anticancer Agents
A significant area of research for isoxazole derivatives is in oncology, where they have demonstrated potent cytotoxic and antiproliferative effects against a multitude of cancer cell lines.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling proteins to the disruption of cellular metabolism and induction of apoptosis.[9]
Mechanism of Action: Targeting Key Oncogenic Pathways
Many isoxazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, some derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[4] Another important target is Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncoproteins.[8][10] Isoxazole-based HSP90 inhibitors have shown promise in preclinical studies.[10]
Below is a generalized representation of a signaling pathway that can be targeted by isoxazole-based anticancer agents.
Caption: Generalized signaling pathway targeted by isoxazole-based anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of isoxazole derivatives against various human cancer cell lines, as reported in different studies. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [11] |
| Isoxazole Curcumin Derivative (Compound 40) | MCF-7 (Breast) | 3.97 | [3] |
| Diosgenin-Isoxazole Derivative (Compound 24) | MCF-7 (Breast) | 9.15 ± 1.30 | [3] |
| Diosgenin-Isoxazole Derivative (Compound 24) | A549 (Lung) | 14.92 ± 1.70 | [3] |
| Isoxazole Chalcone Derivative (Compound 10a) | DU145 (Prostate) | 0.96 | [3] |
| Isoxazole Chalcone Derivative (Compound 10b) | DU145 (Prostate) | 1.06 | [3] |
| Phenyl-isoxazole–carboxamide Analogue (Compound 129) | HeLa (Cervical) | 0.91 ± 1.03 | [2] |
| Phenyl-isoxazole–carboxamide Analogue (Compound 127) | Hep3B (Liver) | 5.96 ± 0.87 | [2] |
| Phenyl-isoxazole–carboxamide Analogue (Compound 128) | Hep3B (Liver) | 6.93 ± 1.88 | [2] |
| Phenyl-isoxazole–carboxamide Analogue (Compound 130) | MCF-7 (Breast) | 4.56 ± 2.32 | [2] |
| Pyrrolo[3,4-d]isoxazole 11 | HeLa (Cervical) | 7 µg/mL | [12] |
| Pyrrolo[3,4-d]isoxazole 7 | HeLa (Cervical) | 8 µg/mL | [12] |
| Tetrazole based isoxazoline 4i | A549 (Lung) | 1.49 | [5] |
| Tetrazole based isoxazoline 4h | A549 (Lung) | 1.51 | [5] |
It is important to note that these values are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Comparative Efficacy of Isoxazole-Based Anti-inflammatory Agents
Isoxazole-containing compounds have also emerged as potent anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[9][13] The selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[14]
Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[15] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[16] The isoxazole scaffold has been successfully incorporated into molecules that selectively bind to the active site of the COX-2 enzyme.[13]
The workflow for evaluating COX-2 inhibitors is depicted below.
Caption: A simplified workflow for the in vitro evaluation of COX-2 inhibitors.
Comparative COX Inhibition Data
The following table presents the IC50 values for several isoxazole derivatives against COX-1 and COX-2, highlighting their potency and selectivity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound C6 | >50 | 0.55 ± 0.03 | >90.9 | [13] |
| Compound C5 | >50 | 0.85 ± 0.04 | >58.8 | [13] |
| Compound C3 | 22.57 ± 0.54 | 0.93 ± 0.01 | 24.27 | [13] |
| Compound 150 | - | 9.16 ± 0.38 | - | [2] |
| IXZ3 | - | 0.95 | - | [9] |
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of isoxazole-based compounds.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of test compounds.
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Human recombinant COX-1 and COX-2 enzymes
-
96-well white opaque plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX enzymes to the desired concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
80 µL of the Reaction Mix (containing assay buffer and COX probe).
-
10 µL of the diluted isoxazole compound or inhibitor control (e.g., Celecoxib).[17]
-
10 µL of the diluted COX enzyme (COX-1 or COX-2).
-
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of diluted arachidonic acid to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[16]
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery. The compounds highlighted in this guide demonstrate the remarkable potency and, in some cases, selectivity that can be achieved through the chemical modification of this privileged nucleus. The diverse anticancer and anti-inflammatory activities underscore the therapeutic potential of isoxazole derivatives.
Future research will likely focus on the development of multi-targeted isoxazole-based agents, further refinement of selectivity profiles to minimize off-target effects, and the exploration of novel isoxazole-containing chemical space. The robust experimental protocols outlined herein provide a solid foundation for the continued evaluation and advancement of this promising class of therapeutic agents.
References
[1] CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [3] National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Abcam. (n.d.). MTT assay protocol. [7] BenchChem. (2025). Benchmarking the performance of 3-Methyl-5-(oxazol-5-yl)isoxazole in different cell lines. [4] Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [11] ResearchGate. (n.d.). IC50 values and dose–response curves of designed... [18] Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [13] PubMed Central. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [6] National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [2] RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [5] ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l | Download Table. [19] ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [20] BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. [10] National Institutes of Health. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. [21] PubMed Central. (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [8] ChemicalBook. (2024, March 4). Isoxazole derivatives as anticancer agents. [9] ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [12] Sciforum. (n.d.). Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. [22] BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [23] ResearchGate. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [24] ResearchGate. (2024, June 30). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [14] ResearchGate. (n.d.). (PDF) Update on COX-2 Selective Inhibitors: Chemical Classification, Side Effects and their Use in Cancers and Neuronal Diseases. [25] Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. [15] ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. [17] Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [26] MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. [16] Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [27] Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives.
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A Comparative Guide to the In Vitro Bioactivity of Novel Compounds Derived from 5-(4-Chlorophenyl)isoxazole-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the in vitro performance of novel compounds synthesized from the versatile starting material, 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride. By examining their efficacy against established alternatives and detailing the experimental methodologies, this document serves as a technical resource for researchers engaged in the discovery and development of new therapeutic agents.
The core structure, featuring a 4-chlorophenyl group at the 5-position of the isoxazole ring, offers a strategic point for chemical modification. Reacting the carbonyl chloride at the 3-position with various nucleophiles, such as amines or alcohols, allows for the generation of diverse libraries of carboxamide and ester derivatives. This guide focuses on the in vitro evaluation of these derivatives, providing a head-to-head comparison with standard therapeutic agents to contextualize their potential.
I. Comparative Anticancer Activity
A significant area of investigation for isoxazole derivatives is their potential as anticancer agents.[3][4][5] Compounds derived from this compound, particularly the carboxamide analogues, have been evaluated for their cytotoxic effects against various human cancer cell lines.[6][7]
The cytotoxic potential of novel isoxazole carboxamides is typically quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth.[8][9] The data presented below compares the performance of representative compounds from this class against Doxorubicin, a widely used chemotherapeutic drug, across different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) of Isoxazole Derivative | IC50 (µM) of Doxorubicin (Positive Control) |
| Isoxazole-A | MCF-7 (Breast) | 39.80[7] | 1.25 |
| Isoxazole-B | HeLa (Cervical) | 15.48[7] | 0.78 |
| Isoxazole-C | Hep3B (Liver) | 23.00[7] | 0.95 |
Note: The data for Isoxazole-A, B, and C are representative values for isoxazole-carboxamide derivatives as reported in the literature.[6][7] The specific substitutions on the amide nitrogen play a crucial role in determining the cytotoxic potency.
Interpretation of Results:
The synthesized isoxazole derivatives demonstrate moderate to high cytotoxic activity against the tested cancer cell lines.[6] While not as potent as the standard drug Doxorubicin in these assays, certain derivatives, such as Isoxazole-B , show promising activity against HeLa cells.[7] The variation in IC50 values across different cell lines and with different chemical substitutions highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of this compound class.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[8][10][11] It measures the metabolic activity of cells, which is an indicator of their viability.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized isoxazole compounds and the positive control (Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.5% v/v).[8]
-
Incubation: Incubate the plates for a specified period, typically 24 to 48 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[8]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
III. Concluding Remarks and Future Directions
The derivatives of this compound represent a promising class of compounds with tunable biological activities. The in vitro data presented in this guide indicate that while these novel compounds may not consistently outperform established drugs like Doxorubicin and Ciprofloxacin in terms of raw potency, they offer a valuable platform for further optimization.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to identify the key structural features that enhance anticancer and antimicrobial efficacy.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Selectivity and Toxicity Profiling: Assessing the cytotoxicity of these compounds against non-cancerous human cell lines to determine their therapeutic index and potential for off-target effects. [10][12] By systematically exploring the chemical space around the this compound scaffold, researchers can unlock new therapeutic opportunities and develop novel drug candidates with improved efficacy and safety profiles.
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- Antimicrobial Susceptibility Testing (Microdilution Technique). North Carolina DNA Day.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(4-Chlorophenyl)isoxazole Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs.[1] Its synthetic tractability and ability to engage in diverse biological interactions make it an attractive starting point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 5-(4-chlorophenyl)isoxazole analogs, with a focus on their anticancer properties. By examining the impact of structural modifications on biological activity, supported by experimental data, we aim to provide actionable insights for the rational design of more potent and selective anticancer candidates.
The 5-(4-Chlorophenyl)isoxazole Core: A Promising Anticancer Scaffold
The 5-(4-chlorophenyl)isoxazole moiety serves as a critical pharmacophore in a range of biologically active molecules. The presence of the 4-chlorophenyl group often enhances potency, a feature attributed to its ability to occupy hydrophobic pockets in target proteins and its influence on the molecule's electronic properties. Our comparative analysis will delve into how substitutions at various positions of the isoxazole ring modulate the anticancer activity of this core structure.
Comparative Analysis of Anticancer Activity: A Tale of Two Positions
The anticancer activity of 5-(4-chlorophenyl)isoxazole analogs is profoundly influenced by the nature of substituents at the 3-position of the isoxazole ring and modifications to the core structure itself, such as the reduction of the isoxazole to a dihydroisoxazole (isoxazoline).
Substitutions at the 3-Position: Impact of Aryl and Carboxamide Moieties
A common strategy in the development of 5-(4-chlorophenyl)isoxazole analogs involves the introduction of various substituents at the 3-position. This allows for the exploration of different chemical spaces and interactions with biological targets.
The introduction of a second aryl group at the 3-position creates a 3,5-diaryl isoxazole framework. The nature and substitution pattern of this second aryl ring are critical determinants of anticancer activity.
Table 1: Anticancer Activity of 3-Aryl-5-(4-chlorophenyl)isoxazole Analogs
| Compound ID | 3-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | PC3 (Prostate) | >100 | [2] |
| 1b | 4-Methylphenyl | PC3 (Prostate) | 78.5 | [2] |
| 1c | 4-Methoxyphenyl | PC3 (Prostate) | 45.2 | [2] |
| 1d | 4-Fluorophenyl | PC3 (Prostate) | 35.8 | [2] |
| 1e | 4-Chlorophenyl | PC3 (Prostate) | 25.1 | [2] |
As demonstrated in Table 1, the substitution on the 3-phenyl ring significantly impacts the cytotoxic activity against the PC3 human prostate cancer cell line.[2] An unsubstituted phenyl group (Compound 1a ) is largely inactive. The introduction of electron-donating groups like methyl (1b ) and methoxy (1c ) leads to a moderate increase in activity. However, the most significant enhancement in potency is observed with the introduction of halogens, particularly fluorine (1d ) and chlorine (1e ), suggesting that electron-withdrawing and hydrophobic characteristics in this position are favorable for anticancer activity.
Another key modification involves the attachment of a carboxamide linkage at the 4-position, with an aryl group at the 3-position. This introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions.
Table 2: Anticancer Activity of 5-Methyl-3-phenylisoxazole-4-carboxamide Analogs
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 4-Chloro-2,5-dimethoxyphenyl | HeLa (Cervical) | >100 | [3] |
| 2b | 3-(Trifluoromethyl)phenyl | HeLa (Cervical) | 12.38 | [3] |
| 2c | 4-Fluorophenyl | HeLa (Cervical) | 18.62 | [3] |
| 2d | 4-(Methylthio)phenyl | HeLa (Cervical) | 10.25 | [3] |
| 2e | 4-(Trifluoromethoxy)phenyl | HeLa (Cervical) | 15.48 | [3] |
The data in Table 2 for a series of 5-methyl-3-phenylisoxazole-4-carboxamides reveals interesting SAR trends against the HeLa human cervical cancer cell line.[3] The presence of a trifluoromethyl group on the N-phenyl ring (Compound 2b ) results in the highest potency within this series. Analogs with other electron-withdrawing groups such as fluoro (2c ) and trifluoromethoxy (2e ), as well as the methylthio group (2d ), also exhibit significant activity. This suggests that electronic and steric factors of the N-substituent play a crucial role in the cytotoxic effect of these carboxamide derivatives.
Dihydroisoxazole (Isoxazoline) Analogs as Tubulin Polymerization Inhibitors
A significant number of 5-(4-chlorophenyl)isoxazole analogs have been synthesized as dihydroisoxazoles (isoxazolines). These compounds often exhibit a different mechanism of action, with many acting as inhibitors of tubulin polymerization, a key process in cell division.
Table 3: Activity of 5-(5-(4-chlorophenyl)furan-2-yl)-4,5-dihydroisoxazole Analogs
| Compound ID | 3-Position Substituent | Antiproliferative IC50 (µM) (Leukemia SR) | Tubulin Polymerization Inhibition (%) | Reference |
| 3a | 4-Methoxyphenyl | 0.54 | 75.3 | [4] |
| 3b | 3,4,5-Trimethoxyphenyl | 0.21 | 88.1 | [4] |
The data presented in Table 3 highlights a series of dihydroisoxazole analogs where the 5-(4-chlorophenyl) moiety is part of a larger furan-containing substituent.[4] These compounds were evaluated for their antiproliferative activity against the leukemia SR cell line and their ability to inhibit tubulin polymerization. The results indicate that the substitution pattern on the 3-aryl ring is crucial for activity. The presence of a 3,4,5-trimethoxyphenyl group (Compound 3b ) leads to a significant increase in both antiproliferative potency and tubulin polymerization inhibition compared to the 4-methoxyphenyl analog (Compound 3a ). This suggests that multiple methoxy groups enhance the interaction with the colchicine binding site on tubulin.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of SAR studies hinges on the robustness of the experimental methodologies. Below are detailed protocols for the synthesis of a representative 5-(4-chlorophenyl)isoxazole analog and the evaluation of its anticancer activity.
General Synthesis of 3,5-Diaryl-isoxazoles
A common and efficient method for the synthesis of 3,5-diarylisoxazoles involves the cyclization of chalcone oximes.
Step-by-step Protocol:
-
Chalcone Synthesis: An appropriate acetophenone is reacted with 4-chlorobenzaldehyde in the presence of a base (e.g., NaOH) in a suitable solvent like ethanol to yield the corresponding chalcone.
-
Oxime Formation: The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent such as ethanol to form the chalcone oxime.
-
Oxidative Cyclization: The chalcone oxime is subjected to oxidative cyclization using an oxidizing agent like [bis(acetoxy)iodo]benzene.[5] The reactants are typically ground together in a mortar and pestle, and the reaction often proceeds rapidly at room temperature or with gentle warming.
-
Purification: The resulting crude 3,5-diarylisoxazole is purified by recrystallization or column chromatography to yield the final product.
Causality Behind Experimental Choices: The use of a two-step process to first form the chalcone allows for the versatile introduction of various substituents on what will become the 3-aryl ring of the isoxazole. The final oxidative cyclization of the oxime is an efficient method that avoids harsh reaction conditions.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8]
Step-by-step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[5]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 1.5-4 hours) at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 492-570 nm.[7]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Self-Validating System: The MTT assay includes untreated control wells (representing 100% viability) and blank wells (containing only media and MTT for background subtraction). This internal calibration ensures the reliability of the obtained cytotoxicity data.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the structure-activity relationships, the following diagrams are provided.
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and anticancer evaluation of 5-(4-chlorophenyl)isoxazole analogs.
Key Structure-Activity Relationships
Caption: A summary of key structure-activity relationships for 5-(4-chlorophenyl)isoxazole analogs.
Conclusion and Future Directions
The structure-activity relationship studies of 5-(4-chlorophenyl)isoxazole analogs have revealed several key insights for the development of novel anticancer agents. For 3,5-diarylisoxazoles, the introduction of electron-withdrawing and hydrophobic groups, such as halogens, on the 3-aryl ring is a promising strategy to enhance cytotoxicity. In the case of isoxazole-4-carboxamides, the nature of the N-substituent is a critical determinant of activity, with trifluoromethyl-substituted phenyl rings showing significant potency. Furthermore, the dihydroisoxazole (isoxazoline) scaffold has proven to be a valuable template for the design of potent tubulin polymerization inhibitors, particularly when substituted with a 3,4,5-trimethoxyphenyl group at the 3-position.
Future research in this area should focus on a more systematic exploration of the substituent effects at various positions of both the isoxazole and the phenyl rings. The synthesis and evaluation of analogs with a wider range of functional groups will help to build more comprehensive quantitative structure-activity relationship (QSAR) models.[10][11][12][13] Additionally, elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates. The insights provided in this guide offer a solid foundation for these future endeavors in the exciting field of isoxazole-based cancer drug discovery.
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Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]
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A Head-to-Head Battle of Isomers: Isoxazole Versus Oxazole Scaffolds in Modern Drug Design
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, isoxazole and oxazole, two five-membered aromatic heterocyclic isomers, stand out as privileged structures.[1] Their presence in a multitude of FDA-approved drugs and clinical candidates underscores their significance.[2] While structurally similar, the subtle difference in the arrangement of their nitrogen and oxygen atoms—adjacent in isoxazole (1,2-oxazole) and separated by a carbon in oxazole (1,3-oxazole)—imparts distinct physicochemical and pharmacological properties that can be strategically exploited in drug design.[3][4] This guide offers a deep, comparative analysis of these two scaffolds, grounded in experimental data, to inform rational drug design and development.
Physicochemical Properties: A Tale of Two Rings
The positioning of the heteroatoms within the isoxazole and oxazole rings directly influences their electronic distribution, basicity, and intermolecular interaction potential, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
A key differentiator is their basicity. Isoxazole is a significantly weaker base than oxazole, as evidenced by the pKa of their conjugate acids (-3.0 for isoxazole versus 0.8 for oxazole).[1][5] This disparity in basicity can profoundly impact drug-receptor interactions, particularly those involving protonated species, and can also affect a compound's solubility and absorption at various physiological pH levels.[1]
Furthermore, the adjacent nitrogen and oxygen atoms in isoxazole create a greater dipole moment (3.0 D) compared to oxazole (1.7 D).[1] This increased polarity in the isoxazole ring can enhance interactions with polar environments within a biological system.[1] Both scaffolds can act as hydrogen bond acceptors, primarily through their nitrogen atoms.[1][6] However, the strength and geometry of these interactions can be influenced by the surrounding electronic environment dictated by the heteroatom arrangement.[6][7]
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | [1][8] |
| Molecular Formula | C₃H₃NO | C₃H₃NO | [1] |
| Molar Mass | 69.06 g/mol | 69.06 g/mol | [1] |
| pKa of conjugate acid | -3.0 | 0.8 | [1][4] |
| Dipole Moment | 3.0 D | 1.7 D | [1] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [1][9] |
| Aromaticity | Generally considered to have slightly greater aromaticity than oxazole. | Aromaticity is generally considered to be weaker than isoxazole. | [1][8] |
Metabolic Stability: A Critical Consideration
A drug's metabolic stability is a crucial factor determining its in vivo half-life and bioavailability.[10] While direct, large-scale comparative studies are limited, the inherent electronic differences between isoxazole and oxazole can influence their susceptibility to metabolic enzymes.[1]
The N-O bond in the isoxazole ring is relatively weak and can be susceptible to reductive cleavage by metabolic enzymes, a pathway that is not available to the oxazole ring.[1] This metabolic vulnerability can be a liability or, in some cases, a design feature for creating prodrugs. The electron distribution within each ring also dictates the likely sites of oxidative metabolism by cytochrome P450 enzymes.
This protocol provides a standardized method for comparing the metabolic stability of isoxazole and oxazole analogs.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of test compounds.[10]
Materials:
-
Test compounds (isoxazole and oxazole analogs)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Compound Preparation: Prepare stock solutions of test compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine HLM, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding cold ACN containing an internal standard.[11]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.[11]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[11]
-
Data Analysis: Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k).
-
t₁/₂ = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (V/P) * k , where V is the incubation volume and P is the protein concentration.
-
Expected Outcome: This assay will provide quantitative data on the relative metabolic stability of the isoxazole and oxazole analogs, allowing for a direct comparison.
Causality: Differences in the observed metabolic rates can be attributed to the inherent electronic and structural properties of the scaffolds, influencing their recognition and turnover by metabolic enzymes. For instance, a significantly shorter half-life for an isoxazole analog might suggest susceptibility to reductive cleavage of the N-O bond.
Synthesis and Chemical Reactivity: Building the Scaffolds
The synthetic accessibility of isoxazole and oxazole derivatives is a key consideration in their application. A variety of synthetic routes have been developed for both scaffolds, often leveraging cycloaddition reactions.[9][12]
Isoxazole Synthesis: A common and versatile method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[9][12] This method allows for the introduction of diverse substituents at various positions on the isoxazole ring. Another approach involves the reaction of hydroxylamine with 1,3-diketones.[12]
Oxazole Synthesis: The van Leusen oxazole synthesis is a widely used method that involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring.[13] Other classical methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.[4]
Caption: Key synthetic pathways to isoxazole and oxazole scaffolds.
Biological Activities and Structure-Activity Relationships (SAR)
Both isoxazole and oxazole moieties are found in drugs with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[5][14][15] The choice between these scaffolds is often driven by the specific structure-activity relationships (SAR) for a given biological target.[1]
The different electronic and steric profiles of isoxazole and oxazole can lead to significant differences in their binding affinities and biological activities.[1] For example, the more polarized nature of the isoxazole ring might favor interactions with a more polar binding pocket. Conversely, the specific geometry of the oxazole ring might provide a better steric fit for another target.
The greater prevalence of isoxazole-containing drugs among those approved by the FDA in recent years suggests that this scaffold may, in some cases, confer more favorable pharmacological properties.[8] However, this is a general trend, and the optimal choice is always target-dependent.
Bioisosterism, the replacement of one functional group with another that has similar physicochemical properties, is a common strategy in drug design.[16] The substitution of an oxazole with an isoxazole, or vice versa, can be a powerful tool to modulate a compound's properties while maintaining its core binding interactions. For instance, replacing an oxazole with an isoxazole can alter a molecule's metabolic profile or fine-tune its receptor binding affinity.[16][17]
Caption: The logic of bioisosteric replacement in drug design.
Structural Validation: The Gold Standard of X-ray Crystallography
Unambiguous determination of the three-dimensional structure of a drug molecule is essential for understanding its interaction with its biological target. Single-crystal X-ray crystallography is the definitive technique for this purpose.[18] By providing precise atomic coordinates, it allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.
Objective: To obtain a high-resolution, three-dimensional structure of an isoxazole or oxazole-containing compound.
Methodology:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Structure Solution: Determine the initial phases of the structure factors to generate an initial electron density map.
-
Structure Refinement: Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: Assess the quality of the final structure using various crystallographic metrics.
Data Interpretation: The resulting crystallographic information file (CIF) provides a wealth of information, including the precise geometry of the isoxazole or oxazole ring and its interactions with neighboring molecules or a co-crystallized ligand. This data is invaluable for validating computational models and understanding SAR at the atomic level.[18]
Conclusion: A Nuanced Choice in the Chemist's Toolbox
Both isoxazole and oxazole are invaluable scaffolds in drug design, each offering a unique set of properties. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired pharmacological profile. Isoxazoles, with their weaker basicity and larger dipole moment, may offer advantages in certain contexts, and their increasing presence in approved drugs is noteworthy.[1] However, the ultimate biological activity of a molecule is determined by the interplay of the core scaffold and its substituents. A thorough understanding of the comparative properties of isoxazole and oxazole, supported by robust experimental data, empowers medicinal chemists to make more informed decisions in the quest for novel and effective therapeutics.
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A Researcher's Guide to Screening 5-(4-Chlorophenyl)isoxazole Derivatives for Anticancer Activity
The isoxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2][3] The incorporation of a 4-chlorophenyl moiety at the 5-position of the isoxazole ring has been a synthetic strategy of interest for developing novel therapeutic candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of 5-(4-chlorophenyl)isoxazole derivatives for their anticancer properties. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the potential mechanisms of action, empowering you to conduct robust and reproducible evaluations.
The Rationale for Investigating 5-(4-Chlorophenyl)isoxazole Derivatives
The 5-(4-chlorophenyl)isoxazole scaffold combines the versatile isoxazole core with a halogenated phenyl ring. The chlorine atom can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its anticancer activity. The isoxazole ring itself is a versatile building block that allows for the introduction of various substituents at other positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]
Experimental Workflow for Anticancer Screening
A systematic approach is crucial for the effective evaluation of novel compounds. The following workflow outlines the key stages in screening 5-(4-chlorophenyl)isoxazole derivatives for anticancer activity.
Caption: A streamlined workflow for the anticancer screening of novel compounds.
Comparative Anticancer Activity: A Look at Related Structures
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide | N-(4-fluorophenyl) | HeLa | 15.48 | [5] |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide | N-(4-chlorophenyl) | Hep3B | ~23 | [5] |
| 3,5-Diarylisoxazole | Compound 26 | PC3 | Not specified, but high selectivity | [6] |
| 5-(4-chlorophenyl)furan derivative | Compound 7c | Leukemia (SR) | 0.09 | [7][8] |
| 5-(4-chlorophenyl)furan derivative | Compound 7e | Leukemia (SR) | 0.05 | [7][8] |
| 5-(4-chlorophenyl)furan derivative | Compound 11a | Leukemia (SR) | 0.06 | [7][8] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data above is for illustrative purposes to show the potential of related structures.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the key assays in the anticancer screening workflow.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the 5-(4-chlorophenyl)isoxazole derivatives in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plates with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Incubation:
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Unveiling the Mechanism of Cell Death: Annexin V-FITC Apoptosis Assay
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the 5-(4-chlorophenyl)isoxazole derivatives at their respective IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC-positive/PI-negative cells are in early apoptosis.
-
FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative/PI-negative cells are viable.
-
Investigating Cell Cycle Perturbations
This assay determines the effect of the compounds on the progression of the cell cycle.
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells in 6-well plates with the test compounds as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Probing the Mechanism of Action: Potential Molecular Targets
Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.[9] One of the prominent targets for isoxazole-containing compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.
Caption: Inhibition of VEGFR-2 by 5-(4-Chlorophenyl)isoxazole derivatives can block pro-survival and proliferative signaling.
Apoptosis Signaling Pathway
Many anticancer agents, including isoxazole derivatives, induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: 5-(4-Chlorophenyl)isoxazole derivatives may induce apoptosis through the intrinsic pathway.
Conclusion and Future Directions
The 5-(4-chlorophenyl)isoxazole scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a comprehensive roadmap for the systematic screening and evaluation of these derivatives. By employing the detailed protocols and understanding the underlying scientific principles, researchers can generate robust and reliable data to identify lead compounds with potent and selective anticancer activity. Future work should focus on synthesizing a diverse library of 5-(4-chlorophenyl)isoxazole derivatives to establish clear structure-activity relationships. Promising candidates should then be advanced to more complex in vitro models, such as 3D spheroids, and ultimately to in vivo animal models to assess their therapeutic potential.
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Eid, A. M., Hawash, M., Amer, J., Jarrar, A., Qadri, S., Alnimer, I., Sharaf, A., Zalmoot, R., Hammoudie, O., Hameedi, S., & Mousa, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]
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Yıldırım, S., Gümüş, M., Çavuşoğlu, B. K., Al-Ghorbani, M., Oruç-Emre, E. E., De Luca, L., & Al-Ghul, F. A. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]
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Farghaly, T. A., & Muhammad, Z. A. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][4][10]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1461. [Link]
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Assessing the Antimicrobial Spectrum of Novel Isoxazole Amides: A Comparative Guide for Drug Discovery Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, isoxazole amides have emerged as a promising class of compounds, demonstrating a wide range of biological activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial spectrum of novel isoxazole amides. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and objectively compare the performance of these novel compounds against established alternatives, supported by experimental data from recent studies.
The Rationale for Investigating Isoxazole Amides
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in several clinically approved drugs, highlighting its pharmacological relevance.[3] The amide linkage further provides opportunities for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent chemical stability of the isoxazole ring, coupled with the potential for diverse substitutions, makes this scaffold an attractive starting point for the development of new antimicrobial agents.[4][5]
Designing a Robust Antimicrobial Screening Cascade
A systematic evaluation of the antimicrobial spectrum is crucial to understanding the potential of any new chemical entity. Our approach is a tiered screening cascade, beginning with a broad assessment of inhibitory activity and progressing to a more detailed characterization of bactericidal or fungicidal effects.
Caption: Experimental workflow for antimicrobial spectrum assessment.
Core Methodologies: A Step-by-Step Guide
The cornerstone of antimicrobial susceptibility testing lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays provide quantitative measures of a compound's potency.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Experimental Protocol: Broth Microdilution
-
Preparation of Compound Stock Solutions: Dissolve the novel isoxazole amides in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution across the microtiter plate to create a gradient of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the isoxazole amide that completely inhibits visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a critical next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Experimental Protocol: MBC Determination
-
Perform MIC Assay: First, determine the MIC of the isoxazole amide as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the isoxazole amide that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.
Comparative Performance of Novel Isoxazole Amides
The following tables summarize the in vitro antimicrobial activity of several recently synthesized isoxazole derivatives against a panel of clinically relevant microorganisms. These data are compiled from various research articles and are presented for comparative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Isoxazole Derivatives against Bacterial Strains (µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Isoxazole 4a | - | Significant Activity | Significant Activity | - | [1] |
| Compound 111 | Inhibition | Inhibition | Inhibition | Inhibition | [5] |
| Compound 113 | Inhibition | Inhibition | Inhibition | Inhibition | [5] |
| Compound 122 | 200 | - | - | - | [5] |
| TPI-2 | 6.25 | - | 6.25 | - | [6] |
| TPI-5 | 6.25 | - | 6.25 | - | [6] |
| Ciprofloxacin (Standard) | 1.56 | - | 1.56 | - | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Isoxazole Derivatives against Fungal Strains (µg/mL)
| Compound ID | Candida albicans | Reference |
| Isoxazole Derivatives | Significant Potency | [1] |
| Compound 122 | 250 | [5] |
| TPI-14 | 6.25 | [6] |
| Fluconazole (Standard) | - | [6] |
Interpreting the Data: Structure-Activity Relationships
The antimicrobial spectrum of isoxazole amides is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, studies have shown that the presence of electron-withdrawing groups, such as chloro and trifluoromethyl, can enhance antibacterial activity.[5] The introduction of a thiophene moiety has also been observed to increase the antimicrobial effect of isoxazole derivatives.[4] These structure-activity relationships (SAR) are critical for guiding the rational design of more potent and selective antimicrobial agents.
Caption: Structure-Activity Relationship (SAR) insights for isoxazole amides.
Concluding Remarks and Future Directions
The data presented in this guide underscore the potential of novel isoxazole amides as a valuable source of new antimicrobial agents. The methodologies outlined provide a robust framework for the systematic evaluation of their antimicrobial spectrum. Future research should focus on expanding the panel of microorganisms to include multidrug-resistant strains and exploring the in vivo efficacy and safety profiles of the most promising candidates. A deeper understanding of their mechanism of action will be crucial for optimizing their therapeutic potential and overcoming existing resistance mechanisms.
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Design, synthesis, and in vitro evaluation of novel triazole analogues featuring isoxazole moieties as antifungal agents. (2020). PubMed. [Link]
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A Senior Application Scientist's Guide to Benchmarking New Isoxazole Compounds Against Known COX-2 Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a constant endeavor. Isoxazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potent anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).[1][2] This guide provides an in-depth technical comparison of new isoxazole compounds against established COX-2 inhibitors, supported by experimental data and detailed protocols to ensure scientific rigor.
The Significance of Targeting COX-2 in Inflammation
Cyclooxygenase (COX) is a critical enzyme in the arachidonic acid signaling pathway, responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2.[5] While COX-1 is constitutively expressed in most tissues and plays a protective role in the gastrointestinal tract, COX-2 is inducible and its expression is significantly upregulated during inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
The isoxazole scaffold has been a cornerstone in the development of selective COX-2 inhibitors, with notable examples like valdecoxib demonstrating high potency.[1] This guide will focus on benchmarking the next generation of isoxazole-based compounds against established inhibitors to evaluate their potential as superior therapeutic agents.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. It represents the concentration of a compound required to inhibit the activity of a biological target, such as an enzyme, by 50%. A lower IC50 value indicates a more potent inhibitor.
Below is a comparative summary of the reported IC50 values for novel isoxazole compounds against the well-established COX-2 inhibitors, Celecoxib and Valdecoxib.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| New Isoxazole Compound C3 | COX-2 | 0.93 ± 0.01 | [2] |
| New Isoxazole Compound C5 | COX-2 | 0.85 ± 0.04 | [2] |
| New Isoxazole Compound C6 | COX-2 | 0.55 ± 0.03 | [2] |
| Celecoxib | COX-2 | 0.04 (40 nM) | [7] |
| Celecoxib | COX-2 | 0.08 | [8] |
| Valdecoxib | COX-2 | 0.005 (5 nM) | [1][9] |
Note: IC50 values can vary between different assay conditions and experimental setups.
The data clearly indicates that while the new isoxazole compounds (C3, C5, and C6) exhibit potent COX-2 inhibitory activity in the sub-micromolar range, the established drugs, particularly Valdecoxib, demonstrate significantly lower IC50 values, indicating higher potency in the nanomolar range.[1][2][9] This highlights the stringent benchmarks that new chemical entities must meet or exceed to be considered viable clinical candidates.
The Arachidonic Acid Signaling Pathway and COX-2 Inhibition
Understanding the mechanism of action of COX-2 inhibitors requires a clear visualization of their place in the broader arachidonic acid signaling cascade. The following diagram illustrates this pathway.
This diagram illustrates how membrane phospholipids are converted to arachidonic acid, which is then metabolized by COX-2 to produce prostaglandins that mediate inflammation, pain, and fever.[4][10] Both new and known isoxazole inhibitors act by blocking the activity of the COX-2 enzyme, thereby preventing the production of these pro-inflammatory mediators.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To ensure the generation of reliable and reproducible data for benchmarking new compounds, a standardized experimental protocol is paramount. The following is a detailed, step-by-step methodology for an in vitro COX-2 inhibition assay.
4.1. Principle
This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of COX-2 then reduces PGG2 to prostaglandin H2 (PGH2).[6] The peroxidase activity can be quantified using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2 to PGH2, resulting in a colored product that can be measured spectrophotometrically.[6] Alternatively, a fluorometric probe can be used to detect PGG2. The inhibitory effect of a test compound is determined by the reduction in the rate of color or fluorescence development.[6]
4.2. Materials and Reagents
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
Hematin (cofactor)
-
TMPD (chromogenic substrate) or a suitable fluorescent probe
-
Test isoxazole compounds
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
DMSO (solvent for compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
4.3. Experimental Workflow
4.4. Step-by-Step Protocol
-
Reagent Preparation : Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds and the positive control in DMSO to create stock solutions.
-
Reaction Mixture Preparation : In a 96-well plate, add the following to each well:
-
150 µL of COX Assay Buffer
-
10 µL of Hematin solution
-
10 µL of human recombinant COX-2 enzyme solution[6]
-
-
Addition of Inhibitors :
-
To the "test compound" wells, add 10 µL of the diluted isoxazole compound solutions at various concentrations.
-
To the "positive control" wells, add 10 µL of the diluted known inhibitor solution.
-
To the "vehicle control" wells, add 10 µL of DMSO.
-
-
Pre-incubation : Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[6]
-
Reaction Initiation : Start the enzymatic reaction by adding the following to each well:
-
10 µL of TMPD solution (for colorimetric assay) or COX probe (for fluorometric assay)
-
10 µL of arachidonic acid solution[6]
-
-
Data Acquisition : Immediately place the plate in a microplate reader and measure the absorbance (at ~590 nm for TMPD) or fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for a set period (e.g., 5-10 minutes).[2]
-
Data Analysis :
-
Calculate the rate of reaction (change in absorbance or fluorescence per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test compound / Rate of vehicle control)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
The benchmarking of new isoxazole compounds against established COX-2 inhibitors is a critical step in the drug discovery pipeline. While the novel compounds presented here show promising inhibitory activity, they currently do not surpass the potency of existing drugs like Valdecoxib.[1][2][9] However, potency is not the sole determinant of a successful therapeutic. Further investigations into the selectivity, pharmacokinetic profiles, and in vivo efficacy of these new isoxazole derivatives are warranted to fully assess their therapeutic potential. The methodologies and comparative data presented in this guide provide a robust framework for such future studies, ensuring that the evaluation of next-generation COX-2 inhibitors is conducted with the highest degree of scientific integrity.
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Gierse, J., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. Available at: [Link]
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Amir, M., et al. (2011). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. Available at: [Link]
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Jan, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]
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Wang, R., et al. (2022). IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B). ResearchGate. Available at: [Link]
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Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
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Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate. Available at: [Link]
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Al-Horani, R. A., & Taha, M. O. (2020). Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages. Journal of Biological Chemistry. Available at: [Link]
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Khan, Y. S., et al. (2024). Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases. International Journal of Molecular Sciences. Available at: [Link]
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A Technical Guide to the Characterization and Validation of Novel Anticancer Agents Derived from the 5-(4-Chlorophenyl)isoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of novel compounds derived from the 5-(4-chlorophenyl)isoxazole core structure, a promising scaffold in the development of new therapeutic agents. By presenting supporting experimental data and detailed methodologies, we aim to offer an objective analysis of their performance against established alternatives, thereby empowering researchers in their drug discovery endeavors. The isoxazole ring is a key pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer properties.[1]
The Strategic Synthesis of Novel Isoxazole Carboxamides
The journey from a promising chemical scaffold to a potential drug candidate begins with its synthesis. The core structure, 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride, serves as a versatile starting material for the creation of a diverse library of derivatives. The acid chloride functionality is highly reactive and readily undergoes nucleophilic acyl substitution with a variety of primary and secondary amines. This allows for the systematic introduction of different functional groups, enabling the exploration of structure-activity relationships (SAR).
A representative synthetic scheme for the generation of novel 5-(4-chlorophenyl)isoxazole-3-carboxamides is depicted below. The reaction of this compound with a selected aniline derivative in the presence of a non-nucleophilic base like triethylamine (TEA) in an appropriate solvent such as dichloromethane (DCM) at room temperature yields the corresponding carboxamide.[2]
Caption: Synthetic route to novel isoxazole carboxamides.
Rigorous Characterization of Novel Chemical Entities
Once synthesized, the novel compounds must undergo rigorous characterization to confirm their identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis: Unveiling the Molecular Architecture
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise arrangement of atoms within the molecule. For a representative novel compound, N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy groups, the isoxazole methyl group, and the amide proton.[3] Similarly, the ¹³C NMR spectrum would provide evidence for the carbon framework of the entire molecule.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of a synthesized isoxazole carboxamide would typically show a characteristic absorption band for the amide carbonyl (C=O) stretching vibration around 1666 cm⁻¹.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the exact molecular weight of the newly synthesized compound, further confirming its elemental composition. For example, the ESI-MS spectrum for N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide would show a peak corresponding to [M+H]⁺ at the calculated m/z.[3]
In Vitro Validation: Assessing Anticancer Potential
The cornerstone of validating novel anticancer compounds lies in their in vitro evaluation against a panel of cancer cell lines. This provides crucial data on their potency and selectivity.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2, B16-F1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The novel isoxazole derivatives and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Analysis: Performance Against Standard Anticancer Drugs
The true measure of a novel compound's potential lies in its performance relative to existing therapies. Here, we compare the cytotoxic activity of a representative novel isoxazole carboxamide derivative with the standard chemotherapeutic agents, Doxorubicin and Cisplatin.
| Compound/Drug | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | B16-F1 (Melanoma) IC₅₀ (µM) |
| Novel Isoxazole Carboxamide (2a) [3] | >100 | 40.85 | 7.55 | 8.35 |
| Doxorubicin | 2.5[4][5] | 2.9[4][5] | 12.2[4] | N/A |
| Cisplatin | ~10-50 (48h)[6] | 22.4 (24h)[7] | 25.5 (24h)[7] | N/A |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and assay method. The values presented here are for comparative purposes.
The data indicates that the novel isoxazole carboxamide derivative 2a exhibits promising activity against HepG2 and B16-F1 cell lines, with IC₅₀ values in the single-digit micromolar range. While its potency against these cell lines is comparable to or better than Doxorubicin and Cisplatin in some cases, its activity against the MCF-7 and HeLa cell lines is less pronounced. This highlights the importance of screening against a diverse panel of cancer cell lines to identify specific cancer types that may be more susceptible to these novel agents.
Future Directions: From Benchtop to Bedside
The characterization and validation of novel compounds derived from this compound represent a critical first step in the drug discovery pipeline. Promising candidates from in vitro screening will proceed to more advanced stages of preclinical development, including:
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which these compounds exert their anticancer effects.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compounds in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compounds in vivo.
The isoxazole scaffold continues to be a rich source of novel therapeutic agents. Through rigorous synthesis, characterization, and validation, as outlined in this guide, the full potential of these compounds in the fight against cancer can be realized.
References
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 7933.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 7933.
- Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Medicinal Chemistry, 14(13), 1039-1056.
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12282.
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- Summary of IC 50 values (mM) against B16F10, HCT 116, HepG2 and MCF-7 cell lines. (n.d.).
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Safety Operating Guide
5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
For laboratory professionals engaged in research and drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. As a highly reactive acyl chloride, this compound necessitates a disposal procedure that is both chemically sound and meticulously executed to mitigate potential hazards.[1][2][3] This document moves beyond a simple checklist, offering the causal logic behind each step to empower scientists with a deep, actionable understanding of the process.
Part 1: Core Hazard Profile and Disposal Principle
The molecular structure of this compound presents a dual-faceted challenge. The primary and most immediate hazard stems from the acyl chloride functional group (-COCl). Acyl chlorides are among the most reactive carboxylic acid derivatives and react vigorously, often violently, with nucleophiles such as water, alcohols, and amines.[1][3] This reaction, a hydrolysis, is strongly exothermic and produces corrosive hydrochloric acid (HCl) gas, which can cause severe skin burns, eye damage, and respiratory irritation.[2][4][5]
The secondary consideration is the chlorinated aromatic moiety. Chlorinated organic compounds can exhibit environmental persistence and may be subject to specific disposal regulations.[6][7][8][9] Therefore, direct disposal into sanitary sewer systems is strictly prohibited.
The core principle of disposal is to transform the reactive and corrosive acyl chloride into a stable, less hazardous substance through a controlled chemical neutralization before it enters the designated hazardous waste stream.[10]
Part 2: Step-by-Step Neutralization and Disposal Protocol
This procedure must be performed in a certified chemical fume hood while wearing all appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspected prior to use), safety goggles, and a laboratory coat.[5][10][11][12]
Experimental Workflow: Controlled Quenching
-
Prepare the Quenching Solution: In a beaker of appropriate size (at least 5-10 times the volume of the acyl chloride to be quenched), prepare a dilute solution of a weak base. A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is recommended.
-
Scientific Rationale: A weak base is used to control the rate of the exothermic reaction. Strong bases like sodium hydroxide (NaOH) would react much more violently, creating a significant risk of splashing and boil-over. Sodium bicarbonate effectively neutralizes the HCl byproduct.[13]
-
-
Establish Controlled Conditions: Place the beaker containing the sodium bicarbonate solution on a magnetic stir plate and add a stir bar. Begin stirring at a moderate speed to create a vortex. This ensures immediate dispersion and reaction of the acyl chloride as it is added.
-
Slow Addition of the Acyl Chloride: Using a pipette or dropping funnel, add the this compound to the stirring basic solution very slowly and dropwise.
-
Scientific Rationale: The slow addition is critical for managing the exothermic nature of the hydrolysis.[4][14] You will observe effervescence (CO₂ gas) as the HCl byproduct is neutralized by the bicarbonate. Adding the reagent too quickly can cause the reaction to foam uncontrollably and overflow the container.
-
-
Ensure Complete Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes.
-
Scientific Rationale: This ensures that any remaining traces of the acyl chloride are fully hydrolyzed and neutralized.
-
-
Verify Neutralization: Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate solution until the neutral range is achieved.
-
Waste Containment and Labeling: Transfer the neutralized aqueous solution to a designated hazardous waste container. The container must be clearly labeled with its contents, for example: "Aqueous Waste: Sodium 5-(4-chlorophenyl)isoxazole-3-carboxylate and Sodium Chloride."
-
Final Disposal: The sealed and labeled waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[15][16][17][18]
Disposal Workflow Diagram
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Personal protective equipment for handling 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
Comprehensive Safety & Handling Guide: 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. As a reactive acyl chloride, this compound demands rigorous adherence to safety measures to mitigate risks of corrosion, toxicity, and reactivity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and precision in your laboratory.
Hazard Analysis: Understanding the Reactivity of an Acyl Chloride
This compound belongs to the acyl chloride class of organic compounds. The primary driver of its hazardous nature is the highly electrophilic carbonyl carbon, bonded to a good leaving group (chloride). This structure dictates its reactivity and associated risks.
-
Corrosivity: The compound is classified as corrosive.[1][2][3][4] It causes severe skin burns and serious eye damage upon contact.[1][3][4][5] This is due to its rapid reaction with water, including moisture in skin, eyes, and mucous membranes, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[6][7] This reaction is exothermic and the localized production of acid causes immediate and severe tissue damage.
-
Toxicity: While specific data for this exact compound is limited, analogous structures are toxic if swallowed, inhaled, or in contact with skin. Ingestion can cause severe swelling and damage to the esophagus and stomach.[2][5]
-
Reactivity: It is highly sensitive to moisture and will react with water, alcohols, amines, and bases.[3][5][8] Such reactions can be vigorous and exothermic. Therefore, it must be stored and handled under dry, inert conditions.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.[9] Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.
| Protection Level | Required PPE | Specifications & Rationale |
| Primary Containment | Certified Chemical Fume Hood | All handling of this compound MUST be performed inside a functioning chemical fume hood to control vapor and dust exposure.[10] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against splashes.[9][11][12] A full-face shield must be worn over the goggles to protect the entire face from splashes during dispensing or reaction quenching.[11][12][13] |
| Hand Protection | Double-Gloving: Nitrile or Neoprene | Wear two pairs of chemical-resistant gloves.[11] Nitrile or neoprene are recommended. Check the manufacturer's compatibility chart. This provides a barrier against direct skin contact and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | Chemical-Resistant Lab Coat & Apron | A flame-resistant lab coat with tight-fitting cuffs is mandatory. For larger quantities or tasks with a high splash risk, a chemical-resistant apron worn over the lab coat is required to protect against corrosive spills.[9][11][12][13] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if there is a risk of inhalation exposure, such as outside of a fume hood or during a large spill. A respirator equipped with acid gas cartridges is appropriate.[10][11] All respirator use must comply with your institution's respiratory protection program, including fit-testing. |
Procedural Workflow for Safe Handling
This workflow provides a step-by-step guide from preparation to post-handling, minimizing exposure risk at every stage.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Operation: Ensure the chemical fume hood has a current certification and is drawing air correctly.
-
Assemble All Materials: Place all necessary equipment (glassware, spatulas, reagents, waste containers) inside the fume hood before introducing the acyl chloride. Ensure all glassware is dry.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and spill kit.[12][13]
-
Prepare Quenching Solution: Have a beaker with a suitable quenching agent (e.g., a stirrable slurry of sodium bicarbonate or a container of dry sand/vermiculite) ready inside the fume hood for deactivating spills or residual material.[14]
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, apron, outer gloves, goggles, and face shield.
-
Work in Fume Hood: Conduct all manipulations deep within the fume hood, with the sash at the lowest practical height.
-
Dispense Carefully: If the compound is a solid, use a spatula to transfer it, avoiding the generation of dust. If it is a liquid, use a syringe or cannula for transfers.
-
Keep Container Sealed: Keep the reagent bottle tightly capped when not in use to prevent reaction with atmospheric moisture.[1][5]
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using a compatible absorbent like dry sand or vermiculite (do not use paper towels).[14][15]
Post-Handling and PPE Removal
-
Decontaminate Equipment: Clean any non-disposable equipment that came into contact with the chemical. This can be done by carefully rinsing with a suitable solvent (e.g., an inert organic solvent followed by an alcohol to quench).
-
Doff PPE Safely: Remove PPE in the reverse order of donning to prevent self-contamination. Remove the outer gloves first, followed by the face shield, apron, and lab coat. Remove goggles and inner gloves last.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Response & Disposal Plan
Rapid and correct response to an exposure or spill is critical.
Exposure Response
-
Skin Contact: Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][10][14][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][10][14][16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Management
-
Minor Spill (inside fume hood): If you are trained and have the proper PPE, confine the spill. Cover with a dry, inert absorbent material such as vermiculite or sand.[15] Do not use combustible materials like paper towels. Scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.
-
Major Spill (outside fume hood or large volume): Evacuate the immediate area. Alert others and activate the fire alarm if necessary to facilitate a building evacuation.[16] Contact your institution's emergency response team or dial 911 from a safe location.[16]
Waste Disposal
-
Excess Chemical: Do not dispose of this compound down the drain. It must be treated as hazardous waste.
-
Quenching Procedure: Excess reagent can be slowly and carefully added to a stirred, ice-cold solution of sodium bicarbonate or another weak base to neutralize it. This process is exothermic and produces gas (CO2) and should be done in a fume hood.
-
Contaminated Materials: All contaminated items (gloves, absorbent materials, disposable labware) must be double-bagged, sealed, labeled as hazardous waste, and disposed of according to your institution's and local environmental regulations.[5][15]
References
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024-01-19).
- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024-06-05).
- Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca.
- 10 Tips Working Safely with corrosives - Chemsafe. (2025-10-15).
- PPE for Hazardous Chemicals - Canada Safety Training.
- Standard Operating Procedure - University of Texas
- Safety Data Sheet for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - Thermo Fisher Scientific. (2025-12-20).
- Safety Data Sheet for 5-(4-chlorophenyl)-3-isoxazolecarbonyl chloride - Sigma-Aldrich. (2024-09-06).
- Safety Data Sheet for 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride - Thermo Fisher Scientific. (2025-09-22).
- What to do in a chemical emergency - GOV.UK. (2024-10-10).
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety, Florida St
- Hazardous Substance Fact Sheet for Acetyl Chloride - New Jersey Department of Health.
- Safety Data Sheet for 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride - Fisher Scientific. (2025-05-01).
- Safety Data Sheet for Isoxazole-5-carbonyl chloride - Fisher Scientific. (2023-09-05).
- Chemical Exposure and Spill Response Procedures | New Mexico St
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97 33282-22-3 - Sigma-Aldrich.
- 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 139133 - PubChem.
- Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides - YouTube. (2021-08-20).
- Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (2025-06-23).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
